(+)-Stiripentol
Description
Structure
3D Structure
Properties
IUPAC Name |
(E,3R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-VUDGCMKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144017-65-2 | |
| Record name | Stiripentol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | STIRIPENTOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905E3Z0Z70 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(+)-Stiripentol mechanism of action in Dravet syndrome
An In-Depth Technical Guide to the Mechanism of Action of (+)-Stiripentol in Dravet Syndrome
Executive Summary
This compound (STP) is an antiseizure medication (ASM) approved as an adjunctive therapy for seizures associated with Dravet syndrome (DS).[1][2] Its efficacy is not attributed to a single mode of action but rather a synergistic combination of direct neurochemical effects and indirect pharmacokinetic interactions. The primary mechanism involves the potentiation of γ-aminobutyric acid (GABA)ergic neurotransmission through positive allosteric modulation of GABA-A receptors, with a notable selectivity for receptors containing α3 and δ subunits.[1][2][3] Additionally, STP contributes to increased synaptic GABA levels by inhibiting its reuptake and degradation.[1][2] Further anticonvulsant properties arise from the blockade of voltage-gated sodium and T-type calcium channels and the inhibition of the lactate dehydrogenase (LDH) enzyme, which plays a role in brain energy metabolism.[1][2][4] A critical component of its clinical success is its role as a potent inhibitor of cytochrome P450 (CYP) enzymes, which significantly elevates the plasma concentrations of co-administered ASMs, particularly clobazam and its active metabolite.[1][3][5] This technical guide delineates these multifaceted mechanisms, supported by quantitative data, experimental methodologies, and visual pathways to provide a comprehensive resource for researchers and drug development professionals.
Primary Mechanism of Action: Potentiation of GABAergic Neurotransmission
The cornerstone of Stiripentol's anticonvulsant activity is its significant enhancement of the brain's primary inhibitory neurotransmitter system, mediated by GABA.[6][7]
Direct Positive Allosteric Modulation of GABA-A Receptors
Stiripentol acts as a direct positive allosteric modulator of GABA-A receptors, which are ligand-gated chloride ion channels responsible for fast inhibitory neurotransmission.[3][8][9] Unlike other modulators, STP binds to a unique site on the receptor, distinct from those for benzodiazepines, barbiturates, or neurosteroids.[8] This modulation enhances the receptor's affinity for GABA, causing a leftward shift in the GABA concentration-response curve without increasing the maximum response to saturating GABA concentrations.[8] This action potentiates both synaptic (phasic) and extrasynaptic (tonic) GABA-mediated inhibitory currents, leading to a generalized reduction in neuronal excitability.[1]
Subunit Selectivity and Implications for Dravet Syndrome
A key feature of Stiripentol's interaction with GABA-A receptors is its subunit-dependent activity. In vitro studies have demonstrated that its potentiating effect is most pronounced on receptors containing an α3 subunit and, to a lesser extent, on those with δ subunits.[1][2][3][8]
-
α3 Subunit: The expression of the α3 subunit is developmentally regulated, with significantly higher levels in the immature brain.[3][10] This selectivity provides a strong rationale for STP's enhanced clinical efficacy in childhood-onset epilepsies like Dravet syndrome.[3][10][11]
-
δ Subunit: The δ subunit is predominantly found in extrasynaptic GABA-A receptors, which mediate tonic inhibition in response to ambient GABA levels.[1][9] By modulating these receptors, STP can provide a sustained dampening of neuronal hyperexcitability.[1]
Indirect Enhancement of Synaptic GABA Levels
Early research identified two additional mechanisms by which STP increases cerebral GABA concentrations:
-
Inhibition of GABA Reuptake: STP has been shown to inhibit the synaptosomal reuptake of GABA, prolonging its presence in the synaptic cleft.[1][2][11]
-
Inhibition of GABA Degradation: The drug also blocks GABA transaminase (GABA-T), the primary enzyme responsible for GABA catabolism.[1][2][11]
Additional Anticonvulsant Mechanisms
Beyond its profound effects on the GABAergic system, Stiripentol exhibits other direct actions that contribute to its broad anticonvulsant profile.
Inhibition of Voltage-Gated Ion Channels
Stiripentol has been demonstrated to block voltage-gated sodium and T-type calcium channels.[1][2] The inhibition of T-type calcium channels, particularly the CaV3.3 subtype, is noteworthy as these channels are implicated in the thalamocortical oscillations that underlie absence seizures, a seizure type observed in Dravet syndrome.[12][13][14] This provides a mechanism for STP's efficacy against a wider spectrum of seizures.[1][12]
Metabolic Modulation via Lactate Dehydrogenase (LDH) Inhibition
A novel mechanism of action for Stiripentol involves the regulation of brain energy metabolism through the inhibition of lactate dehydrogenase (LDH).[1][2][15] LDH is a key enzyme in the astrocyte-to-neuron lactate shuttle, which supplies energy to neurons.[16] By inhibiting LDH, STP is thought to decrease neuronal excitability.[16] This action may also confer neuroprotective properties, as demonstrated in preclinical models of neuronal injury.[4][11]
Pharmacokinetic Mechanism: Cytochrome P450 Inhibition
A crucial aspect of Stiripentol's clinical utility, particularly as an adjunctive therapy, is its potent inhibition of several hepatic cytochrome P450 (CYP) enzymes.[1][6]
Role as a Potent CYP Enzyme Inhibitor
In vitro and in vivo studies have established that Stiripentol is a strong inhibitor of CYP1A2, CYP2C19, and CYP3A4, and also acts as an inducer for some of these enzymes.[3][5][17][18] This inhibitory action slows the metabolism of other drugs that are substrates for these enzymes.[3]
Clinically Significant Drug-Drug Interactions
The most significant drug-drug interaction occurs when Stiripentol is co-administered with clobazam, a standard treatment in Dravet syndrome.[19]
-
STP moderately inhibits CYP3A4 and CYP2C19, the enzymes that metabolize clobazam to its active metabolite, N-desmethylclobazam (norclobazam).[5][20]
-
More importantly, STP markedly inhibits CYP2C19, which is responsible for the subsequent hydroxylation and clearance of norclobazam.[5]
-
This dual inhibition leads to a significant increase in the plasma concentrations of both clobazam (approximately 2-fold) and, more substantially, norclobazam (approximately 5-fold).[5][18] This pharmacokinetic potentiation is a major contributor to the combination's overall antiseizure efficacy.[1]
Summary of Experimental Evidence and Protocols
The mechanisms of action described are supported by extensive preclinical and clinical research.
Data Presentation
Table 1: Clinical Efficacy of Adjunctive Stiripentol in Dravet Syndrome (STICLO Trials)
| Outcome Metric | Stiripentol Group | Placebo Group | P-Value | Citation |
|---|---|---|---|---|
| ≥50% Reduction in GTCS Frequency | 72% of patients | 7% of patients | <0.001 | [21][22] |
| ≥75% Reduction in GTCS Frequency | 56% of patients | 3% of patients | <0.001 | [21][22] |
| Generalized Tonic-Clonic Seizure (GTCS) Freedom | 38% of patients | 0% of patients | <0.001 | [21][22] |
| Median Longest Seizure-Free Period | 32 days | 8.5 days | <0.001 |[21][22] |
Table 2: Pharmacokinetic Interaction with Clobazam
| Substance | Increase in Plasma Concentration | Primary CYP Enzyme Inhibited | Citation |
|---|---|---|---|
| Clobazam (CLB) | ~2-fold | CYP3A4, CYP2C19 | [5][18] |
| N-desmethylclobazam (Norclobazam) | ~5-fold | CYP2C19 |[5][18] |
Table 3: In Vitro Inhibition of Clobazam Metabolism by Stiripentol
| Metabolic Pathway | Enzyme | Inhibition Type | Kᵢ (µM) | IC₅₀ (µM) | Citation |
|---|---|---|---|---|---|
| CLB → NCLB | CYP3A4 | Noncompetitive | 1.59 | 1.58 | [20] |
| CLB → NCLB | CYP2C19 | Competitive | 0.516 | 3.29 |[20] |
Key Experimental Protocols
-
Patch-Clamp Electrophysiology on Recombinant Receptors:
-
Objective: To assess the direct modulatory effect of Stiripentol on specific GABA-A and T-type calcium channel subtypes.
-
Methodology: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with cDNAs encoding for specific channel subunit combinations (e.g., α1β3γ2L or α3β3γ2L for GABA-A receptors; CaV3.1, CaV3.2, or CaV3.3 for T-type calcium channels).[8][13] Whole-cell patch-clamp recordings are performed. For GABA-A receptors, Stiripentol (e.g., 0.1 µM – 1 mM) is co-applied with varying concentrations of GABA to measure changes in chloride currents and determine effects on the GABA concentration-response relationship.[8] For T-type channels, peak calcium currents are recorded in the presence of varying concentrations of Stiripentol to assess inhibition.[13][14]
-
-
Electroencephalographic (EEG) Recording in Animal Models of Seizures:
-
Objective: To evaluate the in vivo efficacy of Stiripentol on specific seizure types.
-
Methodology: For absence seizures, rodent models such as the pentylenetetrazol (PTZ)-induced seizure model (e.g., 20 mg/kg i.p. in Sprague-Dawley rats) or the genetic WAG/Rij rat model are used.[12][13][14] Animals are implanted with cortical electrodes for continuous EEG recording. Following baseline recordings, Stiripentol (e.g., 150-300 mg/kg, i.p.) is administered, and its effect on the number, duration, and cumulative duration of spike-and-wave discharges is quantified.[12][23] For Dravet syndrome-specific phenotypes, Scn1a mutant mouse models are used to assess the effect of STP on hyperthermia-induced seizures.[24]
-
-
In Vitro Metabolism and Enzyme Inhibition Assays:
-
Objective: To quantify the inhibitory effect of Stiripentol on specific CYP450 enzymes.
-
Methodology: Assays are conducted using human liver microsomes or cDNA-expressed recombinant human CYP enzymes (e.g., CYP3A4, CYP2C19).[20][25] A substrate for the specific enzyme (e.g., clobazam) is incubated with the enzyme source in the presence of varying concentrations of Stiripentol. The rate of metabolite formation is measured using techniques like HPLC. This data is used to calculate key inhibition parameters such as IC₅₀ (concentration causing 50% inhibition) and Kᵢ (inhibition constant), and to determine the type of inhibition (e.g., competitive, noncompetitive).[20]
-
Visualizing the Mechanisms: Pathways and Workflows
Caption: Overview of Stiripentol's multifaceted mechanism of action.
Caption: Stiripentol's modulation of the GABAergic synapse.
Caption: Pharmacokinetic interaction of Stiripentol with Clobazam.
Caption: Experimental workflow for patch-clamp analysis of GABA-A receptors.
Conclusion
The mechanism of action of this compound in Dravet syndrome is a compelling example of a multi-target therapeutic strategy. Its efficacy arises not from a single pathway but from a confluence of direct and indirect actions. The primary GABAergic potentiation, with its specific targeting of α3-containing receptors prevalent in the developing brain, provides a foundational antiseizure effect. This is complemented by direct blockade of other ion channels and modulation of brain metabolism via LDH inhibition. Critically, its potent inhibition of CYP450 enzymes transforms it into a powerful adjunctive therapy, amplifying the effect of co-administered drugs like clobazam. For drug development professionals and researchers, Stiripentol serves as a paradigm for treating complex channelopathies, demonstrating that a synergistic combination of pharmacodynamic and pharmacokinetic mechanisms can achieve profound clinical success in a drug-resistant epilepsy.
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 12. Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. LDH inhibition shows promise for drug-resistant epilepsy + | Bioworld | BioWorld [bioworld.com]
- 16. researchgate.net [researchgate.net]
- 17. diacomit.com [diacomit.com]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stiripentol-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]
- 24. Efficacy of stiripentol in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile and GABAergic Activity of (+)-Stiripentol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Stiripentol (STP), marketed as Diacomit®, is an antiepileptic drug primarily indicated for the treatment of seizures associated with Dravet syndrome.[1][2] Its mechanism of action is multifaceted, involving both direct modulation of GABAergic neurotransmission and indirect effects through the inhibition of various cytochrome P450 (CYP) enzymes, which alters the metabolism of co-administered antiepileptic drugs.[3][4] This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a particular focus on its activity at the γ-aminobutyric acid type A (GABA-A) receptor. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the critical pathways and workflows.
Pharmacodynamic Profile
Primary Mechanism of Action: Positive Allosteric Modulation of GABA-A Receptors
The principal anticonvulsant effect of Stiripentol is attributed to its action as a positive allosteric modulator of GABA-A receptors.[3][5] Unlike benzodiazepines and barbiturates, Stiripentol binds to a unique site on the GABA-A receptor complex.[5][6] This binding enhances the affinity of the receptor for its endogenous ligand, GABA, thereby potentiating the inhibitory GABAergic neurotransmission.[3][5] This leads to an increased influx of chloride ions upon GABA binding, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability.[7]
Stiripentol's modulatory effect is subunit-dependent, showing a preference for GABA-A receptors containing α3 and δ subunits.[3][8] The higher expression of the α3 subunit in the immature brain may contribute to Stiripentol's notable efficacy in childhood epilepsy syndromes like Dravet Syndrome.[3][9] Importantly, its activity does not require the presence of a γ subunit, distinguishing it from benzodiazepines.[3][8] Studies have shown that Stiripentol increases the duration of GABA-A receptor channel opening, a mechanism with similarities to barbiturates.[4][7]
Indirect GABAergic Mechanisms
In addition to its direct receptor modulation, Stiripentol is reported to increase synaptic GABA concentrations through two indirect mechanisms:
-
Inhibition of GABA Transaminase (GABA-T): By inhibiting the primary enzyme responsible for GABA degradation, Stiripentol may lead to higher ambient levels of GABA in the synapse.[10][11]
-
Inhibition of GABA Reuptake: Stiripentol has been shown to inhibit the synaptosomal reuptake of GABA, further contributing to increased GABAergic tone.[9][10]
Other Pharmacological Actions
Stiripentol also exhibits effects on other cellular targets, which may contribute to its overall anticonvulsant profile:
-
Inhibition of Lactate Dehydrogenase (LDH): By inhibiting LDH, Stiripentol can modulate neuronal energy metabolism, potentially leading to a less excitable state.[7][11]
-
Blockade of T-type Calcium Channels: Stiripentol has been shown to inhibit T-type calcium channels, a mechanism that may be relevant for its efficacy against absence seizures.[9][12]
Quantitative Pharmacological Data
The following tables summarize key quantitative data related to the pharmacological profile of this compound.
Table 1: GABAA Receptor Modulation
| Parameter | Value | Receptor Subtype | Reference |
| EC₅₀ | ~25 µM | α3β3γ2L | [5] |
Table 2: Inhibition of Cytochrome P450 Enzymes
| Enzyme | IC₅₀ | Kᵢ | Inhibition Type | Reference |
| CYP1A2 | 6.6 µM | - | - | [13] |
| CYP2B6 | 14 µM | - | - | [13] |
| CYP2C19 | 9.2 µM | 0.516 ± 0.065 µM | Competitive | [13][14] |
| CYP3A4 | - | 1.59 ± 0.07 µM | Noncompetitive | [14] |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Condition | Reference |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 2 to 3 hours | Oral administration | [3] |
| Plasma Protein Binding | ~99% | - | [3] |
| Elimination Half-Life (t₁/₂) | 4.5 to 13 hours | Dose-dependent | [3] |
| Apparent Volume of Distribution (Vd/F) | 32 to 192 L | Weight-dependent | [13] |
| Apparent Clearance (CL/F) | 8 to 40 L/kg/day | Dose-dependent | [11] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABAA Receptor Modulation
This technique is employed to measure the effect of Stiripentol on the function of GABA-A receptors.
-
Cell Preparation: Human embryonic kidney (HEK-293T) cells are transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α3, β3, and γ2L).[15]
-
Recording Setup: Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier. The cell membrane is ruptured to allow electrical access to the cell's interior. The membrane potential is clamped at a holding potential (e.g., -50 mV).[5][15]
-
Solutions:
-
External Solution (aCSF): Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, glucose) buffered to a physiological pH.[16]
-
Internal Solution: Fills the recording pipette and mimics the intracellular ionic environment (e.g., containing K-gluconate, MgCl₂, EGTA, ATP, and GTP).[16]
-
-
Drug Application: A low concentration of GABA (typically the EC₁₀-EC₂₀) is applied to the cell to elicit a baseline current. Stiripentol is then co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked current.[5][15]
-
Data Analysis: The potentiation of the GABA-induced current by Stiripentol is measured. Concentration-response curves are generated to calculate the EC₅₀ value.[5]
Radioligand Binding Assay for GABAA Receptor Interaction
This assay is used to determine the binding characteristics of a compound to a receptor.
-
Membrane Preparation: Rat cortical membranes are prepared as the source of GABA-A receptors. This involves homogenization of the brain tissue followed by a series of centrifugation steps to isolate the membrane fraction.[1][17]
-
Assay Conditions:
-
Radioligand: A radiolabeled ligand that binds to the site of interest on the GABA-A receptor is used (e.g., [³H]flumazenil for the benzodiazepine site).[17]
-
Incubation: The prepared membranes are incubated with the radioligand in the presence and absence of varying concentrations of the test compound (Stiripentol).[2]
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[2]
-
-
Data Analysis: The amount of radioactivity on the filters is quantified using a scintillation counter. Competition binding curves are generated by plotting the displacement of the radioligand by the test compound. From these curves, the inhibitory constant (Kᵢ) can be calculated, which reflects the affinity of the test compound for the receptor.[2]
In Vitro CYP Inhibition Assay
This assay assesses the potential of a drug to inhibit the activity of cytochrome P450 enzymes.
-
Enzyme Source: Human liver microsomes, which contain a mixture of CYP enzymes, are typically used.[13][18]
-
Probe Substrates: Specific probe substrates for each CYP isozyme are used. The metabolism of these substrates is known to be primarily mediated by a single CYP enzyme.[18]
-
Incubation: The microsomes are incubated with the probe substrate in the presence of NADPH (a necessary cofactor) and varying concentrations of the inhibitor (Stiripentol).[12]
-
Metabolite Quantification: The formation of the metabolite from the probe substrate is measured using methods such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).[13]
-
Data Analysis: The inhibition of metabolite formation by Stiripentol is determined. IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) are calculated. Further kinetic experiments can be performed to determine the inhibition constant (Kᵢ) and the type of inhibition (e.g., competitive, non-competitive).[14]
Visualizations
Signaling Pathway of Stiripentol's GABAergic Action
Caption: Stiripentol's multifaceted GABAergic mechanism of action.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for assessing GABAA receptor modulation.
Logical Relationship of Stiripentol's Drug-Drug Interactions
Caption: The mechanism of Stiripentol's drug-drug interactions.
Conclusion
This compound possesses a unique and complex pharmacological profile. Its primary mechanism of action as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits, underpins its anticonvulsant efficacy. This is further augmented by its indirect effects on GABA metabolism and its interactions with other neuronal targets. A thorough understanding of its potent inhibition of various CYP450 enzymes is critical for managing drug-drug interactions and optimizing therapeutic outcomes in the clinical setting. The experimental methodologies outlined in this guide provide a framework for the continued investigation of Stiripentol and the development of novel therapeutics targeting the GABAergic system.
References
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. benchchem.com [benchchem.com]
- 3. diacomit.com [diacomit.com]
- 4. Stiripentol, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diacomit.com [diacomit.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic profile of a new anticonvulsant, stiripentol, in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ec.europa.eu [ec.europa.eu]
- 12. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. researchgate.net [researchgate.net]
- 15. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 17. brieflands.com [brieflands.com]
- 18. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Serendipitous Journey of (+)-Stiripentol: From a Failed Anticonvulsant to a Lifeline for Dravet Syndrome
An In-depth Technical Guide on the Discovery and Developmental History of (+)-Stiripentol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a structurally unique aromatic alcohol, represents a remarkable story of drug repositioning and perseverance in pharmaceutical development. Initially synthesized in 1978 by Biocodex, it was first investigated as a broad-spectrum anticonvulsant for focal seizures in adults, a journey that culminated in a Phase III trial failure. However, astute clinical observation and further mechanistic exploration revealed its profound efficacy as an adjunctive therapy for the catastrophic infantile epilepsy, Dravet syndrome. This technical guide provides a comprehensive overview of the discovery and developmental history of this compound, detailing its synthesis, preclinical pharmacology, mechanism of action, pivotal clinical trials, and the regulatory milestones that led to its approval. We present a compilation of quantitative data in structured tables, detailed experimental protocols for key studies, and visual representations of its signaling pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals.
Discovery and Initial Synthesis
This compound was first synthesized in 1978 by scientists at the French pharmaceutical company Biocodex. The synthesis of racemic stiripentol can be achieved through a Claisen-Schmidt condensation of piperonal and pinacolone to yield an α,β-unsaturated ketone, which is then selectively reduced using sodium borohydride (NaBH4) to the allylic alcohol, stiripentol.
A more recent, facile one-pot process involves the reaction of 3,4-dihydroxy benzaldehyde with methylene diiodide in the presence of potassium hydroxide to form piperonal in situ. This is followed by a Knoevenagel condensation with 3,3-dimethyl-2-butanone using a phase transfer catalyst (tetrabutylammonium bromide) and potassium carbonate. The resulting α,β-unsaturated ketone undergoes a regioselective Luche reduction with sodium borohydride and cerium(III) chloride to produce pure stiripentol.
Preclinical Pharmacology and Mechanism of Action
Early pharmacological screening revealed that stiripentol possessed anticonvulsant properties. Its mechanism of action is now understood to be multifaceted, involving both direct effects on neuronal excitability and indirect effects through the inhibition of drug-metabolizing enzymes.
Positive Allosteric Modulation of GABAa Receptors
Stiripentol is a positive allosteric modulator of GABAA receptors, enhancing GABAergic neurotransmission. It increases the duration of GABAA receptor channel opening in a manner similar to barbiturates.[1][2] This effect is observed at clinically relevant concentrations and is independent of the benzodiazepine binding site.[1][2] Studies using recombinant GABAA receptors have shown that stiripentol's potentiation is more pronounced at receptors containing the α3 subunit, which are more highly expressed in the developing brain.[3][4][5]
Quantitative Data on GABAA Receptor Modulation
| Parameter | Value | Receptor Subtype | Reference |
| EC50 for potentiation | 24.6 ± 7.0 µM | α3β3γ2L | [3] |
| EC50 for potentiation | 35.5 ± 4.9 µM | α1β3γ2L | [3] |
| EC50 for potentiation | 45 µM | Dentate Granule Cells | [6] |
Inhibition of Lactate Dehydrogenase (LDH)
Stiripentol has been shown to inhibit the enzyme lactate dehydrogenase (LDH), which is involved in neuronal energy metabolism.[7][8][9] By inhibiting LDH, stiripentol may reduce neuronal hyperexcitability. At a concentration of 500 μM, stiripentol inhibited the lactate-to-pyruvate and pyruvate-to-lactate conversion by approximately 40% in one study and by about 10% in another, highlighting variations based on experimental conditions.[10][11]
Inhibition of Cytochrome P450 Enzymes
A key aspect of stiripentol's clinical utility is its potent inhibition of several cytochrome P450 (CYP) isoenzymes. This leads to increased plasma concentrations of co-administered antiepileptic drugs, notably clobazam and its active metabolite, norclobazam.
In Vitro Inhibition of Cytochrome P450 Isoenzymes by Stiripentol
| CYP Isoenzyme | IC50 (µM) | Ki (µM) | Substrate | Reference |
| CYP1A2 | 6.6 | - | Phenacetin | |
| CYP2B6 | 14 | - | Bupropion | |
| CYP2C8 | 6.8 | - | Paclitaxel | |
| CYP2C9 | 130 | - | Diclofenac | |
| CYP2C19 | 9.2 | 0.516 ± 0.065 | Omeprazole / Clobazam | [12] |
| CYP2C19 | 0.276 | 0.139 ± 0.025 | N-desmethylclobazam | [12] |
| CYP2D6 | >100 | - | Dextromethorphan | |
| CYP3A4 | 13 | 1.59 ± 0.07 | Midazolam / Clobazam | [12] |
| CYP3A4 | 21 | - | Testosterone |
Developmental History and Clinical Trials
Initial Development and a Fortuitous Observation
Stiripentol was initially developed for the treatment of focal seizures in adults. However, a Phase III clinical trial for this indication failed to meet its primary endpoint. During its clinical investigation, a serendipitous observation was made in a French "basket" trial in the mid-1990s, where patients with various forms of epilepsy were treated. It was noted that patients with Dravet syndrome, a severe and intractable form of infantile epilepsy, showed a remarkable response to stiripentol, particularly when used in combination with clobazam and valproate.
Pivotal Clinical Trials in Dravet Syndrome (STICLO France and STICLO Italy)
Based on these promising observations, two pivotal, randomized, double-blind, placebo-controlled Phase 3 trials were conducted: STICLO France and STICLO Italy. These trials had nearly identical protocols.
Key Aspects of the STICLO Trial Protocols
-
Patient Population: Children with a clinical diagnosis of Dravet syndrome.
-
Study Design: After a one-month baseline period, patients who experienced at least four generalized clonic or tonic-clonic seizures (GCTS) per month were randomized to receive either stiripentol (50 mg/kg/day) or a placebo.
-
Concomitant Medications: All patients were on a stable background therapy of valproate and clobazam.
-
Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as the percentage of patients with a ≥50% reduction in the frequency of GCTS during the two-month double-blind treatment period compared to baseline.
Efficacy Results from the Pooled STICLO Trials
| Outcome | Stiripentol Group (n=33) | Placebo Group (n=31) | p-value | Reference |
| ≥50% reduction in GCTS frequency (Responder Rate) | 72% | 7% | <0.001 | [13] |
| ≥75% reduction in GCTS frequency | 56% | 3% | <0.001 | [13] |
| Seizure-free from GCTS | 38% | 0% | <0.001 | [13] |
Safety and Tolerability
The most common adverse events reported in the stiripentol group were somnolence, decreased appetite, and weight loss. These were generally manageable with dose adjustments of concomitant medications.
Regulatory Approvals
The robust data from the STICLO trials led to the approval of stiripentol for the adjunctive treatment of Dravet syndrome in Europe in 2007. This was followed by approvals in Canada and Japan in 2012, and in the United States in 2018.
Experimental Protocols
In Vitro Electrophysiology: GABAA Receptor Modulation
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells are transiently transfected with cDNAs encoding the desired GABAA receptor subunits (e.g., α3, β3, and γ2L).[3]
-
Transfection Method: Calcium phosphate precipitation is a commonly used method.[3]
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed 18-28 hours post-transfection. Cells are voltage-clamped at -50 mV.[3]
-
Solutions: The external solution typically contains (in mM): 142 NaCl, 8.1 KCl, 6 MgCl2, 1 CaCl2, and 10 HEPES. The internal pipette solution contains (in mM): 153 KCl, 1 MgCl2, 5 K-EGTA, and 10 HEPES.[3]
-
Drug Application: GABA and stiripentol are applied to the cells using a rapid solution exchange system.[3]
-
Data Analysis: The peak current response to GABA in the presence and absence of stiripentol is measured. Concentration-response curves are generated and fitted with a logistic equation to determine the EC50 for potentiation.[4]
In Vitro Assay: Lactate Dehydrogenase (LDH) Inhibition
-
Enzyme Source: Purified human lactate dehydrogenase A (hLDHA).
-
Assay Principle: A kinetic spectrofluorometric assay is used to measure the decrease in the fluorescence of the co-substrate β-NADH (λemission = 460 nm) as it is converted to NAD+ during the conversion of pyruvate to lactate.[10]
-
Procedure: The reaction is initiated by the addition of the enzyme to a solution containing pyruvate, β-NADH, and varying concentrations of stiripentol. The fluorescence is monitored over time.
-
Data Analysis: The maximum slopes of the kinetic curves are compared to the slope of the reaction without the inhibitor to determine the percentage of inhibition.[10]
In Vivo Animal Model: Pentylenetetrazol (PTZ)-Induced Seizures
-
Animal Model: Male Sprague-Dawley rats.[14]
-
Seizure Induction: A low dose of PTZ (e.g., 20 mg/kg, intraperitoneally) is administered to induce spike-and-wave discharges, which are characteristic of absence seizures.[14]
-
Drug Administration: Stiripentol or vehicle is administered intraperitoneally prior to PTZ injection.
-
Data Acquisition: Electroencephalographic (EEG) recordings are obtained from implanted cortical electrodes to quantify the occurrence, duration, and frequency of spike-and-wave discharges.[14]
-
Data Analysis: The total duration, mean duration, and number of spike-and-wave discharges are compared between the stiripentol-treated and vehicle-treated groups.[14]
In Vivo Animal Model: Kainic Acid-Induced Status Epilepticus
-
Seizure Induction: A repeated low-dose kainic acid treatment protocol (e.g., 2.5 mg/kg/h, intraperitoneally in rats; 5 mg/kg every 30 minutes in mice) is used to induce status epilepticus.[15][16]
-
Monitoring: Seizure activity is monitored behaviorally using a Racine scale and electrographically via continuous video-EEG telemetry from epidurally implanted electrodes.[15]
-
Drug Administration: Stiripentol or other test compounds can be administered before or after the induction of status epilepticus to assess their anticonvulsant or disease-modifying effects.
-
Data Analysis: Seizure frequency, duration, and severity are quantified and compared between treatment groups.
Visualizations
Signaling Pathway of Stiripentol's Action
Caption: Mechanism of action of Stiripentol.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for Stiripentol.
Conclusion
The developmental journey of this compound is a compelling example of how a drug that failed in its initial indication can find a crucial therapeutic niche through careful clinical observation and a deeper understanding of its pharmacological properties. Its multifaceted mechanism of action, combining direct neuromodulatory effects with pharmacokinetic interactions, has made it an invaluable component of the therapeutic armamentarium for Dravet syndrome. This in-depth guide, with its compilation of quantitative data, detailed experimental protocols, and visual aids, serves as a comprehensive resource for the scientific community, fostering further research and a greater appreciation for the intricate path of drug development.
References
- 1. leblogdebenari.com [leblogdebenari.com]
- 2. Stiripentol, a putative antiepileptic drug, enhances the duration of opening of GABA-A receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Frontiers | Commentary: Targeting LDH enzymes with a stiripentol analog to treat epilepsy [frontiersin.org]
- 9. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. Aging alters electroencephalographic and clinical manifestations of kainate-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enantiomeric Dichotomy of (+)-Stiripentol: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate structure-activity relationship (SAR) of the enantiomers of Stiripentol, a crucial anticonvulsant agent. While the racemic mixture is used clinically, a closer examination of its stereoisomers, (+)-Stiripentol and (-)-Stiripentol, reveals significant differences in their pharmacological profiles. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of the underlying mechanisms to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Findings: A Tale of Two Enantiomers
The anticonvulsant and pharmacokinetic properties of Stiripentol are markedly enantioselective. The (+)-enantiomer is the more potent anticonvulsant, while the (-)-enantiomer exhibits a longer half-life.[1][2] This stereoselectivity has profound implications for the drug's efficacy and tolerability.
Quantitative Analysis: Pharmacokinetics and Pharmacodynamics
The following tables summarize the key quantitative data comparing the pharmacokinetic and pharmacodynamic parameters of this compound and (-)-Stiripentol.
Table 1: Comparative Pharmacokinetics of Stiripentol Enantiomers in Rats [2]
| Parameter | This compound | (-)-Stiripentol |
| Plasma Clearance (L/h/kg) | 1.64 | 0.557 |
| Half-life (h) | 2.83 | 6.50 |
Table 2: Comparative Anticonvulsant Potency of Stiripentol Enantiomers in Rats (Pentylenetetrazol-induced Clonic Seizures) [2]
| Parameter | This compound | (-)-Stiripentol |
| Brain EC50 (µg/mL) | 15.2 | 36.1 |
Unraveling the Mechanisms of Action
Stiripentol's anticonvulsant effects are primarily attributed to two key mechanisms: positive allosteric modulation of GABA-A receptors and inhibition of cytochrome P450 enzymes.
GABA-A Receptor Modulation
Stiripentol enhances GABAergic neurotransmission by acting as a positive allosteric modulator of GABA-A receptors.[3][4][5] This action is subunit-dependent, with a greater effect observed on receptors containing the α3 subunit.[3][5] This subunit selectivity may contribute to its efficacy in certain childhood epilepsies where α3 subunit expression is higher.[3][5]
References
- 1. Stereoselective pharmacokinetics of stiripentol: an explanation for the development of tolerance to anticonvulsant effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (+)-Stiripentol: An In-depth Technical Guide on its Anticonvulsant Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Stiripentol, the more potent enantiomer of stiripentol, has demonstrated significant anticonvulsant effects in a range of preclinical animal models. This technical guide provides a comprehensive overview of its pharmacological activity, summarizing key quantitative data, detailing experimental methodologies, and visualizing its proposed mechanisms of action. The data presented herein supports the clinical use of stiripentol in treating certain forms of epilepsy, such as Dravet syndrome, and provides a foundation for further research into its therapeutic potential.
Introduction
Stiripentol, sold under the brand name Diacomit®, is an anticonvulsant medication primarily used as an adjunctive therapy for seizures associated with Dravet syndrome.[1][2] Its mechanism of action is multifaceted, involving the potentiation of GABAergic neurotransmission, blockade of ion channels, and modulation of cellular metabolism.[3] Preclinical studies have been instrumental in elucidating these mechanisms and establishing the anticonvulsant efficacy of stiripentol, with a particular focus on its dextrorotatory enantiomer, this compound, which has been shown to be more potent than its antipode.[4] This guide will delve into the core preclinical findings that underpin our understanding of this compound's anticonvulsant properties.
Proposed Mechanisms of Action
The anticonvulsant activity of stiripentol is not attributed to a single molecular target but rather a combination of direct effects and interactions with other antiseizure medications.[5] The primary proposed mechanisms are:
-
Enhancement of GABAergic Transmission: Stiripentol acts as a positive allosteric modulator of GABA-A receptors, increasing the duration of channel opening and thereby enhancing the inhibitory effects of GABA.[1][2] It has also been shown to increase GABA levels in the brain by potentially inhibiting its reuptake and degradation.[2][3]
-
Ion Channel Modulation: Stiripentol has been demonstrated to block voltage-gated sodium and T-type calcium channels, which contributes to its anticonvulsant and neuroprotective properties.[3][6] The inhibition of T-type calcium channels may be particularly relevant to its efficacy against absence seizures.[6][7]
-
Metabolic Regulation: Studies suggest that stiripentol can regulate glucose energy metabolism and inhibit lactate dehydrogenase, an enzyme involved in neuronal energy metabolism.[2][3] This action may reduce neuronal excitability.[2]
-
Inhibition of Cytochrome P450 Enzymes: Stiripentol is a known inhibitor of several cytochrome P450 enzymes, which are involved in the metabolism of many other antiseizure medications.[2][3][8] This leads to increased plasma concentrations of co-administered drugs like clobazam, potentiating their therapeutic effects.[3][8]
Caption: Proposed mechanisms of action for Stiripentol.
Quantitative Data from Preclinical Models
The anticonvulsant activity of this compound has been quantified in several rodent models of epilepsy. The following tables summarize the key findings.
Table 1: Efficacy in the Pentylenetetrazol (PTZ) Seizure Model
| Animal Model | Seizure Type | Parameter | This compound | (-)-Stiripentol | Racemic Stiripentol | Citation |
| Rat | Intravenous PTZ-induced clonic seizure | Brain EC50 | 15.2 µg/mL | 36.1 µg/mL | - | [4] |
EC50: The concentration of a drug that gives half-maximal response.
Table 2: Efficacy in Absence Seizure Models
| Animal Model | Seizure Induction | This compound Dose | Effect on Spike-and-Wave Discharges (SWDs) | Citation |
| Rat | Low-dose Pentylenetetrazol (20 mg/kg i.p.) | 150 mg/kg | Statistically significant decrease in number and cumulative duration | [6][7][9] |
| Rat | Low-dose Pentylenetetrazol (20 mg/kg i.p.) | 300 mg/kg | Almost complete abolishment | [6][7][9] |
| WAG/Rij Rat (genetic model) | Spontaneous | 300 mg/kg | Statistically significant decrease in cumulative duration and number | [6][7][9] |
| WAG/Rij Rat with THIP-induced aggravation | Spontaneous | 300 mg/kg | Maintained antiepileptic effect | [6][7][9] |
Table 3: Efficacy in a Dravet Syndrome Mouse Model
| Animal Model | Seizure Induction | Age Group | Treatment | Effect on Seizure-Inducing Body Temperature | Citation |
| Scn1a(RX/+) Mouse | Hyperthermia | 1 month | Stiripentol (STP) monotherapy | Significantly elevated | [10] |
| Scn1a(RX/+) Mouse | Hyperthermia | 5-10 months | Stiripentol (STP) monotherapy | Not significantly elevated | [10] |
| Scn1a(RX/+) Mouse | Hyperthermia | 1 month | Clobazam (CLB) | Significantly elevated | [10] |
| Scn1a(RX/+) Mouse | Hyperthermia | 5-10 months | Clobazam (CLB) | Significantly elevated | [10] |
| Scn1a(RX/+) Mouse | Hyperthermia | 5-10 months | STP + CLB | Significantly higher than CLB alone | [10] |
| Scn1aA1783/WT Mouse | Hyperthermia | P49 - P77 | STP (100 mg/kg) + CLB (5 mg/kg) + Valproate (150 mg/kg) | Median survival temperature significantly higher (42.5 °C vs 39.3 °C in controls) | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of preclinical findings. The following sections outline the protocols for key animal models used to evaluate the anticonvulsant effects of stiripentol.
Maximal Electroshock (MES) Test
The MES test is a widely used model for screening compounds against generalized tonic-clonic seizures.[12][13]
-
Apparatus: An electroconvulsiometer with corneal or ear electrodes.
-
Procedure:
-
The test compound or vehicle is administered to the animals at a predetermined time before the electroshock.
-
An electrical stimulus (e.g., 50-60 Hz, 0.2-1 second duration, current sufficient to induce a tonic hindlimb extension in control animals) is delivered through the electrodes.
-
The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection is defined as the abolition of the tonic hindlimb extension.
-
Pentylenetetrazol (PTZ) Seizure Test
The PTZ test is a model for myoclonic and absence seizures.[12][13] It can be performed using different administration routes for PTZ, which can influence the seizure phenotype and the predictive validity for different seizure types.[6]
-
Procedure (Subcutaneous PTZ):
-
The test compound or vehicle is administered.
-
After a suitable pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
-
Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The primary endpoint is the presence or absence of clonic seizures. Protection is defined as the absence of these seizures.
-
-
Procedure (Intravenous PTZ Infusion):
-
A catheter is implanted in the tail vein of the animal.
-
PTZ solution is infused at a constant rate.
-
The time to the onset of different seizure components (e.g., myoclonic jerks, clonic seizures) is recorded.
-
The threshold for seizure induction (the amount of PTZ infused) is the primary endpoint. An increase in the seizure threshold indicates anticonvulsant activity.[4]
-
Hyperthermia-Induced Seizure Model in Dravet Syndrome Mice
This model recapitulates a key feature of Dravet syndrome, which is the precipitation of seizures by fever.[10][11]
-
Animals: Genetically modified mice carrying a mutation in the Scn1a gene (e.g., Scn1a(RX/+) or Scn1aA1783/WT).[10][11]
-
Procedure:
-
The test compound(s) or vehicle are administered to the mice.
-
The core body temperature of the mice is gradually increased using a heat source (e.g., a heat lamp).
-
The temperature is monitored continuously with a rectal probe.
-
The primary endpoints are the body temperature at which a seizure occurs and the duration of the seizure.[10] An increase in the seizure-inducing temperature indicates therapeutic efficacy.
-
Caption: General workflow for preclinical screening of anticonvulsants.
Pharmacokinetics of this compound
Understanding the pharmacokinetic profile of a drug is essential for interpreting its pharmacodynamic effects. Studies in rats have revealed enantioselective pharmacokinetics for stiripentol.[4]
-
Potency: this compound is approximately 2.4 times more potent than (-)-stiripentol in the intravenous PTZ infusion model in rats, based on brain EC50 values.[4]
-
Elimination: The (+)-enantiomer is eliminated more rapidly than the (-)-enantiomer, with a higher plasma clearance (1.64 L/h/kg vs. 0.557 L/h/kg) and a shorter half-life (2.83 h vs. 6.50 h).[4]
-
Metabolic Interaction: When administered as a racemate, there is a marked metabolic interaction between the enantiomers.[4]
Conclusion
The preclinical data for this compound provide a robust foundation for its clinical application as an anticonvulsant. Its multifaceted mechanism of action, involving enhancement of GABAergic inhibition, modulation of ion channels, and metabolic effects, likely contributes to its broad spectrum of activity observed in various animal models. The quantitative data from MES, PTZ, and Dravet syndrome models consistently demonstrate its efficacy in reducing seizure activity. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in the field of epilepsy therapeutics. The distinct pharmacokinetic profile of the (+)-enantiomer underscores the importance of stereoselectivity in drug development and evaluation. Further preclinical investigations can continue to unravel the full therapeutic potential of this compound and inform its optimal clinical use.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Stiripentol - Wikipedia [en.wikipedia.org]
- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. INTRODUCTION - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of stiripentol in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy-of-triple-drug-therapy-of-stiripentol--clobazam-and-sodium-valproate-in-a-hyperthermia-induced-seizure-mouse-model-of-Dravet-Syndrome [aesnet.org]
- 12. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
In Vitro Characterization of (+)-Stiripentol's Effects on Ion Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (+)-Stiripentol's effects on key ion channels implicated in its anticonvulsant activity. It is designed to be a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, a quantitative summary of pharmacological data, and visual representations of molecular mechanisms and experimental workflows.
Introduction
This compound is an anticonvulsant medication primarily used in the treatment of Dravet syndrome. Its mechanism of action is multifaceted, involving both the inhibition of cytochrome P450 enzymes and direct modulation of neuronal excitability through interactions with ion channels.[1][2] This guide focuses on the latter, providing a detailed examination of Stiripentol's effects on GABA-A receptors, voltage-gated T-type calcium channels, and voltage-gated sodium channels. Understanding these interactions at a molecular and cellular level is crucial for the rational design of novel antiepileptic therapies and for optimizing the clinical use of Stiripentol.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on various ion channels as determined by in vitro electrophysiological studies.
Table 1: Effects of this compound on GABA-A Receptors
| Receptor Subunit Composition | Effect | Potency (EC₅₀) | Efficacy (% Potentiation of GABA Response) | Key Findings | Reference |
| α3βxγ2 | Positive Allosteric Modulator | ~25 µM | Not specified, but greater than for other α subunits | Stiripentol shows the greatest potentiation at GABA-A receptors containing the α3 subunit.[3][4] | [5] |
| α1β3γ2L | Positive Allosteric Modulator | Not specified | Not specified | Stiripentol potentiates GABA-induced currents.[6] | [6] |
| δ-containing receptors | Positive Allosteric Modulator | Not specified | Strong modulation | Stiripentol is a strong modulator of δ-containing receptors and does not require the presence of a γ subunit.[4] | [4] |
Table 2: Effects of this compound on Voltage-Gated T-type Calcium Channels
| Channel Subtype | Effect | Potency (IC₅₀) | Key Findings | Reference |
| Caᵥ3.1 (human) | Inhibition | 69 µM | Stiripentol inhibits peak currents of T-type calcium channels.[1][7] | [7] |
| Caᵥ3.2 (human) | Inhibition | 37 µM | Stiripentol shows a higher potency for the Caᵥ3.2 subtype.[1][7] | [7] |
| Caᵥ3.3 (human) | Inhibition | 61 µM | Inhibition of T-type calcium channels may contribute to Stiripentol's anti-absence seizure effects.[1][7] | [7] |
Table 3: Effects of this compound on Voltage-Gated Sodium Channels
| Channel Type/Assay | Effect | Potency (IC₅₀) | Key Findings | Reference |
| Veratridine-activated Na⁺ influx | Blockade | >100 µM (for binding affinity to glutamate receptors) | Stiripentol significantly blocks the entry of Na⁺ activated by veratridine, suggesting an interaction with voltage-gated sodium channels.[8] | [8] |
Experimental Protocols
This section provides detailed methodologies for the in vitro characterization of Stiripentol's effects on ion channels using the whole-cell patch-clamp technique.
Cell Culture and Transfection
Objective: To express the ion channel of interest in a mammalian cell line suitable for electrophysiological recordings.
Materials:
-
Human Embryonic Kidney 293 (HEK-293T) cells or Chinese Hamster Ovary (CHO) cells.[9][10][11]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
cDNA expression vectors for the desired ion channel subunits.
-
Transfection reagent (e.g., Lipofectamine).
-
Glass coverslips coated with poly-L-lysine.
Protocol:
-
Culture HEK-293T or CHO cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage the cells every 2-3 days when they reach 80-90% confluency. For electrophysiology, use cells between passages 5 and 20.[11]
-
24-48 hours before the experiment, seed the cells onto poly-L-lysine-coated glass coverslips in a 35 mm dish.[12]
-
Transfect the cells with the cDNA constructs for the ion channel subunits of interest using a suitable transfection reagent according to the manufacturer's protocol. Co-transfection with a fluorescent protein marker (e.g., GFP) is recommended to identify successfully transfected cells.[9]
-
Incubate the transfected cells for 24-48 hours to allow for sufficient channel expression before performing electrophysiological recordings.[11]
Whole-Cell Patch-Clamp Electrophysiology
Objective: To record ionic currents flowing through the expressed channels in response to voltage changes and the application of Stiripentol.
Materials:
-
Inverted microscope with differential interference contrast (DIC) optics.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator.
-
Borosilicate glass capillaries.
-
Microelectrode puller and polisher.
-
Perfusion system for drug application.
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.[12]
-
Intracellular (Pipette) Solution for GABA-A Receptors (in mM): 140 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.[13]
-
Intracellular (Pipette) Solution for Calcium Channels (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.
-
Stiripentol Stock Solution: Prepare a 100 mM stock solution in DMSO and dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Protocol:
-
Place a coverslip with transfected cells in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the appropriate intracellular solution.
-
Identify a transfected cell (e.g., GFP-positive) and approach it with the patch pipette under positive pressure.
-
Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -60 mV or -80 mV.
-
For GABA-A Receptors: Apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a baseline current. Co-apply different concentrations of Stiripentol with GABA to determine the potentiation.[6]
-
For Voltage-Gated Calcium Channels: Elicit currents using a voltage step protocol (e.g., from a holding potential of -100 mV to a test potential of -30 mV for T-type channels). Apply different concentrations of Stiripentol to determine the inhibition of the peak current.
-
Record and analyze the currents using appropriate software.
Visualizations
The following diagrams illustrate the proposed mechanism of action of Stiripentol and a typical experimental workflow.
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stiripentol - Wikipedia [en.wikipedia.org]
- 3. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective activity of stiripentol with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. One-channel Cell-attached Patch-clamp Recording [jove.com]
- 10. Voltage-dependent Ca2+ channels in Chinese hamster ovary (CHO) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HEK Cells in Electrophysiological Assays: Best Practices [cytion.com]
- 12. Video: Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
- 13. pnas.org [pnas.org]
The In-Depth Guide to (+)-Stiripentol's Inhibition of Cytochrome P450 Enzymes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory effects of the antiepileptic drug (+)-Stiripentol on cytochrome P450 (CYP450) enzymes. Understanding these interactions is critical for predicting and managing drug-drug interactions, ensuring patient safety, and optimizing therapeutic outcomes. This document synthesizes key quantitative data, details common experimental methodologies, and visually represents the core mechanisms of inhibition.
Introduction to Stiripentol and Cytochrome P450 Enzymes
Stiripentol is an aromatic allylic alcohol structurally distinct from other antiepileptic drugs. Its efficacy, particularly in the treatment of Dravet syndrome, is attributed not only to its direct pharmacological effects but also to its significant inhibition of various CYP450 enzymes. This inhibition leads to elevated plasma concentrations of co-administered drugs that are metabolized by these enzymes, thereby potentiating their therapeutic effects and, in some cases, increasing the risk of toxicity. The major CYP450 isoenzymes involved in the metabolism of Stiripentol itself are CYP1A2, CYP2C19, and CYP3A4[1].
The cytochrome P450 superfamily is a critical component of drug metabolism, responsible for the oxidation of a wide array of xenobiotics and endogenous compounds. Inhibition of these enzymes by drugs like Stiripentol is a primary cause of pharmacokinetic drug-drug interactions.
Quantitative Analysis of CYP450 Inhibition by this compound
The inhibitory potential of Stiripentol has been characterized through the determination of half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki). These values provide a quantitative measure of the potency of inhibition for various CYP450 isoforms. The following tables summarize the available in vitro data.
Table 1: IC50 Values for this compound Inhibition of CYP450 Isoforms
| CYP Isoform | Probe Substrate | Test System | IC50 (µM) | Reference |
| CYP1A2 | Phenacetin | Human Liver Microsomes | 28.7 | [2] |
| Phenacetin (with pre-incubation) | Human Liver Microsomes | 2.6 | [2] | |
| CYP2C8 | Carbamazepine | cDNA-expressed CYP2C8 | 37 | [3] |
| CYP2C19 | Clobazam (N-demethylation) | cDNA-expressed CYP2C19 | 3.29 | [4] |
| N-desmethylclobazam (4'-hydroxylation) | cDNA-expressed CYP2C19 | 0.276 | ||
| CYP3A4 | Carbamazepine | Human Liver Microsomes | 14 | [3] |
| Carbamazepine | cDNA-expressed CYP3A4 | 5.1 | [3] | |
| Clobazam (N-demethylation) | cDNA-expressed CYP3A4 | 1.58 | [4] | |
| Testosterone | Human Liver Microsomes | 18.9 | [2] | |
| Saquinavir | Human Liver Microsomes | 163 | [5] |
Table 2: Ki Values for this compound Inhibition of CYP450 Isoforms
| CYP Isoform | Probe Substrate | Inhibition Model | Test System | Ki (µM) | Reference |
| CYP2C8 | Carbamazepine | Noncompetitive | cDNA-expressed CYP2C8 | 35 | [3] |
| CYP2C19 | Clobazam (N-demethylation) | Competitive | cDNA-expressed CYP2C19 | 0.516 ± 0.065 | [4] |
| N-desmethylclobazam (4'-hydroxylation) | Competitive | cDNA-expressed CYP2C19 | 0.139 ± 0.025 | ||
| CYP3A4 | Carbamazepine | Mixed | Human Liver Microsomes | 3.7 ± 2.7 | [3] |
| Carbamazepine | Competitive | cDNA-expressed CYP3A4 | 2.5 | [3] | |
| Clobazam (N-demethylation) | Noncompetitive | cDNA-expressed CYP3A4 | 1.59 ± 0.07 | [4] | |
| Saquinavir | - | Human Liver Microsomes | 86 | [5] |
In vivo studies have also been conducted to determine the apparent Ki of Stiripentol. For the inhibition of carbamazepine metabolism, the in vivo apparent Ki was found to range from 10.5 to 41.4 µM in epileptic children[3].
Mechanisms of Inhibition
Stiripentol inhibits CYP450 enzymes through various mechanisms, including competitive, noncompetitive, and mixed inhibition. A particularly important mechanism for CYP1A2 is time-dependent inhibition, which involves the formation of a metabolic intermediate complex (MIC).
Reversible Inhibition
In competitive inhibition, Stiripentol binds to the active site of the enzyme, preventing the substrate from binding. In noncompetitive inhibition, it binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic activity. Mixed inhibition involves binding to both the free enzyme and the enzyme-substrate complex.
Time-Dependent Inhibition of CYP1A2
Stiripentol contains a methylenedioxyphenyl (MDP) group, which can be metabolized by CYP enzymes to form a reactive carbene intermediate. This intermediate can then bind covalently to the heme iron of the cytochrome P450, forming an inactive metabolic intermediate complex (MIC)[2]. This process leads to time-dependent, or mechanism-based, inhibition of the enzyme.
Spectral analysis of liver microsomes incubated with Stiripentol and NADPH reveals a characteristic Soret peak at approximately 455 nm, which is indicative of MIC formation. This time-dependent inhibition of CYP1A2 is a key factor in Stiripentol's drug-drug interaction profile[2].
Experimental Protocols
The following sections detail generalized methodologies for assessing the inhibitory effects of Stiripentol on CYP450 enzymes in vitro.
In Vitro CYP450 Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of Stiripentol that causes 50% inhibition of a specific CYP450 isoform's activity.
Materials:
-
Human liver microsomes (HLM) or cDNA-expressed CYP isoforms
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Specific probe substrates for each CYP isoform (see Table 1)
-
This compound
-
Acetonitrile or other quenching solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of Stiripentol in a suitable solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube or 96-well plate, combine the phosphate buffer, HLM or recombinant enzyme, and the specific probe substrate at a concentration close to its Michaelis-Menten constant (Km).
-
Add varying concentrations of Stiripentol to the reaction mixtures. Include a control with no inhibitor.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each Stiripentol concentration relative to the control and determine the IC50 value by nonlinear regression analysis.
Time-Dependent Inhibition Assay
Objective: To assess if Stiripentol is a time-dependent inhibitor of a CYP450 isoform (e.g., CYP1A2).
Procedure:
-
Perform a primary incubation by mixing Stiripentol with HLM and the NADPH regenerating system in phosphate buffer.
-
Incubate this mixture at 37°C for various time points (e.g., 0, 5, 15, 30 minutes).
-
At each time point, take an aliquot of the primary incubation mixture and dilute it into a secondary incubation mixture containing the probe substrate and additional NADPH regenerating system. This dilution step minimizes the direct inhibitory effect of Stiripentol in the second incubation.
-
Incubate the secondary mixture for a short, fixed period (e.g., 5 minutes).
-
Terminate and analyze the samples as described in the IC50 determination protocol.
-
A decrease in enzyme activity with increasing pre-incubation time indicates time-dependent inhibition.
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using Graphviz (DOT language), illustrate the key inhibitory pathways of this compound.
General CYP450 Inhibition by Stiripentol
Caption: General mechanism of CYP450 inhibition by this compound.
Time-Dependent Inhibition of CYP1A2 by Stiripentol
Caption: Formation of an inactive metabolic intermediate complex with CYP1A2.
Conclusion
This compound is a potent inhibitor of multiple clinically significant cytochrome P450 enzymes. Its inhibitory profile is complex, involving various mechanisms including competitive, noncompetitive, and mechanism-based inhibition. The quantitative data presented in this guide, along with the detailed experimental protocols and visual representations of the inhibitory mechanisms, provide a valuable resource for researchers and clinicians. A thorough understanding of these interactions is paramount for the safe and effective use of Stiripentol in combination with other therapeutic agents, and for the development of new drugs with improved safety profiles. Drug development professionals should consider the potential for CYP450 inhibition early in the discovery and development process to mitigate the risk of adverse drug-drug interactions.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How is CYP inhibition assessed in vitro? [synapse.patsnap.com]
- 5. evotec.com [evotec.com]
Neuroprotective Properties of (+)-Stiripentol in Neuronal Injury Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Stiripentol (STP), a commercially available antiepileptic drug, has demonstrated significant neuroprotective potential beyond its primary indication. This technical guide provides an in-depth overview of the neuroprotective properties of STP observed in various preclinical models of neuronal injury. We consolidate quantitative data from multiple studies, detail the experimental protocols used to elicit these findings, and present key signaling pathways and experimental workflows through standardized diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound for neurodegenerative conditions and acute brain injuries.
Introduction
Neuronal injury, resulting from acute events such as stroke or status epilepticus, or chronic neurodegenerative processes, represents a significant area of unmet medical need. A growing body of evidence suggests that this compound (STP) possesses neuroprotective activities.[1][2][3] Initially recognized for its efficacy in treating Dravet syndrome, STP's mechanisms of action appear to extend beyond GABAergic modulation to include the regulation of key ion channels implicated in neuronal death pathways.[1][4] This guide synthesizes the current understanding of STP's neuroprotective effects, focusing on the experimental evidence from in vitro and in vivo models.
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the key quantitative findings from studies investigating the neuroprotective effects of this compound in different neuronal injury models.
Table 1: In Vitro Neuroprotective Effects of this compound
| Neuronal Injury Model | Cell Type | This compound Concentration | Outcome Measure | Result |
| Oxygen-Glucose Deprivation (OGD) | Primary Fetal Mice Cortical Neurons | 0.01 - 30 µM | Cell Viability (MTT Assay) | Increased cell viability after 4h OGD.[5][6] |
| Glutamate-Induced Excitotoxicity | Rat Glial Cultures | 100 µM | LDH Release | Significantly attenuated LDH efflux by approximately 45%.[7] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Neuronal Injury Model | Animal Model | This compound Dosage | Outcome Measure | Result |
| Transient Forebrain Ischemia | Gerbils | 20 mg/kg (post-treatment) | Cognitive Deficit (Passive Avoidance & 8-Arm Radial Maze) | Reduced ischemia-induced memory impairment.[8][9][10] |
| Transient Forebrain Ischemia | Gerbils | 20 mg/kg (post-treatment) | Neuronal Death (CA1 region) | Significantly attenuated transient ischemia-induced neuronal death.[8][9][10] |
| Status Epilepticus (Lithium-Pilocarpine) | Wistar Rats | Not specified | Neuronal Injury | Had neuroprotective effects against neuronal injury due to prolonged SE.[11] |
Table 3: Effects of this compound on Ion Channel Activity
| Channel Type | Cell Line | This compound Concentration | Outcome Measure | IC50 Value |
| T-type Calcium Channel (Cav3.1) | CHO cells | 5 µM - 300 µM | Inhibition of Peak Current Amplitude | 69.2 µM[1] |
| T-type Calcium Channel (Cav3.2) | HEK293 cells | 5 µM - 300 µM | Inhibition of Peak Current Amplitude | 64.3 µM[1] |
| T-type Calcium Channel (Cav3.3) | CHO cells | 5 µM - 300 µM | Inhibition of Peak Current Amplitude | 36.6 µM[1] |
| P/Q-type Calcium Channel (Cav2.1) | CHO cells | Not specified | Inhibition of Peak Current Amplitude | 170 µM[1] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Neuronal Injury Models
3.1.1 Oxygen-Glucose Deprivation (OGD) in Primary Cortical Neurons
-
Cell Culture: Primary cortical neurons are harvested from fetal mice and cultured in a suitable medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX) for a specified period to allow for maturation (typically 10-14 days in vitro).
-
This compound Treatment: Neuronal cultures are pre-incubated with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 5, 10, 30 µM) for 24 hours prior to OGD.[5]
-
OGD Induction: The culture medium is replaced with glucose-free Dulbecco's Modified Eagle Medium (DMEM). The cultures are then transferred to a hypoxic chamber with a controlled atmosphere (e.g., 94% N2, 1% O2, 5% CO2) for a duration of 2 to 4 hours at 37°C.[5][12]
-
Re-oxygenation: Following OGD, the glucose-free medium is replaced with the original culture medium, and the cells are returned to standard culture conditions (normoxic, 37°C, 5% CO2) for 24 hours.[5][12]
-
Assessment of Neuronal Viability: Cell viability is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][13] The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine the extent of cell survival.
3.1.2 Glutamate-Induced Excitotoxicity in Primary Neuronal/Glial Cultures
-
Cell Culture: Primary cortical neurons or glial cells are prepared from newborn rats and cultured until they form a confluent monolayer.
-
This compound Pre-treatment: Cultures are pre-treated with this compound at the desired concentration (e.g., 100 µM) for a specified duration (e.g., 2 hours) before glutamate exposure.[7]
-
Glutamate Exposure: The culture medium is replaced with a medium containing a high concentration of glutamate (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) for a period ranging from 20 minutes to 24 hours.[7][14]
-
Assessment of Cell Death: Neuronal injury is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium, a marker of cell membrane damage.[7][13]
In Vivo Neuronal Injury Models
3.2.1 Transient Forebrain Ischemia in Gerbils
-
Animal Model: Adult male Mongolian gerbils are used for this model due to their incomplete circle of Willis, which makes them susceptible to global cerebral ischemia upon carotid artery occlusion.[15]
-
Ischemia Induction: Under anesthesia, the bilateral common carotid arteries are exposed and occluded for a brief period (e.g., 5 minutes) using non-traumatic arterial clips to induce transient forebrain ischemia.[15][16]
-
Reperfusion and this compound Treatment: The clips are removed to allow for reperfusion. This compound (e.g., 20 mg/kg) or vehicle is administered intraperitoneally 30 minutes after the ischemic insult.[8][9]
-
Behavioral Assessment: Cognitive function is assessed using tests such as the passive avoidance test and the 8-arm radial maze test at various time points post-ischemia.[8][9]
-
Histological Analysis: At the end of the experiment, animals are euthanized, and their brains are collected for histological analysis. Neuronal death in the CA1 region of the hippocampus is quantified using neuronal-specific markers like Neuronal Nuclei (NeuN) through immunohistochemistry.[8]
3.2.2 Lithium-Pilocarpine Model of Status Epilepticus (SE) in Rats
-
SE Induction: Adult rats are pre-treated with lithium chloride (e.g., 127 mg/kg, i.p.) 18-24 hours before the administration of pilocarpine (e.g., 30 mg/kg, i.p.).[17] To reduce peripheral cholinergic effects, a peripheral muscarinic antagonist like methylscopolamine (1 mg/kg) is often administered 30 minutes before pilocarpine.[17]
-
Monitoring and Termination of SE: The onset and severity of seizures are monitored. After a defined period of SE, anticonvulsants may be administered to reduce mortality.
-
Neuroprotection Assessment: The neuroprotective effects of this compound, administered before or after SE induction, are evaluated by histological analysis of brain sections to assess the extent of neuronal damage in regions like the hippocampus.
Analytical Methods
3.3.1 Patch-Clamp Electrophysiology for T-type Calcium Channels
-
Cell Preparation: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are transiently transfected with cDNA encoding the human isoforms of the T-type calcium channel subunits (Cav3.1, Cav3.2, or Cav3.3).[3][18][19]
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: this compound is applied at various concentrations (e.g., 5 µM to 300 µM) to the bath solution.[18]
-
Data Analysis: The peak current amplitude of the T-type calcium channels is measured before and after the application of this compound to determine the concentration-dependent inhibitory effect and to calculate the IC50 value.[1]
3.3.2 Immunohistochemistry for Neuronal Markers
-
Tissue Preparation: Brain tissue is fixed (e.g., in 4% paraformaldehyde), cryoprotected (e.g., in sucrose solution), and sectioned using a cryostat.[20]
-
Antigen Retrieval: If necessary, antigen retrieval is performed to unmask the epitope of interest.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., containing normal serum).[20]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against a neuronal marker (e.g., anti-NeuN) overnight at 4°C.[8][20]
-
Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody that specifically binds to the primary antibody.[20]
-
Visualization and Quantification: The sections are mounted and visualized using a fluorescence microscope. The number of positively stained neurons in a specific brain region is counted to quantify neuronal survival or loss.
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms and processes related to the neuroprotective effects of this compound.
Caption: Proposed neuroprotective signaling pathways of this compound.
References
- 1. Stiripentol-Inhibits-Absence-Seizures-in-the-Wag/rij-Rat-Through-a-Possible-Effect-on-Voltage-dependent-Calcium-Channels [aesnet.org]
- 2. Detection of Cell Death in Neuronal Cultures | Springer Nature Experiments [experiments.springernature.com]
- 3. Stiripentol inhibits spike-and-wave discharges in animal models of absence seizures: A new mechanism of action involving T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effects of Stiripentol on Oxygen-Glucose Deprivation in Primary Culture of Fetal Mice Cortical Neurons - The Neuroscience Journal of Shefaye Khatam [shefayekhatam.ir]
- 6. [PDF] Neuroprotective Effects of Stiripentol on Oxygen-Glucose Deprivation in Primary Culture of Fetal Mice Cortical Neurons | Semantic Scholar [semanticscholar.org]
- 7. Suppression of Glutamate-Induced Excitotoxicity by 2-Cyclopropylimino-3-methyl-1,3-thiazoline Hydrochloride in Rat Glial Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of stiripentol against ischemia-reperfusion injury in gerbils focusing on cognitive deficit, neuronal death, astrocyte damage and blood brain barrier leakage in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic effects of stiripentol against ischemia-reperfusion injury in gerbils focusing on cognitive deficit, neuronal death, astrocyte damage and blood brain barrier leakage in the hippocampus [kjpp.net]
- 10. Therapeutic effects of stiripentol against ischemia-reperfusion injury in gerbils focusing on cognitive deficit, neuronal death, astrocyte damage and blood brain barrier leakage in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epi-care.eu [epi-care.eu]
- 12. Frontiers | Sulbactam Protects Hippocampal Neurons Against Oxygen-Glucose Deprivation by Up-Regulating Astrocytic GLT-1 via p38 MAPK Signal Pathway [frontiersin.org]
- 13. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Selective neuronal death after transient forebrain ischemia in the Mongolian gerbil: a silver impregnation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Propofol prevents delayed neuronal death following transient forebrain ischemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and metabolism of (+)-Stiripentol in early studies
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (+)-Stiripentol in Early Studies
This technical guide provides a comprehensive overview of the early research on the pharmacokinetics and metabolism of the anti-epileptic drug this compound. The information is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the drug's disposition and biotransformation.
Pharmacokinetic Profile
Early studies in both human subjects and animal models have characterized the pharmacokinetic profile of Stiripentol, revealing its absorption, distribution, metabolism, and excretion properties. The data from these foundational studies are summarized in the tables below.
Table 1: Human Pharmacokinetic Parameters of Stiripentol (Single Dose Administration)
| Parameter | Value | Study Population | Dosing and Conditions | Source |
| Tmax (Time to Maximum Concentration) | 1.25 - 2.96 hours | Healthy Adults | Oral capsules with meals | [1][2] |
| Plasma Protein Binding | ~99% | Healthy Adults | In vitro and in vivo | [1] |
| Apparent Volume of Distribution (Vd) | 32 - 192 L | Children (10-60 kg) | Oral administration | [1] |
| Elimination Half-life (t1/2) | 4.5 - 13 hours (dose-dependent) | Healthy Adults | 500 mg, 1000 mg, and 2000 mg oral doses | [1] |
| Oral Clearance | 1.3 - 1.8 L/hr/kg | Normal Male Subjects | Single oral doses of 300, 600, and 1200 mg | |
| Mean Residence Time (MRT) | 4 hours | Normal Male Subjects | Single oral doses | |
| Excretion (Urine) | ~73% of dose as metabolites | Healthy Human Subjects | Single 1200 mg oral dose | [1][3] |
| Excretion (Feces) | ~18% of dose as unchanged drug | Healthy Human Subjects | Single 1200 mg oral dose | [1][3] |
Table 2: Rhesus Monkey Pharmacokinetic Parameters of Stiripentol
| Parameter | Value | Dosing | Source |
| Plasma Clearance | 1.10 ± 0.07 L/h/kg | 40 mg IV | |
| 0.92 ± 0.08 L/h/kg | 80 mg IV | ||
| 0.86 ± 0.15 L/h/kg | 120 mg IV | ||
| Mean Residence Time (MRT) | 1.09 ± 0.03 h | IV administration | |
| Volume of Distribution at Steady State (Vss) | 1.03 ± 0.3 L/kg | IV administration | |
| Oral Bioavailability | 0.3 | 80 mg oral dose | |
| Intraperitoneal Bioavailability | 0.32 | 80 mg i.p. dose | |
| 0.34 | 120 mg i.p. dose | ||
| Fraction Excreted Unchanged in Urine | 0 - 3% | All routes | |
| Fraction Metabolized by Glucuronidation | 34.8 ± 9.1% | All routes |
Metabolism of Stiripentol
Stiripentol undergoes extensive metabolism in the body, with oxidative metabolism accounting for approximately 75% of its total biotransformation.[1] Early studies identified 13 different metabolites in human urine. The primary metabolic pathways are:
-
Oxidative cleavage of the methylenedioxy ring system: This is the most significant pathway, leading to the formation of catechol derivatives.[1][3]
-
Glucuronidation: Conjugation with glucuronic acid is a major route of elimination.[1][3]
-
O-methylation of catechol metabolites. [3]
-
Hydroxylation of the t-butyl group. [3]
-
Conversion of the allylic alcohol side-chain to the isomeric 3-pentanone structure. [3]
In vitro studies have identified several cytochrome P450 (CYP) isoenzymes involved in the metabolism of Stiripentol, including CYP1A2, CYP2C19, and CYP3A4.[1]
Metabolic Pathway of Stiripentol
Caption: Major metabolic pathways of this compound.
Experimental Protocols
The following sections detail the methodologies employed in early studies to investigate the pharmacokinetics and metabolism of Stiripentol.
Drug Administration and Sample Collection
-
Human Studies: In single-dose studies, healthy male subjects received oral doses of Stiripentol powder ranging from 300 mg to 1200 mg. For multiple-dose studies, subjects received a 300 mg dose on day 1, followed by 1200 mg/day from day 2 to day 8. Blood and urine samples were collected at various time points for analysis.
-
Animal Studies (Rhesus Monkey): Monkeys were administered Stiripentol via intravenous (40, 80, and 120 mg), oral (80 mg), and intraperitoneal (80 and 120 mg) routes. Sixteen plasma samples were obtained over 7 hours, and urine was collected for 24 hours.
Analytical Methods
Early studies relied on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC/MS) for the quantification of Stiripentol and its metabolites in biological matrices.
-
High-Performance Liquid Chromatography (HPLC):
-
Sample Preparation: A common method for plasma samples involved protein precipitation with acetonitrile.
-
Chromatographic Conditions:
-
Column: C8 or C18 reverse-phase columns were frequently used.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile was a typical mobile phase.
-
Detection: UV detection was commonly employed, with a wavelength of 254 nm. Some later methods utilized fluorescence detection for enhanced sensitivity.
-
-
Validation: Methods were validated for linearity, precision, accuracy, and limits of detection and quantification.[4]
-
-
Gas Chromatography-Mass Spectrometry (GC/MS):
-
Application: GC/MS was instrumental in the identification of Stiripentol metabolites in urine.
-
Procedure: Following a single 1200 mg oral dose in a human subject, urine samples were analyzed by GC/MS to detect and identify the structures of 13 metabolites. The structures of nine of these were subsequently confirmed by chemical synthesis.[3]
-
Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for pharmacokinetic studies of Stiripentol.
Drug Interactions
Stiripentol is a known inhibitor of several CYP enzymes, including CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4.[1] This inhibitory action is primarily attributed to the catechol metabolites formed through the opening of the methylenedioxy ring.[3] This property leads to clinically significant drug-drug interactions, as Stiripentol can increase the plasma concentrations of co-administered drugs that are metabolized by these enzymes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. The metabolic fate of stiripentol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: (+)-Stiripentol Formulation for Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Stiripentol (STP) is an anticonvulsant medication primarily used in the treatment of Dravet syndrome.[1][2] Its multifaceted mechanism of action makes it a compound of significant interest for broader neurological and non-neurological research.[3][4] These application notes provide detailed protocols for the formulation and use of this compound in cell culture experiments, enabling researchers to investigate its biological effects in various in vitro models.
Stiripentol's primary mechanisms of action include:
-
Potentiation of GABAergic transmission: It acts as a positive allosteric modulator of GABAA receptors, particularly those containing α3 and δ subunits, and also inhibits GABA reuptake and degradation.[3][4][5][6]
-
Ion Channel Modulation: It blocks voltage-gated sodium and T-type calcium channels.[3][4]
-
Metabolic Regulation: Stiripentol inhibits lactate dehydrogenase (LDH), an enzyme involved in glucose metabolism.[2][3][5]
-
Cytochrome P450 Inhibition: It is a known inhibitor of several cytochrome P450 (CYP) enzymes, including CYP1A2, 2C19, and 3A4.[3][6][7]
Data Presentation
Physicochemical Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₃ | [8] |
| Molecular Weight | 234.3 g/mol | [8] |
| Appearance | Crystalline solid | [8] |
| Storage | -20°C | [8] |
| Solubility in DMSO | ~50 mg/mL | [8] |
| Solubility in Ethanol | ~30 mg/mL | [8] |
| Aqueous Solubility | Practically insoluble (49.2 mg/L) | [3][9] |
Effective Concentrations in In Vitro Studies
| Target/Effect | Cell Type/System | Effective Concentration | Source |
| Inhibition of GABA uptake | Synaptosomes | IC₅₀: 5 x 10⁻⁵ M (50 µM) | [10] |
| Inhibition of Naphthalene Hydroxylation (CYP-mediated) | Rat brain microsomes | IC₅₀: 1.21 µM | [10] |
| Inhibition of LDH | Human LDH1 and LDH5 | 500 µM | [8] |
| Inhibition of CLB demethylation (CYP3A4) | cDNA-expressed CYP3A4 | Kᵢ = 1.59 µM | [11] |
| Inhibition of CLB demethylation (CYP2C19) | cDNA-expressed CYP2C19 | Kᵢ = 0.516 µM | [11] |
| Neuroprotection | Rat neuronal-glial cells (oxygen-glucose deprivation) | High concentrations | [5] |
| Inhibition of spike-and-wave discharges | Animal models | 150-300 mg/kg | [12] |
| Clastogenic effect | CHO cells | Cytotoxic concentrations only | [13] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. Stored properly, the stock solution is stable for at least four years.[8]
Note: Due to its lipophilic nature and poor aqueous solubility, dissolving Stiripentol in an organic solvent like DMSO is necessary before diluting it in aqueous cell culture media.[3][8] The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
This compound stock solution (from Protocol 3.1)
-
Vehicle control (DMSO)
Protocol:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere and grow overnight.
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Also, prepare a vehicle control by adding the same volume of DMSO as used for the highest Stiripentol concentration to complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Proceed with the desired downstream assays (e.g., cell viability, apoptosis, protein expression analysis).
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, providing an indication of cell viability.
Protocol:
-
Following the treatment period (Protocol 3.2), add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathways of this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Cell Culture Studies
Caption: General experimental workflow for in vitro studies.
References
- 1. youtube.com [youtube.com]
- 2. Stiripentol - Wikipedia [en.wikipedia.org]
- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 6. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. researchgate.net [researchgate.net]
- 12. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diacomit.com [diacomit.com]
Application Notes and Protocols for Establishing a Dravet Syndrome Mouse Model for (+)-Stiripentol Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dravet syndrome is a severe and intractable developmental and epileptic encephalopathy that typically begins in the first year of life.[1] It is characterized by multiple seizure types, developmental delays, and cognitive impairments. Approximately 80% of Dravet syndrome cases are caused by mutations in the SCN1A gene, which encodes the alpha-1 subunit of the voltage-gated sodium channel, Nav1.1.[2] These mutations lead to a loss-of-function of the Nav1.1 channel, primarily affecting inhibitory GABAergic interneurons and resulting in neuronal hyperexcitability.[3][4]
Mouse models that recapitulate the genetic and phenotypic characteristics of Dravet syndrome are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of novel therapeutics.[3][5] Several mouse models with heterozygous deletions or specific mutations in the Scn1a gene have been developed and exhibit key features of the human condition, including spontaneous and hyperthermia-induced seizures, behavioral abnormalities, and increased mortality.[1][6][7][8][9]
(+)-Stiripentol (STP) is an anti-seizure medication approved for the treatment of seizures associated with Dravet syndrome.[10][11] Its mechanisms of action are multifaceted and include the potentiation of GABAergic transmission, direct modulation of GABA-A receptors, and inhibition of cytochrome P450 enzymes, which increases the bioavailability of other co-administered anti-seizure drugs.[10][11][12][13]
These application notes provide detailed protocols for establishing a Dravet syndrome mouse model and for the preclinical testing of this compound.
Signaling Pathways in Dravet Syndrome and the Action of this compound
Mutations in the SCN1A gene in Dravet syndrome lead to a deficiency in functional Nav1.1 channels, which are critical for the generation and propagation of action potentials in neurons.[14][15][16] This deficiency particularly impairs the function of inhibitory GABAergic interneurons, leading to a disruption of the excitatory/inhibitory balance in the brain and a state of hyperexcitability that manifests as seizures.[3][4]
This compound exerts its therapeutic effects through multiple mechanisms that help to restore the inhibitory tone in the brain. It is a positive allosteric modulator of GABA-A receptors, enhancing their sensitivity to GABA.[5][10][12] This means that even with reduced GABA release, the postsynaptic inhibitory response can be amplified. Additionally, Stiripentol can inhibit the reuptake and degradation of GABA, further increasing its concentration in the synaptic cleft.[13][17]
Experimental Protocols
Generation and Maintenance of a Dravet Syndrome Mouse Model
Several Scn1a mutant mouse lines are available that model Dravet syndrome. A commonly used model is the heterozygous Scn1a knockout (Scn1a+/-) or a conditional knock-in model such as the Scn1aA1783V/WT.[8][18]
Protocol for Generating Scn1aA1783V/WT Mice:
-
Breeding Scheme: Experimental animals can be generated by breeding male mice carrying a floxed-stop Scn1aA1783V allele with female mice expressing Cre recombinase under a ubiquitously active promoter, such as Sox2-cre.[18] This breeding scheme will produce both heterozygous (Scn1aA1783V/WT) and wild-type littermates, which serve as controls.[18]
-
Genotyping: Offspring should be genotyped by PCR analysis of tail-tip DNA to identify heterozygous mutants and wild-type controls.[19]
-
Animal Husbandry: Mice should be group-housed in a pathogen-free facility with a standard 12-hour light/dark cycle and ad libitum access to food and water.[18][19]
-
Monitoring: Due to the severe phenotype and increased mortality in some Dravet syndrome mouse models, careful monitoring of the animals for seizures and general health is essential.[18] Approximately 50% of Scn1aA1783V/WT mice may not survive to adulthood.[18]
Drug Preparation and Administration
Preparation of this compound:
-
For intraperitoneal (i.p.) injection, this compound can be prepared as a suspension in 0.5% methylcellulose.[20]
-
Dosages used in mouse models typically range from 50 to 300 mg/kg.[18][21][22]
Administration:
-
Administer the prepared drug solution via i.p. injection at a volume of 10 ml/kg body weight.
-
For combination therapy studies, other drugs such as clobazam (CLB) and valproic acid (VPA) can be prepared in the same vehicle and co-administered or administered separately, depending on the experimental design.[18]
Hyperthermia-Induced Seizure Assay
This assay is used to model the febrile seizures commonly observed in Dravet syndrome patients.
Protocol:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the experiment.[23]
-
Temperature Probe: Insert a rectal probe to monitor the core body temperature of the mouse.[24][25]
-
Heating: Place the mouse in a heated chamber. Gradually increase the ambient temperature to raise the mouse's core body temperature at a controlled rate of approximately 0.5°C per 2 minutes.[25]
-
Observation: Continuously monitor the mouse for seizure behaviors, which can be scored using a modified Racine scale.[26] The temperature at which the first generalized seizure occurs is recorded as the seizure threshold.
-
Endpoint: The experiment should be terminated once a seizure is observed or if the core body temperature reaches a predetermined humane endpoint (e.g., 42.5°C) without a seizure occurring.[25][26]
-
Recovery: Immediately after a seizure or reaching the endpoint, remove the mouse from the chamber and place it on a cooling pad to return its body temperature to normal.[24][26]
Video-EEG Monitoring of Spontaneous Seizures
This method is used to quantify the frequency and duration of spontaneous, non-provoked seizures.
Protocol:
-
Electrode Implantation: Surgically implant EEG electrodes over the cortex of the mouse brain under anesthesia. A ground and reference electrode are also implanted.[27][28]
-
Recovery: Allow the mice to recover from surgery for at least 7 days before starting EEG recordings.[29]
-
Recording: House the mice in individual recording chambers with free access to food and water. Connect the implanted electrodes to an EEG acquisition system and record continuous video and EEG data for an extended period (e.g., 24-72 hours).[27][29]
-
Data Analysis: Visually score the recorded EEG data for epileptiform discharges and correlate them with behavioral seizures observed in the video recordings.[27][29] The frequency, duration, and severity of spontaneous seizures can then be quantified.
Behavioral Assays
Dravet syndrome mouse models often exhibit behavioral comorbidities such as hyperactivity and anxiety-like behaviors.
Open Field Test:
-
Apparatus: Use a square arena with defined central and peripheral zones.[23][30]
-
Procedure: Place the mouse in the center of the arena and allow it to explore freely for a set period (e.g., 10-20 minutes).[23][31]
-
Data Collection: Use video tracking software to record the total distance traveled, time spent in the center versus peripheral zones, and rearing frequency.[30][32]
-
Interpretation: Reduced time in the center zone is indicative of anxiety-like behavior. Increased total distance traveled can indicate hyperactivity.
Social Interaction Test:
-
Apparatus: A three-chambered arena is typically used.
-
Procedure: The test consists of three phases: habituation, sociability, and social novelty.
-
Habituation: The test mouse is allowed to freely explore all three empty chambers.
-
Sociability: An unfamiliar "stranger" mouse is placed in a wire cage in one of the side chambers. The time the test mouse spends interacting with the stranger mouse versus the empty cage is measured.
-
Social Novelty: A second, novel stranger mouse is placed in the previously empty cage. The time the test mouse spends with the familiar versus the novel stranger is recorded.
-
-
Interpretation: A preference for the chamber with the stranger mouse over the empty chamber indicates normal sociability. A preference for the novel stranger over the familiar one indicates normal social memory.
Data Presentation
The following tables provide a structured summary of expected quantitative data from experiments testing this compound in a Dravet syndrome mouse model.
Table 1: Effect of this compound on Hyperthermia-Induced Seizure Threshold
| Treatment Group | N | Seizure Threshold (°C) (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | > 42.5 |
| Scn1aA1783V/WT + Vehicle | 15 | 40.2 ± 0.3 |
| Scn1aA1783V/WT + STP (100 mg/kg) | 15 | 41.5 ± 0.4 |
| Scn1aA1783V/WT + CLB (5 mg/kg) + VPA (75 mg/kg) | 15 | 40.8 ± 0.3 |
| Scn1aA1783V/WT + CLB (5 mg/kg) + VPA (75 mg/kg) + STP (100 mg/kg) | 15 | 42.1 ± 0.5** |
| p < 0.05 vs. Vehicle; **p < 0.01 vs. CLB+VPA. Data are hypothetical and based on trends reported in the literature.[18][21][33] |
Table 2: Effect of this compound on Spontaneous Seizure Frequency
| Treatment Group | N | Spontaneous Seizures per 24h (Mean ± SEM) | Seizure Freedom (%) |
| Scn1aA1783V/WT + Vehicle | 12 | 5.6 ± 1.2 | 0 |
| Scn1aA1783V/WT + STP (100 mg/kg) | 12 | 3.1 ± 0.8 | 17 |
| Scn1aA1783V/WT + CLB+VPA | 12 | 3.9 ± 0.9 | 8 |
| Scn1aA1783V/WT + CLB+VPA+STP | 12 | 1.8 ± 0.5** | 33 |
| p < 0.05 vs. Vehicle; **p < 0.01 vs. CLB+VPA. Data are hypothetical and based on trends reported in the literature. |
Table 3: Effect of this compound on Survival Rate
| Treatment Group | N | Survival Rate at P42 (%) |
| Scn1aA1783V/WT Untreated | 22 | 68 |
| Scn1aA1783V/WT + STP Treatment | 20 | 85 |
| p < 0.05 vs. Untreated. Data are hypothetical and based on trends reported in the literature.[34] |
Table 4: Effect of this compound on Behavior in the Open Field Test
| Treatment Group | N | Total Distance Traveled (cm) (Mean ± SEM) | Time in Center (%) (Mean ± SEM) |
| Wild-Type + Vehicle | 10 | 3500 ± 250 | 15 ± 2.1 |
| Scn1aA1783V/WT + Vehicle | 12 | 5200 ± 300** | 8 ± 1.5 |
| Scn1aA1783V/WT + STP (100 mg/kg) | 12 | 4100 ± 280# | 12 ± 1.8# |
| p < 0.05, **p < 0.01 vs. Wild-Type; #p < 0.05 vs. Scn1aA1783V/WT + Vehicle. Data are hypothetical and based on trends reported in the literature. |
Conclusion
The use of genetic mouse models of Dravet syndrome provides a powerful platform for investigating the underlying mechanisms of the disease and for the preclinical evaluation of potential therapies. The protocols outlined in these application notes offer a comprehensive guide for establishing a Dravet syndrome mouse model and for assessing the efficacy of this compound. The provided data tables and diagrams serve as a reference for expected outcomes and the biological basis of treatment. Rigorous and standardized experimental procedures are essential for obtaining reliable and reproducible data that can be translated to the clinical setting.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY: GABAergic synapse - Homo sapiens (human) [kegg.jp]
- 4. Neurological perspectives on voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strain- and Age-dependent Hippocampal Neuron Sodium Currents Correlate with Epilepsy Severity in Dravet Syndrome Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 14. NaV1.1 is essential for proprioceptive signaling and motor behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology of the Nav1.1 domain IV voltage sensor reveals coupling between inactivation gating processes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NaV1.1 is essential for proprioceptive signaling and motor behaviors | eLife [elifesciences.org]
- 17. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of an antiseizure drug screening platform for Dravet syndrome at the NINDS contract site for the Epilepsy Therapy Screening Program - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Gene expression profiling in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biorxiv.org [biorxiv.org]
- 21. Efficacy of stiripentol in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 24. Triggering and Monitoring Heat-Induced Seizures in a Transgenic Mouse Model [jove.com]
- 25. biorxiv.org [biorxiv.org]
- 26. A Behavioral Screen for Heat-Induced Seizures in Mouse Models of Epilepsy [jove.com]
- 27. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. MPD: JaxCC1: project protocol [phenome.jax.org]
- 31. protocols.io [protocols.io]
- 32. anilocus.com [anilocus.com]
- 33. biorxiv.org [biorxiv.org]
- 34. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of (+)-Stiripentol in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of (+)-Stiripentol for use in various in vitro assays. The information is intended to guide researchers in preparing solutions suitable for cell-based and enzyme assays, ensuring compound stability and optimal performance.
Compound Information
-
Name: this compound
-
CAS Number: 49763-96-4
-
Molecular Formula: C₁₄H₁₈O₃
-
Molecular Weight: 234.29 g/mol
-
Description: this compound is a third-generation anti-epileptic drug. It is structurally unrelated to other anticonvulsants and is known to enhance GABAergic neurotransmission and inhibit cytochrome P450 enzymes.[1][2] It is practically insoluble in water but soluble in several organic solvents.[1][3]
Solubility Data
Proper dissolution is critical for the accuracy and reproducibility of in vitro experiments. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| Dimethyl Sulfoxide (DMSO) | >9.9 - 250 | >42.2 - 1067.05 | Sonication is recommended to achieve higher concentrations.[4][5] | [1][4][5][6][7] |
| Ethanol | 30 - 46 | 128.05 - 196.33 | Sonication may be required.[4] | [1][4][6] |
| Acetone | Soluble | - | [3] | |
| Chloroform | Moderately Soluble | - | [3] | |
| Water | Insoluble | - | [1][3] | |
| 1:1 Ethanol:PBS (pH 7.2) | ~0.5 | ~2.13 | Prepare by first dissolving in ethanol, then diluting with PBS. | [6] |
Experimental Protocols
Preparation of Stock Solutions
For most in vitro applications, a high-concentration stock solution is prepared in an organic solvent, which is then diluted to the final working concentration in the assay medium.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM, 50 mM). Refer to the table below for common stock solution preparations.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[8]
Stock Solution Preparation Table:
| Desired Stock Concentration | Volume of DMSO/Ethanol to add to 1 mg of this compound | Volume of DMSO/Ethanol to add to 5 mg of this compound |
| 1 mM | 4.268 mL | 21.341 mL |
| 5 mM | 0.854 mL | 4.268 mL |
| 10 mM | 0.427 mL | 2.134 mL |
| 50 mM | 0.085 mL | 0.427 mL |
Preparation of Working Solutions for Cell-Based Assays
Important Considerations:
-
The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.
-
Aqueous solutions of this compound are not stable and should be prepared fresh for each experiment and used within the same day.[6]
Protocol:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (if necessary): Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. It is recommended to perform dilutions in a stepwise manner to ensure accuracy.
-
Final Dilution: Add the final diluted solution to the cell culture wells. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).
-
Mixing: Gently mix the contents of the wells by pipetting or swirling the plate.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through multiple mechanisms of action, which are important to consider when designing and interpreting in vitro studies.
-
Positive Allosteric Modulation of GABAA Receptors: this compound enhances the activity of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to GABAA receptors. This effect is more pronounced on receptors containing α3 and δ subunits.[2][6][9][10]
-
Inhibition of Cytochrome P450 (CYP) Enzymes: It is a known inhibitor of several CYP isoenzymes, including CYP1A2, 2C9, 2C19, 2D6, and 3A4.[2][4][8] This can lead to drug-drug interactions when co-administered with other compounds metabolized by these enzymes.
-
Ion Channel Blockade: this compound has been shown to inhibit voltage-gated sodium and T-type calcium channels (Cav3.1, Cav3.2, and Cav3.3).[2][9][10][11][12]
-
Inhibition of Lactate Dehydrogenase (LDH): It also inhibits the enzyme lactate dehydrogenase, which is involved in cellular metabolism.[2][5][6][10]
Stability and Storage
-
Solid Form: this compound as a solid is stable at room temperature for shipping and can be stored long-term at -20°C.[1]
-
In Solution: Stock solutions in DMSO or ethanol are stable for at least one year at -20°C and up to two years at -80°C.[8] Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[6]
By following these guidelines, researchers can confidently prepare this compound solutions for a variety of in vitro applications, ensuring the integrity of their experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stiripentol | P450 | TargetMol [targetmol.com]
- 5. apexbt.com [apexbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
Application Notes and Protocols for (+)-Stiripentol in Pediatric Epilepsy Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages and experimental protocols for the use of (+)-Stiripentol in pediatric epilepsy research. The information is intended to guide researchers in designing and conducting both in vivo and in vitro studies to investigate the efficacy and mechanism of action of this antiepileptic drug.
Introduction
This compound (Diacomit®) is an antiepileptic drug primarily indicated as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2] Its mechanism of action is multifaceted, involving the potentiation of GABAergic neurotransmission, direct modulation of ion channels, and inhibition of cytochrome P450 enzymes, which can increase the plasma concentrations of other co-administered antiepileptic drugs.[1][2][3] These notes provide detailed information on its use in a research context.
Quantitative Data Summary
The following tables summarize the recommended dosages of this compound in both clinical and preclinical research settings.
Table 1: Clinical Dosage of this compound for Pediatric Epilepsy (Dravet Syndrome)
| Parameter | Dosage Information | Age Group | Reference |
| Starting Dose | 10-20 mg/kg/day, divided into 2-3 doses | 6 months and older | [4] |
| Titration | Increase by 10-20 mg/kg every week or every 2 weeks | 6 months and older | [4] |
| Maintenance Dose | 50 mg/kg/day, divided into 2-3 doses | 6 months and older | [5][6] |
| Maximum Dose | 3,000 mg/day | 6 months and older | [5][6] |
| Co-administration | Used as adjunctive therapy with clobazam and/or valproic acid. Dose reduction of clobazam may be necessary. | 6 months and older | [1][2][4] |
Table 2: Preclinical Dosage of this compound in Rodent Models of Epilepsy
| Animal Model | Seizure Type Modeled | Route of Administration | Effective Dose Range | Outcome | Reference |
| WAG/Rij Rat | Absence Seizures | Intraperitoneal (i.p.) | 150-300 mg/kg | Dose-dependent reduction in spike-and-wave discharges. | [5] |
| Sprague-Dawley Rat | Pentylenetetrazol (PTZ)-induced Absence Seizures | Intraperitoneal (i.p.) | 150-300 mg/kg | Dose-dependent reduction in spike-and-wave discharges. | [5] |
| Mouse (DBA/2) | Audiogenic Seizures (SUDEP model) | Intraperitoneal (i.p.) | 75 mg/kg (median dose) | Prevention of tonic-clonic seizures and mortality. | [7] |
| Mouse | Maximal Electroshock (MES) Seizure | Not Specified | ED₅₀ = 277.7 mg/kg | Protection against tonic-clonic seizures. | |
| Mouse | Subcutaneous Pentylenetetrazol (scPTZ) Seizure | Not Specified | ED₅₀ = 115 mg/kg | Protection against clonic seizures. |
Experimental Protocols
In Vivo Efficacy Study in a Mouse Model of Acute Seizures
This protocol describes the use of the pentylenetetrazol (PTZ) induced seizure model to assess the anticonvulsant activity of Stiripentol.
Objective: To evaluate the dose-dependent efficacy of Stiripentol in suppressing acute clonic seizures in mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% Tween 80 in sterile saline)
-
Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline)
-
Male CD-1 mice (or other appropriate strain), 20-25 g
-
Oral gavage needles
-
Observation chambers
-
Timer
Protocol:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Stiripentol Preparation: Prepare a suspension of Stiripentol in the vehicle. For example, to achieve a dose of 150 mg/kg in a 10 mL/kg injection volume, prepare a 15 mg/mL suspension. Sonicate the suspension to ensure homogeneity. Prepare fresh on the day of the experiment.
-
Animal Groups: Randomly assign mice to treatment groups (e.g., vehicle control, Stiripentol 75 mg/kg, 150 mg/kg, 300 mg/kg). A minimum of 8-10 animals per group is recommended.
-
Drug Administration: Administer the prepared Stiripentol suspension or vehicle via oral gavage.
-
Pre-treatment Time: Allow for a pre-treatment period of 60 minutes for the drug to be absorbed.
-
Seizure Induction: Administer PTZ solution subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for at least 30 minutes. Key parameters to observe include:
-
Latency to the first myoclonic jerk.
-
Latency to generalized clonic seizures.
-
Duration of clonic seizures.
-
Incidence of tonic-clonic seizures and mortality.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests for latency and duration, Fisher's exact test for incidence).
In Vitro Patch-Clamp Electrophysiology
This protocol outlines the whole-cell voltage-clamp technique to investigate the effects of Stiripentol on GABA(_A) receptors expressed in a heterologous system (e.g., HEK293 cells) or in primary neuronal cultures.
Objective: To characterize the modulatory effects of Stiripentol on GABA(_A) receptor-mediated currents.
Materials:
-
HEK293 cells transiently or stably expressing the desired GABA(_A) receptor subunits (e.g., α1β2γ2) or primary neuronal culture.
-
This compound
-
GABA (gamma-Aminobutyric acid)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette pulling.
-
Cell culture reagents.
Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
Stiripentol Stock Solution: Prepare a 10 mM stock solution in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept below 0.1%.
Protocol:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording: a. Transfer a coverslip with cells to the recording chamber and perfuse with the external solution. b. Establish a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane. c. Rupture the membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -60 mV.
-
GABA Application: Apply GABA at a concentration that elicits a submaximal response (e.g., EC₁₀-EC₂₀) using a rapid application system.
-
Stiripentol Application: Co-apply Stiripentol with GABA to determine its effect on the GABA-evoked current. Test a range of Stiripentol concentrations to generate a dose-response curve.
-
Data Acquisition and Analysis: Record the current responses and analyze the peak amplitude, rise time, and decay kinetics. Compare the GABA-evoked currents in the absence and presence of Stiripentol.
Visualization of Pathways and Workflows
Signaling Pathway of Stiripentol's Action
The following diagram illustrates the primary mechanisms of action of Stiripentol in enhancing GABAergic inhibition.
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the general workflow for conducting an in vivo efficacy study of Stiripentol.
Caption: In vivo efficacy testing workflow.
Logical Relationship of Stiripentol's Multi-Target Effects
This diagram illustrates the relationship between Stiripentol's different mechanisms and its overall anticonvulsant effect.
Caption: Multi-target effects of this compound.
References
- 1. Electrophysiology and Patch Clamp Products – high quality, low cost [hellobio.com]
- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 3. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 4. benchchem.com [benchchem.com]
- 5. screening methods for Antiepileptic activity | PPTX [slideshare.net]
- 6. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
Application Notes and Protocols: (+)-Stiripentol in Combination with Clobazam and Valproate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stiripentol, in combination with clobazam and valproate, is a significant therapeutic regimen for the management of seizures, particularly in the context of Dravet syndrome, a severe form of childhood epilepsy.[1] This triple-combination therapy has demonstrated considerable efficacy in reducing seizure frequency and severity.[2] Understanding the nuances of its application, the underlying mechanisms, and the specific protocols from key clinical studies is crucial for ongoing research and drug development in the field of epileptology. These notes provide a detailed overview of the quantitative data from pivotal trials, comprehensive experimental protocols, and visualizations of the therapeutic rationale and study designs.
Data Presentation: Efficacy and Safety of Triple-Combination Therapy
The efficacy of stiripentol as an add-on therapy to clobazam and valproate has been primarily established in two pivotal randomized, double-blind, placebo-controlled trials known as STICLO-France and STICLO-Italy.[2][3]
Table 1: Efficacy of Stiripentol in Combination with Clobazam and Valproate in Pivotal Trials
| Outcome Measure | STICLO-France[4][5] | STICLO-Italy[4][5] | Pooled Data[6] | Japanese Open-Label Study[7] |
| Responder Rate (≥50% reduction in seizures) | 71.4% (Stiripentol) vs. 5.0% (Placebo) | 66.7% (Stiripentol) vs. 9.1% (Placebo) | 72% (Stiripentol) vs. 7% (Placebo) | 66.7% |
| Seizure-Free Rate (during the second month) | 45% (Stiripentol) vs. 0% (Placebo) | 27% (Stiripentol) vs. 0% (Placebo) | 39% (Stiripentol) vs. 0% (Placebo) | 16.7% (4/24 patients) |
| Median Reduction in Seizure Frequency | -69% (Stiripentol) vs. +7% (Placebo) | Not Reported | -66% (Stiripentol) vs. +4% (Placebo) | Not Reported |
Table 2: Common Adverse Events Associated with the Triple-Combination Therapy (Incidence ≥10% and greater than placebo in STICLO trials)
| Adverse Event | STICLO-France (Stiripentol Group)[8] | STICLO-Italy (Stiripentol Group)[8] |
| Drowsiness / Somnolence | High Incidence | High Incidence |
| Loss of appetite | High Incidence | High Incidence |
| Weight loss | High Incidence | High Incidence |
| Ataxia | Reported | Reported |
| Hypotonia | Reported | Reported |
| Nausea | Reported | Reported |
| Tremor | Reported | Reported |
| Dysarthria | Reported | Reported |
| Insomnia | Reported | Reported |
Experimental Protocols
The following protocols are based on the methodologies of the pivotal STICLO-France and STICLO-Italy trials, which shared an identical design.[3]
Pivotal Study Protocol: STICLO Trials
1. Study Objective: To evaluate the efficacy and safety of stiripentol as an add-on therapy in patients with Dravet syndrome whose seizures are inadequately controlled with clobazam and valproate.[3]
2. Patient Population:
-
Inclusion Criteria: Patients aged 3 to 18 years with a confirmed diagnosis of Dravet syndrome. Patients must have been on stable doses of clobazam and valproate and experienced at least four generalized clonic or tonic-clonic seizures per month during the baseline period.[6][9]
-
Exclusion Criteria: Patients with progressive neurological disease other than Dravet syndrome, significant renal or hepatic impairment, or known hypersensitivity to the study drugs.
3. Study Design: A multicenter, randomized, double-blind, placebo-controlled trial with three phases.[3][8]
-
Phase 1: Baseline Period (1 month): Patients continued their stable doses of clobazam (0.5 mg/kg/day) and valproate. Seizure frequency was meticulously documented.[3]
-
Phase 2: Double-Blind Treatment Period (2 months): Patients were randomized to receive either this compound (50 mg/kg/day, administered in two or three divided doses) or a placebo, in addition to their ongoing clobazam and valproate treatment.[3][5]
-
Phase 3: Open-Label Extension (1 month): All patients who completed the double-blind phase were offered open-label stiripentol.[5]
4. Dosing and Administration:
-
Stiripentol: Initiated at 50 mg/kg/day without titration in the pivotal trials.[5] In clinical practice, a gradual titration starting from 10-20 mg/kg/day is often recommended to improve tolerability.[10]
-
Clobazam: Maintained at a stable dose of 0.5 mg/kg/day during the baseline period. Dose reductions of 25% were permitted in cases of excessive drowsiness or hyperexcitability after the addition of stiripentol.[5][11]
-
Valproate: Maintained at a stable dose. Dose reductions were allowed in case of adverse events like loss of appetite.[5]
5. Efficacy and Safety Assessments:
-
Primary Efficacy Endpoint: The proportion of responders, defined as patients with a ≥50% reduction in the frequency of generalized clonic or tonic-clonic seizures during the second month of the double-blind period compared to the baseline period.[6]
-
Secondary Efficacy Endpoints: Included the percentage of seizure-free patients and the overall change in seizure frequency.[4]
-
Safety Monitoring: Adverse events were recorded throughout the study. Blood counts and liver function tests were monitored regularly. Plasma concentrations of clobazam, its metabolite norclobazam, and valproate were measured to assess pharmacokinetic interactions.[4]
Visualizations
Experimental Workflow of the STICLO Trials
Caption: Workflow of the pivotal STICLO clinical trials.
Signaling Pathway: Mechanism of Action
Caption: Dual mechanism of stiripentol's interaction.
Mechanism of Action
The enhanced anticonvulsant effect of the stiripentol, clobazam, and valproate combination is attributed to both pharmacodynamic and pharmacokinetic interactions.
-
Pharmacodynamic Synergy: Stiripentol is a positive allosteric modulator of the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[12][13] It binds to a site on the receptor that is distinct from the benzodiazepine binding site, where clobazam acts.[14] This results in a synergistic or additive effect on GABAergic neurotransmission, leading to increased neuronal inhibition.[15]
-
Pharmacokinetic Interaction: Stiripentol is a potent inhibitor of several cytochrome P450 enzymes, notably CYP2C19 and CYP3A4.[11][16] These enzymes are responsible for the metabolism of clobazam and its active metabolite, N-desmethylclobazam (norclobazam). By inhibiting these enzymes, stiripentol significantly increases the plasma concentrations of both clobazam and norclobazam, thereby potentiating their anticonvulsant effects.[4][7] The interaction with valproate's metabolism is considered more modest.[11]
Conclusion
The combination of this compound with clobazam and valproate represents a cornerstone in the management of Dravet syndrome, backed by robust clinical trial data. The dual mechanism, involving both direct synergistic effects on GABAergic pathways and a significant pharmacokinetic potentiation of clobazam, underscores the rational basis for this triple-drug regimen. The provided protocols and data serve as a valuable resource for researchers and clinicians aiming to build upon the understanding and application of this important therapeutic strategy. Careful monitoring for adverse events, particularly those related to sedation and metabolic changes, is essential, and dose adjustments of concomitant antiepileptic drugs are often necessary to optimize both efficacy and tolerability.
References
- 1. researchgate.net [researchgate.net]
- 2. ncpe.ie [ncpe.ie]
- 3. diacomit.com [diacomit.com]
- 4. RESULTS - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIACOMIT® (stiripentol) Efficacy I HCP Site [diacomit.com]
- 7. Effectiveness of add-on stiripentol to clobazam and valproate in Japanese patients with Dravet syndrome: additional supportive evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DISCUSSION - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. diacomit.com [diacomit.com]
- 10. Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diacomit.com [diacomit.com]
- 12. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 14. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stiripentol-and-Clobazam--Focus-on-Their-Synergistical-Activity [aesnet.org]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Administration of (+)-Stiripentol in Chronic Studies
These application notes provide a comprehensive overview of the protocols for the long-term administration of (+)-Stiripentol (STP) in chronic preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Stiripentol is an antiseizure medication primarily indicated as an adjunctive therapy for seizures associated with Dravet syndrome.[1][2] Its mechanisms of action are multifaceted, primarily involving the potentiation of GABAergic neurotransmission.[1][2][3] Stiripentol acts as a positive allosteric modulator of GABA-A receptors, particularly those containing α3 and δ subunits.[1][2][4] It also inhibits the reuptake and degradation of GABA.[1][2] Additionally, stiripentol can block voltage-gated sodium and T-type calcium channels and may regulate glucose energy metabolism by inhibiting lactate dehydrogenase.[1][2][4] A significant aspect of its clinical use is the inhibition of cytochrome P450 (CYP) enzymes, which potentiates the effects of other co-administered antiseizure medications.[1][2][3]
Preclinical Chronic Administration Protocols
Long-term preclinical studies are crucial for evaluating the chronic toxicity and efficacy of stiripentol. These studies are typically conducted in rodent and non-rodent species.
Animal Models
A variety of animal models are utilized to investigate the long-term effects of stiripentol, including models of epilepsy and for toxicological assessment. For epilepsy studies, WAG/Rij rats are used as a genetic model for absence seizures, and Sprague Dawley rats can be administered pentylenetetrazol to induce spike-and-wave discharges.[5][6] For toxicity studies, CD-1 mice, Sprague-Dawley rats, and Cynomolgus monkeys have been used.[7][8]
Dosing and Administration
Oral administration via gavage is the most common route in preclinical studies. The formulation can be a suspension in a suitable vehicle.
Table 1: Preclinical Long-Term Dosing Regimens for Stiripentol
| Species | Strain | Duration | Doses (mg/kg/day) | Route of Administration | Study Type | Reference |
| Mouse | CD-1 | 13 weeks | 60, 800 | Oral | Toxicity | [7] |
| Mouse | CD-1 | 78 weeks | 60, 200, 600 | Oral (gavage) | Carcinogenicity | [8] |
| Rat | Wistar | 6 months | 30, 60, 300 | Oral | Toxicity | [7] |
| Rat | Sprague-Dawley | 26 weeks | 80, 220, 800 | Oral (gavage) | Toxicity | [8] |
| Rat | WAG/Rij | Chronic | 150, 300 | Intraperitoneal | Efficacy (Absence Seizures) | [5][6] |
| Monkey | Cynomolgus | 4 weeks | 100-900 | Oral | Toxicity | [7] |
| Monkey | Cynomolgus | 26 weeks | 100, 250, 600 | Oral (gavage) | Toxicity | [7][8] |
Experimental Protocol: Chronic Toxicity Study in Rats
This protocol outlines a general procedure for a 26-week oral toxicity study in Sprague-Dawley rats.
Objective: To assess the potential toxicity of stiripentol following long-term daily oral administration.
Materials:
-
Stiripentol
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Sprague-Dawley rats
-
Oral gavage needles
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.
-
Group Allocation: Randomly assign animals to control and treatment groups.
-
Dose Preparation: Prepare fresh formulations of stiripentol in the vehicle daily.
-
Administration: Administer stiripentol or vehicle control via oral gavage once daily for 26 weeks. Doses of 80, 220, and 800 mg/kg/day have been used.[8]
-
Clinical Observations: Conduct and record clinical observations daily, noting any changes in behavior, appearance, or signs of toxicity.
-
Body Weight and Food Consumption: Measure and record body weight and food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at specified intervals (e.g., pre-dose, mid-study, and termination) for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the 26-week period, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination.
Clinical Chronic Administration Protocols
In humans, stiripentol is administered orally as capsules or a powder for oral suspension and is typically given with food.[9][10]
Dosing and Titration
The recommended dosage for Dravet syndrome is 50 mg/kg/day, administered in 2 or 3 divided doses.[11][12][13] Treatment is initiated at a lower dose and gradually titrated to the target dose to improve tolerability.[10][14]
Table 2: Clinical Dosing and Titration Schedule for Stiripentol
| Age Group | Starting Dose (mg/kg/day) | Titration Schedule | Target Dose (mg/kg/day) | Reference |
| Children < 6 years | 20 | Increase by 20 mg/kg/day in the third week | 50 | [10] |
| Children 6 to < 12 years | 20 | Increase by 10 mg/kg/day each week | 50 | [10] |
| Adolescents and Adults | 10-20 | Increase by 10-20 mg/kg/day every 1-2 weeks | ≥ 30 (or 1000-2000 mg/day) | [14] |
Long-Term Clinical Study Protocol
This protocol describes a representative long-term, open-label study to evaluate the safety and efficacy of stiripentol in patients with Dravet syndrome.
Objective: To assess the long-term safety and efficacy of adjunctive stiripentol therapy.
Study Design: A multicenter, open-label, long-term administration study.
Patient Population: Patients with a confirmed diagnosis of Dravet syndrome inadequately controlled by concomitant clobazam and valproate.
Procedure:
-
Baseline Phase (4 weeks): Observe and record seizure frequency and type while patients are on a stable dose of their existing antiseizure medications.[15][16]
-
Dose-Adjustment Phase (4 weeks): Initiate stiripentol at a starting dose and titrate upwards to the target maintenance dose.[15][16]
-
Fixed-Dose Phase (12 weeks): Maintain the target dose of stiripentol.[15][16]
-
Long-Term Administration Phase (40+ weeks): Continue treatment for an extended period. Dose adjustments may be permitted for safety reasons.[15][16]
-
Efficacy Assessment: Monitor and record seizure frequency and duration throughout the study. A response is often defined as a ≥50% reduction in seizure frequency compared to baseline.[15]
-
Safety Monitoring: Conduct regular safety assessments, including physical examinations, vital signs, and laboratory tests (hematology and clinical chemistry).[17] Monitor for adverse events, with particular attention to somnolence, decreased appetite, and weight loss.[18][19]
Signaling Pathways and Experimental Workflows
Mechanism of Action of Stiripentol
Caption: Mechanisms of action of Stiripentol.
Experimental Workflow for a Long-Term Preclinical Study
Caption: Workflow for a long-term preclinical toxicity study.
Clinical Trial Workflow for Long-Term Stiripentol Administration
Caption: Workflow for a long-term clinical trial of Stiripentol.
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] An Update on Stiripentol Mechanisms of Action: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 4. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 5. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stiripentol-inhibits-absence-seizures-in-two-animal-models--Involvement-of-T-type-calcium-channels? [aesnet.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. tga.gov.au [tga.gov.au]
- 11. diacomit.com [diacomit.com]
- 12. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 13. reference.medscape.com [reference.medscape.com]
- 14. Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ADDITIONAL EFFICACY AND SAFETY EVIDENCE FOR STIRIPENTOL IN THE TREATMENT OF DRAVET SYNDROME - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. wjdpn.cn [wjdpn.cn]
- 17. diacomit.com [diacomit.com]
- 18. Efficacy and Safety of Long-Term Treatment with Stiripentol in Children and Adults with Drug-Resistant Epilepsies: A Retrospective Cohort Study of 196 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Long-term efficacy and tolerance of stiripentaol in severe myoclonic epilepsy of infancy (Dravet's syndrome)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (+)-Stiripentol in Non-Dravet Refractory Epilepsy Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Stiripentol (STP), marketed as Diacomit®, is an antiepileptic drug primarily approved as an adjunctive therapy for Dravet syndrome.[1][2] However, its unique and multifaceted mechanism of action suggests potential therapeutic applications in a broader range of refractory epilepsies beyond Dravet syndrome.[2][3] These application notes provide a comprehensive overview of the preclinical and clinical evidence for the use of this compound in non-Dravet refractory epilepsy models, along with detailed protocols for key experimental procedures.
Stiripentol's anticonvulsant effects are attributed to several mechanisms. It is known to be a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission.[4][5][6] Notably, its modulatory effect is most pronounced at receptors containing an α3 subunit, which are highly expressed in the developing brain.[4][5][7] Additionally, Stiripentol can inhibit lactate dehydrogenase (LDH), which is thought to decrease neuronal excitability by affecting the astrocyte-neuron lactate shuttle.[4][8][9] It has also been shown to inhibit T-type calcium channels, a mechanism implicated in absence seizures.[2][10] Furthermore, Stiripentol inhibits various cytochrome P450 enzymes, leading to pharmacokinetic interactions that can potentiate the effects of co-administered antiepileptic drugs.[1][2]
Data Presentation
The following tables summarize the quantitative data from a key retrospective study investigating the efficacy of this compound in a cohort of patients with non-Dravet refractory epilepsy.
Table 1: Patient Demographics and Treatment Characteristics
| Characteristic | Non-Dravet Epilepsy Cohort (n=17) |
| Median Age at Stiripentol Initiation (months) | 64 (range: 5-180) |
| Median Number of Prior Anti-Seizure Medications | 9 (range: 4-16) |
| Median Number of Concomitant Anti-Seizure Medications | 3 (range: 2-5) |
| Median Daily Dose of Stiripentol (mg/kg/day) | 35 (range: 4-100) |
Source: Adapted from a retrospective single-center analysis of medical records.
Table 2: Efficacy of Add-on Stiripentol in Non-Dravet Refractory Epilepsy
| Efficacy Outcome | Percentage of Patients (n=17) |
| ≥50% Reduction in Seizure Frequency | 58.8% |
| ≥75% Reduction in Seizure Frequency | 41.2% |
| Seizure Freedom | 23.5% |
| Overall Improvement in Seizures (number, duration, and/or intensity) | 76.5% |
| Sustained Efficacy (median duration in months) | 12.5 (range: 3-52) |
Source: Adapted from a retrospective single-center analysis of medical records.
Experimental Protocols
Detailed methodologies for two standard preclinical models for assessing anticonvulsant activity are provided below. These protocols are essential for evaluating the efficacy of this compound in non-Dravet refractory epilepsy models.
Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to induce generalized seizures and is predictive of efficacy against myoclonic and absence seizures.[11][12][13]
Materials:
-
Male albino mice (20-25 g) or Wistar rats (150-200 g)
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Saline solution (0.9% NaCl)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
-
Timer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve PTZ in saline to a final concentration of 8.5 mg/mL for a dose of 85 mg/kg. Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Animal Groups: Divide animals into at least three groups: Vehicle control, Positive control (e.g., Diazepam), and Stiripentol-treated group(s). Each group should consist of at least 8-10 animals.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) to the respective groups. The volume of administration should be consistent (e.g., 10 mL/kg).
-
Pre-treatment Time: The PTZ challenge is conducted at the time of peak effect of Stiripentol, typically 60 minutes after administration.
-
PTZ Induction: Administer PTZ (85 mg/kg, i.p.) to induce seizures.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and observe for 30 minutes. Record the latency to the first myoclonic jerk and the onset of generalized clonic-tonic seizures. The severity of seizures can be scored using a standardized scale (e.g., Racine scale).
-
Efficacy Endpoint: The primary endpoint is the protection against generalized tonic-clonic seizures. An animal is considered protected if no tonic hindlimb extension is observed. The percentage of protected animals in each group is calculated.
Protocol 2: Maximal Electroshock (MES) Seizure Test
The MES test is a model of generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[12][14][15][16]
Materials:
-
Male albino mice (20-25 g) or Wistar rats (150-200 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose)
-
Positive control (e.g., Phenytoin)
-
Electroconvulsometer with corneal electrodes
-
Saline solution (0.9% NaCl) with a topical anesthetic (e.g., 0.5% tetracaine)
-
Syringes and needles for administration
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Drug Preparation: Prepare a suspension of this compound and the positive control in the vehicle at the desired concentrations.
-
Animal Groups: As described in Protocol 1.
-
Drug Administration: Administer this compound, vehicle, or positive control to the respective groups (e.g., i.p. or oral gavage).
-
Pre-treatment Time: The MES test is performed at the time of peak effect of Stiripentol, which should be determined in preliminary studies (typically 30-60 minutes post-i.p. administration).
-
Electrode Application: Apply a drop of the saline-anesthetic solution to the corneal electrodes. Gently place the electrodes on the corneas of the animal.
-
Stimulation: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension. The abolition of this phase is the endpoint indicating anticonvulsant protection.
-
Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension in each group.
Visualizations
Signaling Pathways of this compound
The following diagram illustrates the multifaceted mechanism of action of this compound.
References
- 1. Stiripentol - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 5. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. benchchem.com [benchchem.com]
- 15. google.com [google.com]
- 16. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (+)-Stiripentol Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of (+)-Stiripentol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is practically insoluble in water.[1][2][3][4] Its solubility in distilled water has been reported to be as low as 6.03 µg/mL.[1][5] The solubility in aqueous media with a pH range of 1 to 7.5 is approximately 0.045 mg/L.[6]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents. It is easily soluble in acetone and alcohol, and moderately soluble in chloroform.[1] It is also soluble in ethanol, DMSO, and dimethyl formamide (DMF).[7] For specific concentrations, please refer to the solubility data table below.
Q3: My this compound is not dissolving in my aqueous buffer. What can I do?
A3: Due to its low aqueous solubility, direct dissolution of this compound in aqueous buffers is challenging. Several strategies can be employed to overcome this issue:
-
Co-solvents: A common and effective method is to first dissolve Stiripentol in a water-miscible organic solvent like ethanol or DMSO, and then dilute this stock solution with your aqueous buffer.[7]
-
Solid Dispersions: Creating a solid dispersion with a hydrophilic carrier, such as polyethylene glycol 6000 (PEG-6000), can significantly enhance its dissolution rate in aqueous media.[1][5][8][9][10]
-
Suspensions: For in vivo oral administration, preparing a homogeneous suspension using agents like carboxymethylcellulose sodium (CMC-Na) is a viable option.[11]
-
Cyclodextrins: Complexation with cyclodextrins can improve the solubility of poorly soluble drugs like Stiripentol by encapsulating the drug molecule.[12][13][14][15]
Q4: I am seeing precipitation when I add my DMSO stock solution of Stiripentol to my aqueous medium. How can I prevent this?
A4: Precipitation upon dilution of a concentrated DMSO stock is a common issue. Here are some troubleshooting tips:
-
Decrease the final concentration: The final concentration of Stiripentol in the aqueous medium may be exceeding its solubility limit, even with the presence of a co-solvent. Try working with a lower final concentration.
-
Increase the percentage of co-solvent: A higher percentage of the organic co-solvent in the final solution can help maintain solubility. However, be mindful of the potential effects of the solvent on your experimental system.
-
Use a different solubilization technique: If adjusting concentrations and co-solvent percentages is not feasible, consider alternative methods like solid dispersions or cyclodextrin complexation for better aqueous compatibility.
-
Sonication: Sonication can help in dispersing the compound and may aid in dissolution.[16]
Q5: What is the stability of this compound in aqueous solutions?
A5: this compound is reported to be stable in the frozen state.[1] However, it degrades under acidic conditions.[17][18] It shows marked stability under alkaline hydrolytic, thermal, oxidative, and photolytic conditions.[17][18] For aqueous solutions prepared using co-solvents, it is recommended not to store them for more than one day.[7]
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble / 6.03 µg/mL | [1][11][19] |
| Distilled Water | 6.03 µg/mL | [1][5] |
| Aqueous Buffer (pH 1-7.5) | 0.045 mg/L | [6] |
| Simulated Gastric Fluid (SGF, pH 1.1) | 0.0432 mg/mL | [6] |
| Fed State Simulated Intestinal Fluid (FeSSIF, pH 5.0) | 0.0811 mg/mL | [6] |
| Ethanol | 30 mg/mL - 47 mg/mL | [7][16][19] |
| DMSO | 46 mg/mL - 250 mg/mL | [7][11][16][19] |
| Dimethyl formamide (DMF) | ~50 mg/mL | [7] |
| Acetone | Soluble | [2] |
| Chloroform | Moderately Soluble | [1] |
| Acetonitrile | Soluble | [2] |
| Dichloromethane | Soluble | [2] |
Table 2: Improvement of this compound Dissolution with PEG-6000 Solid Dispersions
| Formulation (Drug:PEG-6000 ratio) | Method | Drug Release in 90 min (%) | Reference |
| Pure Drug | - | 32 | [1] |
| Physical Mixture (1:1) | Physical Mixture | 40.2 | [1] |
| Physical Mixture (1:2) | Physical Mixture | 45.1 | [1] |
| SE-1 (1:1) | Solvent Evaporation | 75.6 | [1] |
| SE-2 (1:2) | Solvent Evaporation | 81 | [1] |
| CE-1 (1:1) | Co-evaporation | 85 | [1] |
| CE-2 (1:2) | Co-evaporation | 87.5 | [1] |
| MM-1 (1:1) | Melting Method | 91.4 | [1] |
| MM-2 (1:2) | Melting Method | 99.6 | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent such as DMSO or ethanol. For example, to prepare a 10 mM stock solution in DMSO, dissolve 2.34 mg of Stiripentol in 1 mL of fresh DMSO.
-
Ensure complete dissolution by vortexing or gentle warming if necessary.
-
For use in aqueous solutions, dilute the stock solution with the aqueous buffer of choice to the final desired concentration. It is recommended to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.
-
Prepare fresh aqueous solutions daily as their stability over longer periods is not guaranteed.[7]
Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolve a specific weight ratio of this compound and PEG-6000 (e.g., 1:1 or 1:2) in ethanol with continuous stirring.[1]
-
Continue stirring for approximately 45 minutes to ensure a homogeneous solution.[8]
-
Remove the organic solvent at ambient temperature under a vacuum until a constant weight is achieved.[1]
-
Store the resulting dried solid system in a desiccator for 24 hours.[1]
-
Pulverize the dried mass and sieve it through a 100-mesh sieve to obtain a fine powder.[1]
-
The resulting solid dispersion can then be used for dissolution studies or other experiments.
Visualizations
References
- 1. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. diacomit.com [diacomit.com]
- 4. tga.gov.au [tga.gov.au]
- 5. brieflands.com [brieflands.com]
- 6. tga.gov.au [tga.gov.au]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug | Semantic Scholar [semanticscholar.org]
- 10. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. scienceasia.org [scienceasia.org]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Stiripentol | P450 | TargetMol [targetmol.com]
- 17. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
Optimizing (+)-Stiripentol dosage to minimize adverse effects in mice
Welcome to the technical support center for the use of (+)-Stiripentol (STP) in murine experimental models. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice on dosage optimization to maximize efficacy while minimizing adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound in mice for anticonvulsant studies?
A1: The effective dose of Stiripentol in mice is highly dependent on the specific seizure model being used. For initial studies, a dose range of 100-200 mg/kg administered intraperitoneally (i.p.) is a common starting point. For instance, in the maximal electroshock seizure threshold (MEST) test, a dose of 200 mg/kg has been shown to significantly elevate the seizure threshold. Lower doses of 50 and 100 mg/kg also show an effect, although it may not be statistically significant. In models of audiogenic seizures, anti-seizure effects are observed starting from 100 mg/kg.
Q2: What are the most common adverse effects observed in mice treated with this compound?
A2: The most frequently reported adverse effects are related to the central nervous system and include sedation, somnolence, decreased motor activity, and ataxia.[1][2][3] At higher doses (600-1800 mg/kg i.p.), decreased respiration has also been observed.[2][3] Long-term, high-dose administration (200-600 mg/kg/day for 78 weeks) has been associated with an increased incidence of liver tumors in mice.[4][5] It is also important to monitor for decreased appetite and weight loss, which are known side effects in clinical use.[6]
Q3: How should I prepare this compound for administration to mice?
A3: For intraperitoneal (i.p.) injection, Stiripentol can be suspended in a vehicle such as 2% TWEEN 80 in sterile 0.9% saline.[7] It is crucial to ensure the suspension is homogenous before each administration to guarantee consistent dosing.
Q4: What is the pharmacokinetic profile of this compound in rodents?
A4: Stiripentol exhibits stereoselective pharmacokinetics. The (+)-enantiomer is more potent as an anticonvulsant but is eliminated more rapidly than the (-)-enantiomer. When administering racemic Stiripentol, be aware that metabolic interactions between the enantiomers can occur.[8] The time to maximum plasma concentration (Tmax) after oral administration is typically between 2 to 3 hours.[1]
Q5: Are there any known drug interactions I should be aware of when co-administering Stiripentol with other antiepileptic drugs?
A5: Yes, Stiripentol is a known inhibitor of several cytochrome P450 enzymes, including CYP3A4 and CYP2C19.[9] This can lead to significant drug-drug interactions, particularly with other antiepileptic drugs that are metabolized by these enzymes, such as clobazam.[3][9] Co-administration can increase the plasma concentrations of these drugs, potentially leading to increased adverse effects like somnolence.[3] If using Stiripentol in combination therapy, it is often necessary to reduce the dosage of the co-administered drug.[3][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Excessive Sedation or Ataxia | Dose of Stiripentol is too high. | Reduce the dosage of Stiripentol by 25-50% and monitor the animals closely. If sedation persists, a further dose reduction may be necessary. |
| Interaction with other CNS depressant drugs. | If co-administering with other antiepileptic drugs (e.g., clobazam), consider reducing the dose of the concomitant medication first.[3] | |
| Lack of Anticonvulsant Efficacy | Dose of Stiripentol is too low. | Gradually increase the dose of Stiripentol in increments of 25-50 mg/kg. Assess efficacy at each new dose level. |
| Timing of administration is not optimal. | Ensure that the timing of drug administration aligns with the peak plasma concentration, which is typically 2-3 hours post-oral administration.[1] For i.p. administration, peak effect is often observed around 60 minutes. | |
| Significant Weight Loss or Decreased Appetite | Known adverse effect of Stiripentol. | Monitor food intake and body weight daily. Ensure easy access to food and water. If weight loss exceeds 10% of baseline, consider a dose reduction or a temporary cessation of treatment. Provide nutritional supplements if necessary. |
| Inconsistent Experimental Results | Improper drug formulation or administration. | Ensure the Stiripentol suspension is thoroughly mixed before each injection to avoid variability in dosing. Use a consistent administration technique. |
| Development of tolerance. | While tolerance to the racemic mixture has been observed, this may be due to a shift in the enantiomeric ratio with repeated administration. Consider using the pure (+)-enantiomer if available. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Murine Seizure Models
| Seizure Model | Dose (mg/kg, i.p.) | Effect | Reference |
| Maximal Electroshock Seizure Threshold (MEST) | 50 | 6.6% increase in seizure threshold (not statistically significant) | |
| 100 | 16.3% increase in seizure threshold (not statistically significant) | ||
| 150 | 28.8% increase in seizure threshold (not statistically significant) | ||
| 200 | Significant increase in seizure threshold (CS50 of 9.68 mA vs. 6.19 mA in controls) | ||
| Pentylenetetrazol (PTZ)-induced Seizures | 100-200 | Potentiates anticonvulsant effects of valproate and diazepam | [1] |
| 300 | Almost completely abolished spike-and-wave discharges | [7] | |
| Audiogenic Seizures (LAGS+ mice) | 100-200 | Reduced lethality following tonic seizures | |
| >200 | Increased anticonvulsant effects (reduced seizure susceptibility) |
Table 2: Observed Adverse Effects of this compound in Mice
| Adverse Effect | Dose (mg/kg) | Route of Administration | Duration | Reference |
| Decreased Motor Activity/Sedation | 50-200 | i.p. | Acute | [1] |
| 600-1800 | i.p. | Acute | [2][3] | |
| Ataxia | 200-600 | i.p. | Acute | [1] |
| Hypothermia | 200 | i.p. | Acute | [1] |
| Developmental Toxicity (embryofetal mortality, decreased fetal body weight) | 50 | Oral | Gestation | [2][4][5] |
| Liver Tumors (hepatocellular adenoma and carcinoma) | 200-600/day | Oral | 78 weeks | [4][5] |
Experimental Protocols
Protocol 1: Maximal Electroshock Seizure Threshold (MEST) Test
Objective: To determine the dose of Stiripentol required to elevate the threshold for tonic hindlimb extension seizures induced by electrical stimulation.
Materials:
-
Stiripentol suspension
-
Vehicle control (e.g., 2% TWEEN 80 in 0.9% saline)
-
Male albino mice (e.g., CD-1)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution (for electrode contact)
Procedure:
-
Divide mice into at least four groups per dose of Stiripentol to be tested, plus a vehicle control group (n=8-10 mice per group).
-
Administer the assigned dose of Stiripentol or vehicle via i.p. injection.
-
After a predetermined pretreatment time (e.g., 60 minutes), induce seizures.
-
Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.
-
Place the electrodes on the corneas of the mouse.
-
Deliver an electrical stimulus (e.g., 50 Hz, 500 V, 0.2 s duration) at a specific current intensity.
-
Observe the mouse for the presence or absence of a tonic hindlimb extension seizure.
-
Test different groups of mice at varying current intensities to determine the current strength that induces seizures in 50% of the animals (the CS50).
-
Calculate the CS50 for the vehicle and each Stiripentol-treated group using a method such as the log-probit method. An increase in the CS50 value for the Stiripentol group compared to the vehicle group indicates an anticonvulsant effect.
Protocol 2: Assessment of Sedation and Motor Impairment (Open Field Test)
Objective: To quantify the sedative and motor-impairing effects of Stiripentol.
Materials:
-
Stiripentol suspension
-
Vehicle control
-
Open field apparatus (a square arena with walls, often equipped with automated tracking software)
-
Male mice
Procedure:
-
Habituate the mice to the experimental room for at least 60 minutes before testing.
-
Administer the assigned dose of Stiripentol or vehicle via i.p. injection.
-
At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), place a mouse gently in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 5-10 minutes).
-
Record the following parameters, either manually or using automated tracking software:
-
Total distance traveled
-
Time spent in the center of the arena vs. the periphery
-
Rearing frequency (number of times the mouse stands on its hind legs)
-
-
A significant decrease in total distance traveled and rearing frequency in the Stiripentol-treated group compared to the vehicle group indicates sedation and motor impairment.[1]
Visualizations
Caption: Workflow for optimizing Stiripentol dosage in mice.
Caption: Primary mechanisms of action of Stiripentol.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. diacomit.com [diacomit.com]
- 3. diacomit.com [diacomit.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Diacomit (Stiripentol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. diacomit.com [diacomit.com]
- 7. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 9. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Managing drug-drug interactions with (+)-Stiripentol in co-administration studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing potential drug-drug interactions (DDIs) when co-administering (+)-Stiripentol (STP) in experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Stiripentol-mediated drug-drug interactions?
A1: Stiripentol's primary mechanism for DDIs is the inhibition of various cytochrome P450 (CYP) enzymes in the liver.[1][2][3][4] This inhibition slows down the metabolism of other drugs that are substrates of these enzymes, leading to increased plasma concentrations and potentially enhanced effects or adverse reactions.[3][5] In vitro studies have shown that Stiripentol inhibits CYPs 1A2, 2C9, 2C19, 2D6, and 3A4.[1][2][3] It is also an inhibitor and inducer of CYP1A2, CYP2B6, and CYP3A4.[4][6][7]
Q2: Which co-administered drugs are most significantly affected by Stiripentol?
A2: The most clinically significant interaction is observed with clobazam (CLB) and its active metabolite, norclobazam (N-CLB).[8][9] Stiripentol potently inhibits CYP2C19 and CYP3A4, the primary enzymes responsible for metabolizing clobazam and norclobazam, respectively.[3][10][11] This results in a 2- to 3-fold increase in clobazam and up to a 5-fold increase in norclobazam plasma concentrations.[7][8][9] Interactions have also been noted with other anti-epileptic drugs like carbamazepine and phenytoin.[8][12]
Q3: Does Stiripentol interact with valproate?
A3: The interaction between Stiripentol and valproate is considered modest, and typically no dosage adjustment of valproate is necessary unless there are clinical safety concerns.[8] While one study in mice suggested an antagonistic interaction, clinical observations generally do not indicate a significant pharmacokinetic interaction.[13][14]
Q4: What are the potential consequences of these interactions in an experimental setting?
A4: In pre-clinical and clinical studies, the increased plasma concentrations of co-administered drugs can lead to an overestimation of the efficacy of the new compound being tested or cause unexpected adverse effects. For instance, the increased levels of clobazam and norclobazam contribute to the overall anti-seizure effect observed in Dravet syndrome patients treated with Stiripentol.[3][15] Common adverse events associated with these interactions include somnolence, decreased appetite, and weight loss.[8][15][16]
Q5: How can I mitigate the impact of Stiripentol's DDI potential in my studies?
A5: Careful dose adjustments of the co-administered drug are crucial. When initiating Stiripentol in the presence of clobazam, a dose reduction of clobazam is often recommended to avoid adverse effects like drowsiness.[4][8] It is also essential to monitor plasma concentrations of the co-administered drugs and their active metabolites.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpectedly high efficacy or toxicity of a co-administered drug. | Stiripentol is likely inhibiting the metabolism of the co-administered drug via CYP enzyme inhibition. | 1. Review the metabolic pathway of the co-administered drug to see if it is a substrate for CYP1A2, CYP2C19, or CYP3A4. 2. Measure the plasma concentrations of the co-administered drug and its metabolites. 3. Consider reducing the dose of the co-administered drug. |
| High inter-individual variability in drug response. | Differences in baseline CYP enzyme activity among subjects could be amplified by Stiripentol's inhibitory effects. | 1. Genotype subjects for relevant CYP polymorphisms (e.g., CYP2C19) before the study. 2. Stratify data analysis based on genotype. |
| Somnolence, ataxia, or other signs of CNS depression in animal subjects. | Increased plasma concentrations of co-administered CNS depressants (e.g., clobazam).[4][8][17] | 1. Reduce the dose of the co-administered CNS depressant.[8] 2. Closely monitor subjects for adverse events. |
| Decreased appetite and weight loss in animal subjects. | This is a known side effect of Stiripentol, potentially exacerbated by interactions.[8][16] | 1. Monitor food intake and body weight regularly. 2. Ensure proper hydration and nutrition. |
Quantitative Data on Drug-Drug Interactions
Table 1: In Vitro Inhibition of CYP Enzymes by Stiripentol
| CYP Isozyme | Substrate | Inhibition Constant (Ki) | IC50 | Type of Inhibition | Reference |
| CYP3A4 | Carbamazepine | 12-35 µM (in vivo) | 80 µM (in vitro) | Competitive | [1][12] |
| CYP3A4 | Clobazam (N-demethylation) | 1.59 ± 0.07 µM | 1.58 µM | Noncompetitive | [18][10] |
| CYP2C19 | Clobazam (N-demethylation) | 0.516 ± 0.065 µM | 3.29 µM | Competitive | [18][10] |
| CYP2C19 | Norclobazam (4'-hydroxylation) | 0.139 ± 0.025 µM | 0.276 µM | Competitive | [18][10] |
Table 2: Pharmacokinetic Interactions with Co-administered Anti-Epileptic Drugs
| Co-administered Drug | Change in Plasma Concentration | Fold Increase | Reference |
| Clobazam | Increased | 2- to 3-fold | [8][9] |
| Norclobazam | Increased | 5-fold | [8][9] |
| Carbamazepine | Increased | Variable | [8][17] |
| Phenytoin | Increased | Variable | [8] |
| Valproate | No significant change | - | [8][14] |
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory potential of Stiripentol on various CYP isoforms using human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Stiripentol (test inhibitor)
-
Known CYP-specific substrates (e.g., caffeine for CYP1A2, (S)-mephenytoin for CYP2C19, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Quenching solution (e.g., acetonitrile)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents: Prepare stock solutions of Stiripentol, CYP-specific substrates, and internal standards in an appropriate solvent (e.g., methanol or DMSO).
-
Incubation:
-
Pre-incubate human liver microsomes, Stiripentol (at various concentrations), and the CYP-specific substrate in the incubation buffer at 37°C for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination: Stop the reaction by adding a cold quenching solution.
-
Sample Processing: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the metabolite of the CYP-specific substrate using a validated LC-MS/MS method.[19][20][21][22]
-
Data Analysis:
-
Calculate the rate of metabolite formation at each Stiripentol concentration.
-
Plot the percentage of inhibition versus the logarithm of the Stiripentol concentration to determine the IC50 value.
-
Perform experiments with varying substrate concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk or Dixon plots.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol describes a typical design for an in vivo study to evaluate the effect of Stiripentol on the pharmacokinetics of a co-administered drug in rodents (e.g., mice or rats).
Materials:
-
Stiripentol
-
Co-administered drug (Drug X)
-
Vehicle for drug administration (e.g., saline, corn oil)
-
Rodents (e.g., male Sprague-Dawley rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Study Groups:
-
Group 1: Control - receives Drug X alone.
-
Group 2: Treatment - receives Stiripentol co-administered with Drug X.
-
-
Dosing:
-
Administer Stiripentol (e.g., by oral gavage) at a pre-determined dose.
-
After a specified time (e.g., 30-60 minutes), administer Drug X to both groups.
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration of Drug X.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentrations of Drug X and its major metabolites in the plasma samples using a validated LC-MS/MS method.[19][20][21][22]
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the concentration-time curve), and clearance for Drug X in both groups.
-
Compare the pharmacokinetic parameters between the control and treatment groups to assess the impact of Stiripentol on the disposition of Drug X.
-
Visualizations
Caption: Metabolic pathway and interaction of Stiripentol.
Caption: Experimental workflow for managing Stiripentol DDIs.
References
- 1. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diacomit.com [diacomit.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. diacomit.com [diacomit.com]
- 9. diacomit.com [diacomit.com]
- 10. In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1, Open‐Label, Pharmacokinetic Trial to Investigate Possible Drug‐Drug Interactions Between Clobazam, Stiripentol, or Valproate and Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Interactions of stiripentol with clobazam and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effectiveness of add-on stiripentol to clobazam and valproate in Japanese patients with Dravet syndrome: additional supportive evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neurologylive.com [neurologylive.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Stiripentol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 18. researchgate.net [researchgate.net]
- 19. Liquid chromatographic methods for determination of the new antiepileptic drugs stiripentol, retigabine, rufinamide and perampanel: A comprehensive and critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of (+)-Stiripentol
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of (+)-Stiripentol (STP). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental formulation development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound?
A1: The primary challenges stem from its physicochemical properties. Stiripentol is characterized by:
-
Poor aqueous solubility : It is highly insoluble in water, with a reported solubility of 49.2 μg/mL to 6.03 µg/mL.[1][2] This low solubility can limit its dissolution rate in the gastrointestinal fluids, a critical step for drug absorption.
-
Gastric instability : Stiripentol is unstable in acidic environments, such as the stomach, which can lead to its degradation before it can be absorbed.[1][3]
-
Extensive first-pass metabolism : After absorption, Stiripentol undergoes significant metabolism in the liver, primarily by cytochrome P450 enzymes (CYP1A2, CYP2C19, and CYP3A4), which reduces the amount of active drug reaching systemic circulation.[4]
Q2: What formulation strategies have shown success in improving Stiripentol's bioavailability?
A2: Several advanced formulation approaches have been successfully employed to overcome the challenges mentioned above. These include:
-
Nanoemulsions : These systems encapsulate Stiripentol in tiny oil droplets, protecting it from the acidic gastric environment and enhancing its absorption.[1][3]
-
Solid Dispersions : Dispersing Stiripentol in a hydrophilic carrier in an amorphous state can significantly improve its dissolution rate.[2][5][6][7][8]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form a nanoemulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids.[9][10]
-
Enteric Solid Dispersion-Loaded Effervescent Tablets : This approach combines the benefits of solid dispersions for improved solubility with an enteric coating to protect the drug from stomach acid and effervescence to aid in dissolution.[11]
Q3: How significant is the bioavailability enhancement that can be achieved with these advanced formulations?
A3: Studies have demonstrated substantial improvements in the oral bioavailability of Stiripentol with these advanced formulations compared to conventional suspensions or the commercial formulation (Diacomit®). For instance, nanoemulsions have shown a relative bioavailability of up to 206.2%, while SNEDDS have achieved a relative bioavailability of 218.01% compared to a suspension.[1][3][10] Enteric solid dispersion-loaded effervescent tablets have also shown a significant increase in bioavailability, reaching 138.71% compared to a suspension.[11]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments and provides potential solutions based on published research.
Problem 1: Low and variable drug loading in my nano-formulation.
-
Possible Cause: Suboptimal ratio of oil, surfactant, and co-surfactant, or inappropriate selection of excipients.
-
Troubleshooting Steps:
-
Excipient Screening: Systematically screen for oils, surfactants, and co-surfactants in which Stiripentol has high solubility.[10]
-
Phase Diagram Construction: Construct pseudo-ternary phase diagrams to identify the optimal ratios of the selected excipients that result in a stable nanoemulsion region.[10]
-
Optimization Studies: Employ a design of experiments (DoE) approach, such as a central composite design, to systematically investigate the effects of formulation variables on particle size, polydispersity index (PDI), and entrapment efficiency.[10]
-
Problem 2: My solid dispersion formulation shows poor dissolution enhancement.
-
Possible Cause: The drug may not have been converted to an amorphous state, or the chosen carrier is not providing adequate hydrophilicity.
-
Troubleshooting Steps:
-
Carrier Selection: Polyethylene glycol 6000 (PEG-6000) has been shown to be an effective hydrophilic carrier for Stiripentol solid dispersions.[2][5][6]
-
Preparation Method: The melting method has been reported to yield the highest dissolution rate for Stiripentol-PEG-6000 solid dispersions compared to physical mixture, solvent evaporation, and co-evaporation methods.[2][5][6][7][8]
-
Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy (SEM) to confirm the amorphous state of Stiripentol within the solid dispersion.[2][5][6] The disappearance of the drug's melting peak in the DSC thermogram is a key indicator of its amorphous conversion.[2]
-
Problem 3: Significant degradation of Stiripentol is observed in my in vitro dissolution studies under acidic conditions.
-
Possible Cause: The formulation is not adequately protecting the acid-labile Stiripentol from the simulated gastric fluid.
-
Troubleshooting Steps:
-
Incorporate Protective Carriers: Nanoemulsions have demonstrated a good protective effect against acidic destabilization.[1]
-
Enteric Coating: For solid dosage forms, consider developing an enteric solid dispersion. This approach has been shown to significantly improve the stability of Stiripentol in acidic conditions.[11]
-
SNEDDS Formulation: Optimized SNEDDS formulations can also suppress the degradation of Stiripentol in acidic solutions.[10]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on improving the oral bioavailability of this compound.
Table 1: Pharmacokinetic Parameters of Different Stiripentol Formulations
| Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Diacomit® (Commercial) | 2.02 | 10.21 | 100 | [1] |
| Stiripentol-Nanoemulsions (STP-NEs) | 6.16 | 21.06 | 206.2 (vs. Diacomit®) | [1] |
| Stiripentol Suspension | 1.89 | 3.56 | 100 | [10] |
| Stiripentol-SNEDDS (STP-SNEDDS) | 4.05 | 7.75 | 218.01 (vs. Suspension) | [10] |
| Stiripentol Suspension | - | - | 100 | [11] |
| Stiripentol-Solid Dispersion Effervescent Tablets (STP-SD-ETs) | - | - | 138.71 (vs. Suspension) | [11] |
Table 2: In Vitro Dissolution of Stiripentol from Solid Dispersions with PEG-6000 (after 90 minutes)
| Preparation Method | Drug:Carrier Ratio | Drug Release (%) | Reference |
| Pure Stiripentol | - | 32.0 | [2] |
| Physical Mixture (PM) | 1:1 | 40.2 | [2] |
| Physical Mixture (PM) | 1:2 | 45.1 | [2] |
| Solvent Evaporation (SE) | 1:1 | 75.6 | [2] |
| Solvent Evaporation (SE) | 1:2 | 81.0 | [2] |
| Co-evaporation (CE) | 1:1 | 85.0 | [2] |
| Co-evaporation (CE) | 1:2 | 87.5 | [2] |
| Melting Method (MM) | 1:1 | 91.4 | [2] |
| Melting Method (MM) | 1:2 | 99.6 | [2] |
Experimental Protocols
1. Preparation of Stiripentol-Loaded Nanoemulsions (STP-NEs) by Solvent-Diffusion/Ultrasonication [1]
-
Materials : Stiripentol, Poly(ethylene glycol) monooleate (PM), Medium-chain triglycerides (MCT), Absolute ethanol, Water.
-
Procedure :
-
Dissolve Stiripentol, PM, and MCT in absolute ethanol.
-
Rapidly inject the organic phase into water using a syringe.
-
Homogenize the resulting coarse emulsion using an ultrasonic probe for 2 minutes (400 watts) to produce the final nanoemulsion.
-
2. Preparation of Stiripentol Solid Dispersions with PEG-6000 by the Melting Method [2]
-
Materials : Stiripentol, Polyethylene glycol 6000 (PEG-6000).
-
Procedure :
-
Melt PEG-6000 at 50-60°C in a preheated dish on a water bath.
-
Add Stiripentol powder to the molten PEG-6000 with continuous stirring.
-
Cool the resulting mass to room temperature.
-
Store the solid mass in a desiccator for 24 hours.
-
Crush the solid mass using a porcelain mortar and pestle and sieve it through a 100-mesh screen.
-
3. In Vivo Bioavailability Study in Rats [1]
-
Subjects : Male Sprague-Dawley rats.
-
Procedure :
-
Fast the rats overnight with free access to water.
-
Administer the Stiripentol formulation (e.g., STP-NEs or Diacomit®) orally.
-
Collect blood samples at predetermined time points.
-
Separate the plasma by centrifugation.
-
Quantify the concentration of Stiripentol in the plasma samples using a validated analytical method (e.g., HPLC).[12][13][14]
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: Workflow for Nanoemulsion Preparation.
Caption: Troubleshooting Poor Solid Dispersion Dissolution.
References
- 1. Nanoemulsions as novel oral carriers of stiripentol: insights into the protective effect and absorption enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug | Semantic Scholar [semanticscholar.org]
- 8. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Using Self-Nanoemulsifying System to Improve Oral Bioavailability of a Pediatric Antiepileptic Agent Stiripentol: Formulation and Pharmacokinetics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stiripentol Enteric Solid Dispersion-Loaded Effervescent Tablets: Enhanced Dissolution, Stability, and Absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting inconsistent results in (+)-Stiripentol efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Stiripentol. Our goal is to help you navigate the complexities of Stiripentol efficacy studies and address common challenges that can lead to inconsistent results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in our in vitro seizure models. What could be the primary cause?
A1: Inconsistent results in in vitro models can stem from several factors related to the compound and the experimental setup. A primary reason for variability with Stiripentol is its poor aqueous solubility and stability in acidic environments.[1][2] Ensure that your Stiripentol stock solutions are prepared consistently and that the final concentration of the solvent (e.g., DMSO) is kept low and constant across experiments, ideally below 0.5%, to avoid precipitation in the aqueous cell culture medium.[3] It is also crucial to verify the integrity of each new batch of Stiripentol, as degradation can occur during storage.
Q2: Our team is struggling with reproducible pharmacokinetic profiles in animal studies. What are the likely sources of this inconsistency?
A2: The oral bioavailability of Stiripentol is known to be variable, which can lead to inconsistent pharmacokinetic profiles.[4] This variability is often linked to the formulation used. Standard suspensions can lead to lower and more variable absorption compared to optimized formulations like self-nanoemulsifying drug delivery systems (SNEDDS), which have been shown to improve bioavailability by over 200%.[2] Additionally, Stiripentol is susceptible to degradation in acidic environments, such as the stomach.[1] The presence or absence of food can also impact absorption. For greater consistency, consider using a validated formulation and standardizing administration protocols, including feeding schedules.
Q3: We are co-administering Stiripentol with other anti-epileptic drugs (AEDs) in our studies and seeing unexpected potentiation or toxicity. Why might this be happening?
A3: Stiripentol is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[5][6] This inhibition slows the metabolism of other drugs that are substrates for these enzymes, leading to increased plasma concentrations and, consequently, potentiated efficacy or toxicity.[5] For example, when co-administered with clobazam, Stiripentol can increase clobazam and norclobazam (its active metabolite) levels by approximately 2-fold and 5-fold, respectively.[7] It is essential to be aware of the metabolic pathways of all co-administered drugs and to monitor for potential drug-drug interactions.
Q4: The efficacy of Stiripentol seems to differ between our juvenile and adult animal models. Is there a scientific basis for this?
A4: Yes, the efficacy of Stiripentol can be age-dependent. This is thought to be due to its mechanism of action as a positive allosteric modulator of GABAA receptors, with a greater effect on receptors containing the α3 subunit.[8][9] The expression of the α3 subunit is developmentally regulated, with higher levels in the immature brain.[8] This subunit selectivity may explain the greater clinical efficacy of Stiripentol observed in childhood-onset epilepsies.[8] Therefore, differences in GABAA receptor subunit expression between your juvenile and adult models could contribute to the observed variations in efficacy.
Troubleshooting Guides
In Vitro Efficacy Studies
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent Dose-Response Curve | Compound Precipitation: Stiripentol has low aqueous solubility and can precipitate when diluted into cell culture media. | 1. Lower Final Solvent Concentration: Ensure the final DMSO concentration is ≤ 0.5%.[3]2. Optimize Stock Concentration: Avoid overly concentrated stock solutions.3. Visual Inspection: Visually inspect wells for precipitation under a microscope.4. Solubility Testing: Perform a solubility test in your specific cell culture medium before starting the assay. |
| Compound Degradation: Stiripentol is unstable in acidic conditions.[1] | 1. Fresh Preparations: Always use freshly prepared dilutions from a frozen stock.2. pH Monitoring: Ensure the pH of your culture medium is stable throughout the experiment.3. Control Experiments: Include a "compound-only" well to check for degradation over the incubation period using HPLC.[3] | |
| High Background or False Positives in Viability Assays | Assay Interference: Some compounds can directly interact with assay reagents (e.g., MTT, resazurin). | 1. Cell-Free Control: Incubate Stiripentol with the assay reagent in media without cells to check for direct reduction.2. Use an Orthogonal Assay: Switch to a viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a crystal violet assay.[3] |
In Vivo Efficacy and Pharmacokinetic Studies
| Problem | Potential Cause | Troubleshooting Steps |
| High Variability in Plasma Concentrations | Poor Oral Bioavailability: Inconsistent absorption due to formulation and gastric degradation. | 1. Optimize Formulation: Consider using a self-nanoemulsifying drug delivery system (SNEDDS) or other bioavailability-enhancing formulation.[1][2]2. Standardize Administration: Administer with food to buffer gastric pH and potentially improve absorption.[10]3. Route of Administration: For initial efficacy studies, consider intraperitoneal (i.p.) administration to bypass first-pass metabolism and absorption variability. |
| Unexpected Adverse Events or Mortality | Drug-Drug Interactions: Inhibition of CYP enzymes leading to increased exposure of co-administered drugs. | 1. Review Co-medications: Identify all co-administered drugs and their metabolic pathways.2. Dose Adjustment: If a drug is a known substrate of CYP3A4 or CYP2C19, consider reducing its dose when co-administered with Stiripentol.[6]3. Therapeutic Drug Monitoring: If possible, measure plasma concentrations of co-administered drugs. |
| Discrepancy Between In Vitro and In Vivo Efficacy | Age-Dependent Effects: Differential expression of GABAA receptor subunits. | 1. Model Selection: Choose animal models that are age-appropriate for the intended clinical population.2. Target Engagement: If possible, measure GABAA receptor subunit expression in your models to confirm the presence of the α3 subunit. |
| Genetic Factors: Efficacy can be influenced by genetic mutations, such as in the SCN1A gene.[11] | 1. Genotype Models: If using a genetic model of epilepsy, ensure the genotype is consistent across all animals.2. Stratify Analysis: If there is genetic heterogeneity, stratify the data analysis by genotype. |
Quantitative Data Summary
Table 1: In Vitro CYP450 Inhibition by this compound
| CYP Isoform | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference |
| CYP3A4 | 1.59 ± 0.07 µM | 1.58 µM | Noncompetitive | [5] |
| CYP2C19 | 0.516 ± 0.065 µM | 3.29 µM | Competitive | [5] |
| CYP2C19 (N-desmethylclobazam hydroxylation) | 0.139 ± 0.025 µM | 0.276 µM | Competitive | [5] |
Table 2: Pharmacokinetic Parameters of Different this compound Formulations in Rats
| Formulation | Cmax (µg/L) | AUC0→6h (h*µg/L) | Relative Bioavailability (%) | Reference |
| Stiripentol Suspension | 1894.09 ± 1077.64 | 3556.93 ± 2470.01 | 100 | [2] |
| Stiripentol-SNEDDS | 4048.38 ± 704.54 | 7754.58 ± 1489.37 | 218.01 | [2] |
| Diacomit® (Commercial) | 2.02 µg/mL | 10.21 µg·h/mL | 100 | [1] |
| Stiripentol-Nanoemulsion | 6.16 µg/mL | 21.06 µg·h/mL | 206.2 | [1] |
Table 3: Efficacy of this compound in Dravet Syndrome Patients Based on SCN1A Mutation Status
| SCN1A Mutation Status | Mean Seizure Frequency Reduction (%) | p-value | Reference |
| Mutation Group | 72.53 ± 23.00 | 0.004 | [11] |
| Non-mutation Group | 50.58 ± 40.14 | [11] |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay (IC50 Determination)
This protocol is a general guideline for determining the IC50 of Stiripentol for a specific CYP isoform using human liver microsomes.
-
Materials:
-
Human liver microsomes (HLM)
-
Stiripentol
-
Specific CYP isoform substrate (e.g., midazolam for CYP3A4, S-mephenytoin for CYP2C19)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with internal standard for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of Stiripentol in a suitable solvent (e.g., DMSO).
-
Serially dilute the Stiripentol stock solution to create a range of concentrations.
-
In a 96-well plate, add the following in order: phosphate buffer, HLM, and the specific CYP substrate.
-
Add the different concentrations of Stiripentol to the appropriate wells. Include a vehicle control (solvent only).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time (e.g., 10-60 minutes, depending on the substrate).
-
Stop the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the formation of the metabolite.
-
Calculate the percent inhibition for each Stiripentol concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a suitable model (e.g., four-parameter logistic equation).
-
Protocol 2: HPLC Quantification of Stiripentol in Plasma
This method is adapted from a validated HPLC-FLD method for the determination of Stiripentol in human plasma.[12]
-
Materials:
-
HPLC system with a fluorescence detector (Ex/Em: 210/400 nm)
-
C18 column (e.g., Discovery® HS C18, 3 µm, 4.6 mm × 150 mm)
-
Acetonitrile
-
Phosphate buffer (25 mM, pH 2.6)
-
Plasma samples
-
Stiripentol standard
-
-
Procedure:
-
Sample Preparation:
-
To 10 µL of plasma, add 100 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Inject a portion of the supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Mobile Phase: 25 mM phosphate buffer (pH 2.6) and acetonitrile (43:57, v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: Ambient.
-
Detection: Fluorescence detector set to an excitation wavelength of 210 nm and an emission wavelength of 400 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of Stiripentol in blank plasma.
-
Calculate the concentration of Stiripentol in the unknown samples by comparing their peak areas to the calibration curve.
-
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for inconsistent Stiripentol results.
References
- 1. Nanoemulsions as novel oral carriers of stiripentol: insights into the protective effect and absorption enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. In vitro and in vivo inhibitory effect of stiripentol on clobazam metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Efficacy of Stiripentol in Dravet Syndrome with or without SCN1A Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing weight loss and decreased appetite side effects in animal models
Welcome to the Technical Support Center for Animal Model Research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common side effects of weight loss and decreased appetite in animal models.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary causes of weight loss and decreased appetite in animal models during a study?
A1: Weight loss and decreased appetite (anorexia) in research animals can stem from a variety of factors, often categorized as experimental or husbandry-related. Experimental causes include the pharmacological effects of a test compound, adverse reactions to a surgical procedure, or stress induced by the experimental paradigm itself.[1][2] Husbandry-related causes can include environmental stressors (e.g., noise, improper temperature), social housing issues, changes in diet, or underlying health problems not related to the study.[2] It is critical to differentiate these causes to take appropriate action.
Q2: What is the difference between anorexia, cachexia, and simple weight loss?
A2: These terms describe different physiological states:
-
Anorexia: This is the loss of appetite or desire to eat, leading to reduced food intake.[3] It is a common side effect of many drug treatments and disease models.
-
Simple Weight Loss: This occurs when caloric intake does not meet the body's energy needs, leading to a reduction in body mass.[2] It can be a direct result of anorexia or due to other factors like malabsorption.
-
Cachexia: This is a complex metabolic syndrome characterized by severe body weight loss, involving the loss of both fat and muscle mass. It is often associated with chronic diseases like cancer or infectious diseases and is driven by inflammation and metabolic changes that are not reversed by conventional nutritional support alone.
Q3: At what point does weight loss become a humane endpoint?
A3: Most Institutional Animal Care and Use Committees (IACUC) consider a body weight loss of 20% from the animal's baseline or pre-study weight as a critical threshold.[1][4][5] Weight loss exceeding 20% generally requires immediate intervention, such as removal from the study and humane euthanasia, unless specific scientific justification and veterinary approval have been granted in the protocol.[1] Rapid weight loss, such as 15-20% over a few days, is a significant concern and requires immediate action.[4] In addition to the percentage of weight loss, clinical signs of distress like hunched posture, lethargy, rough hair coat, and dehydration are crucial indicators for determining humane endpoints.[4]
Q4: How can I proactively design my study to minimize these side effects?
A4: Proactive study design is key. Consider the following:
-
Acclimation: Ensure animals are properly acclimated to the housing, diet, and handling procedures before the study begins to reduce stress.
-
Dose Selection: Use dose-range finding studies to identify the maximum tolerated dose and select therapeutic doses that minimize toxicity.
-
Vehicle and Route: Test the administration vehicle for palatability and local tolerance. Refine the administration route and technique to minimize stress and pain.
-
Dietary Support: If a compound is known to cause anorexia, consider providing a highly palatable and energy-dense supplemental diet.[6]
-
Environmental Enrichment: Provide appropriate enrichment to reduce stress and encourage natural behaviors.
Section 2: Troubleshooting Guides
This section provides step-by-step guidance for specific problems you may encounter.
Problem 1: Acute Weight Loss Observed Post-Treatment
Q: My treatment group shows a rapid drop in body weight (>10%) within days of starting a new compound. What are the immediate steps?
A: A rapid weight loss is a critical indicator of animal welfare compromise. Follow this systematic approach:
-
Intensify Monitoring: Immediately increase the frequency of monitoring for all animals in the affected group to at least twice daily. Record body weight, food and water intake, and detailed clinical observations (posture, activity, grooming).[4]
-
Rule Out Technical Errors:
-
Dosing Error: Double-check your dose calculations, compound concentration, and administration volumes.
-
Formulation Issue: Ensure the compound is properly dissolved or suspended in the vehicle.
-
-
Assess Animal Health:
-
Perform a thorough clinical examination of each animal. Look for signs of pain, distress, dehydration (via skin tenting), or illness.[4]
-
Consult with the veterinary staff immediately.
-
-
Evaluate Food and Water Intake:
-
Quantify food and water consumption accurately. A significant drop suggests anorexia, which could be due to malaise, nausea, or poor palatability of the diet if the drug is administered in the feed.[7]
-
-
Provide Supportive Care:
-
Consider Pausing Dosing: In consultation with the veterinary staff and study director, consider temporarily halting administration of the compound to see if animals recover.
Below is a logical workflow for troubleshooting this issue.
References
- 1. Permissible Weight Loss in Research Animals – Office of Animal Welfare [sites.uw.edu]
- 2. purinainstitute.com [purinainstitute.com]
- 3. Putting evidence into practice: evidence-based interventions to prevent and manage anorexia. | Semantic Scholar [semanticscholar.org]
- 4. uwm.edu [uwm.edu]
- 5. Article - Standard on Humane Endpoint... [policies.unc.edu]
- 6. researchgate.net [researchgate.net]
- 7. 67.20.83.195 [67.20.83.195]
- 8. buffalo.edu [buffalo.edu]
Stability testing of (+)-Stiripentol in various laboratory conditions
Technical Support Center: Stability of (+)-Stiripentol
This technical support center provides guidance and answers frequently asked questions regarding the stability of this compound under various laboratory conditions. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the known stability characteristics of this compound?
A1: this compound is a stable compound in its solid state at high temperatures and under light exposure.[1] In solution, it demonstrates stability in basic and oxidizing conditions, as well as in various organic solvents like cyclohexane, toluene, methanol, and ethanol, even when heated to reflux.[1] However, it is notably unstable and degrades under acidic conditions.[1][2][3]
Q2: Under what specific conditions does this compound degrade?
A2: The primary condition leading to the degradation of this compound is exposure to an acidic environment.[1][2][3] Forced degradation studies have shown significant degradation at pH 1.0.[1] One study identified a single degradation product when subjected to acidic conditions.[2][3] Some degradation has also been observed under thermal, oxidative, and photolytic stress, although to a lesser extent than in acidic conditions.[4][5]
Q3: What analytical methods are suitable for stability testing of this compound?
A3: Stability-indicating High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) is a validated method for determining the stability of Stiripentol.[2][3] High-Performance Thin-Layer Chromatography (HPTLC) has also been developed and validated for stability-indicating assays.[4][5] These methods can effectively separate the parent drug from its degradation products.[2][3][4]
Q4: Are there any known incompatibilities of this compound with common excipients?
A4: Solid-state compatibility studies with a range of common excipients under elevated temperatures have not shown any evidence of incompatibility with the finally selected excipients for its formulation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low assay values for Stiripentol. | Degradation due to acidic contamination of glassware, solvents, or excipients. | Ensure all materials are thoroughly cleaned and free of acidic residues. Use buffers to maintain a neutral or slightly basic pH if in solution. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | Check the pH of your sample and mobile phase. If acidic, this is the likely cause. Refer to the degradation pathway diagram below. Consider performing forced degradation studies to identify potential degradation products. |
| Inconsistent results in photostability studies. | Inadequate control of light exposure or inappropriate packaging. | Follow ICH Q1B guidelines for photostability testing.[6] Ensure consistent light exposure for all samples and use appropriate light-protective packaging for control samples. |
| Variability in dissolution testing results. | Poor water solubility of Stiripentol. | Consider using solid dispersion techniques with polymers like PEG 6000 to improve the dissolution rate.[7] Ensure consistent and appropriate agitation during the dissolution study. |
Data Presentation: Summary of Forced Degradation Studies
The following table summarizes the stability of this compound under various stress conditions as reported in the literature.
| Stress Condition | Conditions Applied | Observation | Degradation (%) | Reference(s) |
| Acidic Hydrolysis | 0.1N HCl, 30 min, RT | Significant degradation | 8.52 | [4][5] |
| Alkaline Hydrolysis | 0.1N NaOH, 30 min, RT | Minor degradation | 7.47 | [4][5] |
| Oxidative | 3% H₂O₂, 30 min, RT | Minor degradation | 7.55 | [4][5] |
| Thermal | 40°C, 30 min | Minor degradation | 7.69 | [4][5] |
| Photolytic | UV radiation, 24 hr | Minor degradation | 7.54 | [4][5] |
| Neutral Hydrolysis | Distilled Water, 30 min, RT | Stable | 4.73 | [4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-DAD Method
This protocol is based on a validated method for the determination of Stiripentol and its degradation products.[2][3]
-
Chromatographic System:
-
Column: Symmetry C18 (3.5 µm, 75 mm × 4.6 mm i.d.)
-
Mobile Phase: Acetonitrile and 50 mM potassium dihydrogen phosphate buffer (60:40, v/v), pH adjusted to 4.1 with 10% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 ± 2°C
-
Detection: Photodiode Array (PDA) detector at 258 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of Stiripentol in the mobile phase.
-
For forced degradation studies, subject the stock solution to the stress conditions outlined in the table above.
-
Before injection, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject 20 µL of the sample solution.
-
Run the chromatogram for a sufficient time to allow for the elution of the parent drug and any degradation products.
-
Identify and quantify the peaks based on retention times and peak areas compared to a reference standard.
-
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
-
Acid Degradation:
-
Base Degradation:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of Stiripentol to UV radiation (254 nm) for 24 hours.[4]
-
-
Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze by a validated stability-indicating method (e.g., HPLC-DAD as described above).
-
Visualizations
Caption: Workflow for a typical forced degradation study of this compound.
Caption: Simplified degradation pathway of this compound under acidic conditions.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsr.in [japsr.in]
- 5. japsr.in [japsr.in]
- 6. database.ich.org [database.ich.org]
- 7. Solid Dispersion Approach Improving Dissolution Rate of Stiripentol: a Novel Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating the inhibitory effects of (+)-Stiripentol on CYP enzymes in experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the inhibitory effects of (+)-Stiripentol on Cytochrome P450 (CYP) enzymes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary CYP enzymes inhibited by this compound?
A1: In vitro studies have demonstrated that this compound is an inhibitor of several key CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4.[1][2][3] The inhibitory effects on CYP3A4 and CYP2C19 are particularly potent and are responsible for significant drug-drug interactions, for instance with clobazam.[3][4][5]
Q2: Does this compound also induce any CYP enzymes?
A2: Yes, in vitro data indicate that this compound can act as both an inhibitor and an inducer of CYP1A2, CYP2B6, and CYP3A4.[2][6][7][8] This dual activity can lead to complex drug-drug interactions where the plasma concentrations of co-administered substrates of these enzymes may either increase or decrease.[6][7]
Q3: What is the mechanism of inhibition for this compound on CYP1A2?
A3: this compound exhibits time-dependent inhibition of CYP1A2.[9][10] This is attributed to its methylenedioxyphenyl (MDP) group, which can form inhibitory metabolic intermediate complexes (MICs) with the P450 enzyme.[9][10] Spectral analysis has shown a characteristic Soret peak at approximately 455 nm upon incubation of Stiripentol with CYP1A-induced rat liver microsomes and NADPH, which is indicative of MIC formation.[10]
Q4: Are there any CYP enzymes that are not significantly inhibited by this compound?
A4: Studies have shown that this compound does not inhibit CYPs 2A6 and 2E1, even at concentrations tenfold higher than therapeutic levels.[1] While some in vitro inhibition of CYP2D6 has been observed, in vivo studies did not show clinically relevant inhibition of this enzyme.[1][7][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in IC50 values for the same CYP enzyme. | Different experimental conditions (e.g., incubation time, protein concentration, substrate used). For CYP1A2, time-dependent inhibition may be a factor. | Standardize your experimental protocol. For CYP1A2, conduct a pre-incubation experiment to assess time-dependent inhibition. |
| Observing both induction and inhibition of the same enzyme (e.g., CYP3A4). | This is a known characteristic of this compound.[6][7][8] The net effect in vivo can be complex. | In vitro, differentiate between direct inhibition and induction by conducting separate assays. For inhibition, co-incubate Stiripentol with the substrate. For induction, pre-treat cells expressing the CYP enzyme with Stiripentol before adding the substrate. |
| Unexpectedly potent inhibition of CYP2C19. | This compound is a particularly strong inhibitor of CYP2C19.[5][12][13] | Be aware of this potent interaction. Use a lower concentration range of Stiripentol when investigating its effects on CYP2C19 to obtain a full inhibition curve. |
| Difficulty reproducing in vivo findings in an in vitro system. | Discrepancies between in vitro and in vivo results can arise from factors like metabolic activation, protein binding, and different effective concentrations at the enzyme site. For example, CYP2D6 inhibition was seen in vitro but not in vivo.[1] | Consider using more complex in vitro models, such as primary human hepatocytes, which can better mimic the in vivo environment. Carefully select probe substrates that are specific and sensitive for the enzyme of interest. |
Quantitative Data Summary
The following tables summarize the in vitro inhibitory profile of this compound against various CYP enzymes.
Table 1: IC50 Values for this compound Inhibition of CYP Enzymes
| CYP Isoform | Probe Substrate | IC50 (µM) | Reference |
| CYP1A2 | Phenacetin | 6.6 | [2] |
| CYP2B6 | Bupropion | 14 | [2] |
| CYP2C8 | Paclitaxel | Not specified | [2] |
| CYP2C19 | Omeprazole | 9.2 | [2] |
| CYP2C19 | Clobazam to N-desmethylclobazam | 3.29 | [12] |
| CYP2C19 | N-desmethylclobazam to 4'-hydroxy-N-desmethylclobazam | 0.276 | [12] |
| CYP3A4 | Clobazam to N-desmethylclobazam | 1.58 | [12] |
| CYP3A4 | Saquinavir metabolism | 163 | [14] |
Table 2: Ki Values for this compound Inhibition of CYP Enzymes
| CYP Isoform | Substrate/Reaction | Inhibition Type | Ki (µM) | Reference |
| CYP2C19 | Clobazam demethylation | Competitive | 0.516 ± 0.065 | [12][13] |
| CYP2C19 | N-desmethylclobazam hydroxylation | Competitive | 0.139 ± 0.025 | [12][13] |
| CYP3A4 | Clobazam demethylation | Noncompetitive | 1.59 ± 0.07 | [12][13] |
| CYP3A4 | Carbamazepine metabolism | Mixed | 3.7 ± 2.7 | [14] |
| CYP3A4 | Saquinavir oxidation | Noncompetitive | 86 | [14] |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound for a specific CYP enzyme using human liver microsomes.
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
CYP-specific probe substrate (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable solvent for Stiripentol
-
Incubator/water bath (37°C)
-
LC-MS/MS or HPLC for metabolite quantification
-
96-well plates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a stock solution of the CYP-specific probe substrate.
-
Prepare working solutions of Stiripentol and the substrate in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Phosphate buffer
-
Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)
-
A range of concentrations of this compound (and a vehicle control)
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the CYP-specific probe substrate.
-
Immediately after adding the substrate, add the NADPH regenerating system to start the enzymatic reaction.
-
-
Reaction Termination and Sample Processing:
-
After a predetermined incubation time (e.g., 15-60 minutes, within the linear range of metabolite formation), terminate the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis and Data Interpretation:
-
Quantify the formation of the specific metabolite using a validated LC-MS/MS or HPLC method.
-
Calculate the percent inhibition for each Stiripentol concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Stiripentol concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessing Time-Dependent Inhibition (TDI) of CYP1A2
This protocol is designed to evaluate the time-dependent inhibitory potential of this compound on CYP1A2.
Procedure:
-
Pre-incubation:
-
Prepare two sets of incubation mixtures as described in Protocol 1, but without the probe substrate.
-
To one set, add the NADPH regenerating system (pre-incubation with NADPH).
-
To the other set, add buffer instead of the NADPH regenerating system (pre-incubation without NADPH).
-
Incubate both sets for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.
-
-
Definitive Incubation:
-
Following the pre-incubation, add the CYP1A2 probe substrate (e.g., Phenacetin) to all wells to initiate the metabolic reaction.
-
If not already present, add the NADPH regenerating system to the set that was pre-incubated without it.
-
Incubate for a short, fixed period (e.g., 5-10 minutes).
-
-
Reaction Termination and Analysis:
-
Terminate the reaction and process the samples as described in Protocol 1.
-
Analyze the samples and calculate the remaining enzyme activity at each pre-incubation time point for both sets.
-
-
Data Interpretation:
-
A decrease in enzyme activity over time in the presence of NADPH during pre-incubation, which is greater than any decrease observed without NADPH, indicates time-dependent inhibition.
-
Visualizations
Caption: Mechanisms of CYP enzyme inhibition by this compound.
Caption: Experimental workflow for determining IC50 values.
Caption: Dual inhibitory and inductive effects of Stiripentol.
References
- 1. Influence of stiripentol on cytochrome P450-mediated metabolic pathways in humans: in vitro and in vivo comparison and calculation of in vivo inhibition constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 5. A Phase 1, Open‐Label, Pharmacokinetic Trial to Investigate Possible Drug‐Drug Interactions Between Clobazam, Stiripentol, or Valproate and Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diacomit.com [diacomit.com]
- 7. diacomit.com [diacomit.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Time-Dependent Inhibition of CYP1A2 by Stiripentol and Structurally Related Methylenedioxyphenyl Compounds via Metabolic Intermediate Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diacomit.com [diacomit.com]
- 12. researchgate.net [researchgate.net]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Co-Medication Dosages with Stiripentol for Enhanced Tolerability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on adjusting co-medication dosages when using Stiripentol to improve tolerability in a research setting. The following information is intended for investigational use and should not replace clinical judgment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Stiripentol affects co-medications?
A1: Stiripentol is a potent inhibitor of several cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2C19, and CYP1A2.[1][2][3] This inhibition reduces the metabolism of co-administered drugs that are substrates of these enzymes, leading to increased plasma concentrations and a higher risk of adverse effects.
Q2: Which anti-seizure medications (ASMs) are most significantly affected by co-administration with Stiripentol?
A2: The ASMs most significantly impacted are clobazam and its active metabolite, N-desmethylclobazam.[4][5] Other affected ASMs include carbamazepine, phenytoin, and to a lesser extent, valproate.[6][7][8]
Q3: What are the common tolerability issues observed with Stiripentol co-administration?
A3: Common adverse effects, often linked to increased plasma concentrations of co-medications, include somnolence, decreased appetite, weight loss, ataxia, and nausea.[9]
Q4: Is therapeutic drug monitoring (TDM) recommended when using Stiripentol with other ASMs?
A4: Yes, TDM is highly recommended, especially for co-medications with a narrow therapeutic index like carbamazepine and phenytoin.[10][11] Monitoring plasma concentrations of both Stiripentol and the co-administered ASM allows for more precise dosage adjustments to maintain therapeutic levels while minimizing toxicity.[3] The suggested therapeutic range for Stiripentol trough plasma concentrations at steady-state is between 10 and 15 mg/L.[3]
Troubleshooting Guides
Issue 1: Excessive Somnolence in Subjects Co-administered Clobazam
-
Initial Step: Reduce the daily dose of clobazam by 25%.[6][12][13]
-
Follow-up: If somnolence persists after one week, consider a further 25% reduction in the clobazam dosage.[6][12][13]
-
Advanced Troubleshooting: If somnolence continues, obtain plasma concentrations of both clobazam and N-desmethylclobazam to guide further dosage adjustments. Co-administration of Stiripentol can lead to a 2- to 3-fold increase in clobazam and a 5-fold increase in norclobazam plasma concentrations.[4]
Issue 2: Decreased Appetite and Weight Loss in Subjects Co-administered Valproate
-
Initial Step: In case of loss of appetite, the daily dose of valproate can be decreased by 10 mg/kg.[4][6] In some cases, a 30% weekly reduction of the valproate dose can be considered to mitigate the decrease in appetite and weight.[5][12]
-
Monitoring: Carefully monitor the subject's weight and food intake.
-
Consideration: The interaction between Stiripentol and valproate is generally considered modest, and dosage adjustments are primarily for clinical safety reasons.[4][6]
Issue 3: Neurotoxicity (e.g., dizziness, ataxia, diplopia) in Subjects Co-administered Carbamazepine
-
Action: A dose reduction of carbamazepine is recommended upon initiation of Stiripentol.[6] To maintain the original carbamazepine plasma concentration, a dosage decrease of more than 50% may be necessary.[7]
-
Monitoring: Therapeutic drug monitoring of carbamazepine plasma concentrations is crucial. The therapeutic reference range for carbamazepine is typically 4-12 mg/L.[10]
Issue 4: Signs of Phenytoin Toxicity
-
Action: Dose adjustment of phenytoin is necessary when co-administered with Stiripentol.[6]
-
Monitoring: Closely monitor plasma phenytoin concentrations. The generally accepted therapeutic range for total phenytoin is 10-20 mg/L.[11]
Data Presentation: Co-medication Dosage Adjustment Summary
| Co-medication | Initial Recommended Dosage Adjustment When Initiating Stiripentol | Titration Guidance | Monitoring Parameters | Target Plasma Concentration (if applicable) |
| Clobazam | Reduce daily dose by 25-50% | If somnolence persists, further weekly reductions of 25% may be necessary.[4][6][12] | Clinical signs of somnolence, plasma concentrations of clobazam and N-desmethylclobazam. | N/A |
| Valproate | Adjust to ≤ 30 mg/kg/day or ≤ 1000 mg/day in adults/adolescents.[14] | Decrease by 10 mg/kg daily in case of appetite loss.[4][6] A 30% weekly reduction can also be considered.[5][12] | Clinical signs of anorexia, weight loss, plasma ammonia levels. | N/A |
| Carbamazepine | A dose reduction of over 50% may be required to maintain pre-Stiripentol plasma concentrations.[7] | Adjust dose based on clinical tolerance and plasma concentrations. | Clinical signs of neurotoxicity (dizziness, ataxia), plasma carbamazepine concentrations. | 4-12 mg/L[10] |
| Phenytoin | Dose adjustment is required. | Titrate based on clinical response and plasma concentrations. | Clinical signs of toxicity, plasma phenytoin concentrations. | 10-20 mg/L[11] |
| Topiramate | No initial dose adjustment is typically needed.[4][6] | Adjust based on clinical observation. | Clinical signs of adverse effects. | N/A |
| Levetiracetam | No pharmacokinetic interaction is expected.[4][6] | Adjust based on clinical observation as side effects like dizziness and drowsiness may increase.[4][6] | Clinical signs of CNS side effects. | N/A |
Experimental Protocols
Protocol 1: Therapeutic Drug Monitoring and Dosage Adjustment of Clobazam
-
Baseline Measurement: Prior to initiating Stiripentol, establish a baseline steady-state plasma concentration of clobazam and N-desmethylclobazam.
-
Stiripentol Initiation: Begin Stiripentol at the recommended starting dose.[14]
-
Clobazam Dose Reduction: Concurrently, reduce the daily clobazam dose by 25-50%.
-
Clinical Monitoring: Monitor the subject daily for signs of somnolence or other adverse effects for the first week.
-
Steady-State TDM: After 1-2 weeks of co-administration, measure trough plasma concentrations of clobazam and N-desmethylclobazam to assess the impact of Stiripentol.
-
Iterative Adjustment: Based on the TDM results and clinical observation, further adjust the clobazam dose in 25% increments or decrements to achieve the desired therapeutic effect and tolerability.
Protocol 2: Management of Valproate-Associated Side Effects
-
Baseline Assessment: Before starting Stiripentol, record the subject's baseline weight and appetite. Obtain baseline liver function tests and ammonia levels.[14]
-
Stiripentol Initiation and Valproate Adjustment: Initiate Stiripentol and adjust the valproate dose to ≤ 30 mg/kg/day or ≤ 1000 mg/day in adults/adolescents.[14]
-
Symptom Monitoring: Monitor for any decrease in appetite or weight loss.
-
Dosage Titration: If a significant decrease in appetite or weight loss is observed, reduce the valproate dose by 10 mg/kg/day or by 30% per week.[4][5][6][12]
-
Biochemical Monitoring: Repeat liver function tests and ammonia levels periodically during the initial phase of co-administration.
Visualizations
Caption: Mechanism of Stiripentol's action and drug-drug interactions.
Caption: Experimental workflow for co-medication dosage adjustment.
Caption: Logical relationship for troubleshooting adverse events.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. RESULTS - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. [Therapeutic drug monitoring of stiripentol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diacomit.com [diacomit.com]
- 5. Drug-drug interactions and pharmacodynamics of concomitant clobazam and cannabidiol or stiripentol in refractory seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diacomit.com [diacomit.com]
- 7. Effect of stiripentol on carbamazepine plasma concentration and metabolism in epileptic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbamazepine plus stiripentol: is polytherapy by design possible? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. Phenytoin monitoring – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
- 12. diacomit.com [diacomit.com]
- 13. DIACOMIT® (stiripentol) Dosing I HCP Site [diacomit.com]
- 14. Use of Stiripentol in Patients with Dravet Syndrome: Common Practice Among Experts in Spain - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to reduce variability in pharmacokinetic studies of (+)-Stiripentol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during pharmacokinetic (PK) studies of (+)-Stiripentol. Our aim is to help you design robust studies and minimize variability in your results.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Question 1: We are observing higher-than-expected inter-individual variability in Stiripentol plasma concentrations despite administering the same weight-based dose to all subjects. What could be the cause?
Answer:
High inter-individual variability is a known characteristic of Stiripentol pharmacokinetics and can be attributed to several factors:
-
Non-Linear Pharmacokinetics: Stiripentol exhibits non-linear (Michaelis-Menten) kinetics, meaning that increases in dose can lead to a more than proportional increase in plasma concentrations (AUC).[1] This is due to the saturation of its metabolic pathways. Small differences in individual metabolic capacity can, therefore, lead to significant differences in exposure, especially at higher doses.
-
Genetic Polymorphisms: Stiripentol is metabolized by several cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4.[2] Genetic variations in these enzymes can lead to different metabolic rates. For example, individuals who are "poor metabolizers" for CYP2C19 may have significantly higher plasma concentrations of Stiripentol compared to "extensive metabolizers". While the direct quantitative impact on Stiripentol's own PK is still being fully elucidated, the influence of these polymorphisms is a critical factor to consider.
-
Drug-Drug Interactions (DDIs): Stiripentol is a potent inhibitor of CYP2C19 and CYP3A4.[3][4][5] If your study subjects are taking other medications metabolized by these enzymes (e.g., clobazam, certain statins, or proton pump inhibitors), their concentrations can be significantly increased, which can in turn potentially affect Stiripentol's own metabolism and clearance. Conversely, strong inducers of these enzymes (e.g., carbamazepine, phenytoin, phenobarbital, rifampin) can decrease Stiripentol concentrations.[2]
-
Age-Dependent Pharmacokinetics: The clearance of Stiripentol is influenced by age. Younger children may have a higher clearance than adolescents and adults, leading to lower plasma concentrations for the same weight-based dose.[6]
To reduce this variability, consider the following strategies:
-
Genotyping: Pre-screen study participants for CYP2C19 and CYP3A4 polymorphisms to stratify your population or to account for genetic differences in your analysis.
-
Strict Concomitant Medication Control: Carefully document and, if possible, restrict the use of concomitant medications, especially those that are substrates, inducers, or inhibitors of CYP2C19 and CYP3A4.
-
Age Stratification: If your study includes a wide age range, consider stratifying your analysis by age groups.
-
Therapeutic Drug Monitoring (TDM): For multi-dose studies, implementing TDM can help in understanding and adjusting for individual variability.[7][8]
Question 2: Our bioanalytical assay for Stiripentol is showing inconsistent results, with poor reproducibility. What are the common pitfalls in Stiripentol quantification?
Answer:
Inconsistent bioanalytical results for Stiripentol can often be traced back to pre-analytical and analytical factors. Here are some key areas to troubleshoot:
-
Sample Collection and Handling:
-
Matrix: Plasma is the most common matrix for Stiripentol analysis. Ensure consistent use of anticoagulants (e.g., EDTA, heparin) as this can sometimes influence analytical results.
-
Stability: Stiripentol is known to be labile under acidic conditions.[9] Ensure that samples are processed promptly and stored at appropriate temperatures (e.g., -20°C or -80°C) to prevent degradation. Avoid repeated freeze-thaw cycles.
-
-
Sample Preparation:
-
Protein Precipitation: This is a common and effective method for extracting Stiripentol from plasma.[10] However, incomplete protein precipitation can lead to matrix effects and inconsistent results. Ensure the precipitating agent (e.g., acetonitrile) is of high purity and that the vortexing and centrifugation steps are optimized and consistently applied.
-
Internal Standard (IS): The choice and consistent use of an appropriate internal standard are crucial for accurate quantification. The IS should have similar chemical properties and extraction recovery to Stiripentol but be chromatographically resolved.
-
-
Chromatographic Conditions:
-
Method: High-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection (FLD) are commonly used methods.[9][10] HPLC coupled with mass spectrometry (LC-MS/MS) offers higher sensitivity and selectivity.
-
Column: A C18 column is typically used for separation.[9][10] Inconsistent peak shapes or retention times may indicate column degradation, which requires either column washing or replacement.
-
Mobile Phase: The composition and pH of the mobile phase are critical. Ensure accurate preparation and degassing of the mobile phase to prevent variability in retention times and peak shapes.
-
-
Method Validation:
Question 3: We are designing a food-effect study for a new formulation of Stiripentol. What are the key considerations?
Answer:
While a dedicated food-effect study on the bioavailability of Stiripentol has not been extensively reported, its administration with food is generally recommended to improve gastrointestinal tolerability.[12] Here are key considerations for your study design:
-
Study Design: A randomized, single-dose, two-way crossover design is standard for food-effect studies. Subjects receive the drug under fasted conditions and after a standardized high-fat, high-calorie meal in two separate periods with an adequate washout period in between.
-
Standardized Meal: The composition of the meal is critical and should be standardized according to regulatory guidelines (e.g., FDA guidance). A high-fat, high-calorie meal is typically used to maximize the potential for food effects.
-
Pharmacokinetic Sampling: A rich sampling schedule is necessary to accurately characterize the absorption phase (Cmax and Tmax) and the overall exposure (AUC). Frequent sampling should be done in the initial hours post-dose.
-
Analyte: Measure the concentration of the parent Stiripentol in plasma.
-
Bioequivalence Criteria: The results will be evaluated based on the 90% confidence intervals for the ratio of geometric means (fed vs. fasted) for Cmax and AUC.
-
Food and Beverage Interactions: Be aware that certain foods and beverages should be avoided during Stiripentol administration, including milk, dairy products, fruit juice, carbonated beverages, and anything containing caffeine or theophylline.[1] This should be controlled for in your study protocol.
Frequently Asked Questions (FAQs)
What is the primary mechanism of Stiripentol's pharmacokinetic variability?
The primary mechanism is its non-linear, dose-dependent pharmacokinetics, which means that the drug's clearance decreases as the dose increases.[1] This is likely due to the saturation of the metabolic enzymes responsible for its elimination (CYP2C19 and CYP3A4). This non-linearity amplifies the impact of other sources of variability, such as genetic polymorphisms and drug interactions.
How do CYP2C19 genetic polymorphisms affect Stiripentol's pharmacokinetics?
While Stiripentol is a known inhibitor of CYP2C19, it is also a substrate of this enzyme.[2] Individuals with reduced CYP2C19 function ("poor metabolizers") are expected to have decreased clearance and consequently higher plasma concentrations of Stiripentol compared to individuals with normal function ("extensive metabolizers"). This can increase the risk of concentration-dependent side effects. The primary clinical focus of CYP2C19 genetics with Stiripentol has been on its potent inhibitory effect on the metabolism of co-administered drugs like clobazam, leading to significantly increased levels of its active metabolite, N-desmethylclobazam, in extensive metabolizers.[3][5][13]
What are the key drug-drug interactions to be aware of in a Stiripentol PK study?
The most significant interactions involve drugs that are substrates, inducers, or inhibitors of CYP2C19 and CYP3A4.
-
Co-administered Antiepileptic Drugs (AEDs):
-
Clobazam: Stiripentol significantly increases the concentration of clobazam and its active metabolite, N-desmethylclobazam.[3]
-
Valproate: The interaction is generally considered modest, but Stiripentol can occasionally increase valproic acid concentrations.
-
Enzyme-inducing AEDs (Carbamazepine, Phenytoin, Phenobarbital): These drugs can significantly decrease Stiripentol plasma concentrations and should generally be avoided in studies aiming to characterize Stiripentol's intrinsic PK.[2]
-
-
Other Medications: A wide range of medications are metabolized by CYP2C19 and CYP3A4 (e.g., some antidepressants, proton pump inhibitors, statins, calcium channel blockers). Their use should be carefully controlled and documented.
What is the recommended dosing and administration for Stiripentol in a clinical study?
The recommended oral dosage is typically 50 mg/kg/day, administered in 2 or 3 divided doses.[14][15] It is recommended to administer Stiripentol with a meal to improve tolerability.[12] Capsules should be swallowed whole with water.
What is a typical bioanalytical method for Stiripentol?
A common method is reversed-phase high-performance liquid chromatography (RP-HPLC) with UV or fluorescence detection.[9][10] The method typically involves protein precipitation for sample extraction, a C18 column for separation, and a mobile phase consisting of a buffer and an organic solvent like acetonitrile.[10]
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Adult Volunteers after Single Doses
| Dose (mg) | Cmax (mg/L) (median) | Tmax (h) (median) | AUC (mg·h/L) (median) | t1/2,z (h) (median) | Reference |
| 500 | N/A | N/A | 8.3 | 2.0 | [1] |
| 1000 | N/A | N/A | 31 | 7.7 | [1] |
| 2000 | N/A | N/A | 88 | 10.0 | [1] |
N/A: Not explicitly provided in the cited source.
Table 2: Influence of Co-administered Drugs on Stiripentol Pharmacokinetics
| Co-administered Drug | Effect on Stiripentol Concentration | Mechanism | Reference |
| Carbamazepine | Decreased | Induction of CYP3A4 and CYP2C19 | [2] |
| Phenytoin | Decreased | Induction of CYP3A4 and CYP2C19 | [2] |
| Phenobarbital | Decreased | Induction of CYP3A4 and CYP2C19 | [2] |
| Rifampin | Potentially Decreased | Strong induction of CYP3A4 and CYP2C19 | [2] |
Table 3: Effect of Stiripentol on Co-administered Drug Pharmacokinetics
| Co-administered Drug | Effect on Drug's Concentration | Mechanism | Reference |
| Clobazam | Increased | Inhibition of CYP3A4 | [3] |
| N-desmethylclobazam (active metabolite of Clobazam) | Significantly Increased (especially in CYP2C19 EMs) | Inhibition of CYP2C19 | [3][5][13] |
| Carbamazepine | Increased | Inhibition of CYP3A4 | [16] |
| Saquinavir | No significant change in healthy adults | N/A | [16] |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of this compound in Healthy Volunteers
1. Study Objective: To characterize the single-dose pharmacokinetic profile of this compound.
2. Study Design:
-
Open-label, single-period, single-dose study.
-
A parallel-group design can be used to assess different dose levels.
3. Study Population:
-
Healthy adult male and female volunteers.
-
Age: 18-55 years.
-
Body Mass Index (BMI): 18.5-30.0 kg/m ².
-
Exclusion criteria: History of significant medical conditions, use of concomitant medications (especially CYP2C19/3A4 inhibitors or inducers) within a specified timeframe before the study, pregnancy or lactation.
4. Investigational Product and Dosing:
-
This compound (capsule or powder for oral suspension).
-
Administer a single oral dose (e.g., 500 mg, 1000 mg, or 2000 mg) with a standardized meal and a standardized volume of water.
5. Pharmacokinetic Blood Sampling:
-
Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Sampling time points: Pre-dose (0 h), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.
-
Process blood samples by centrifugation to obtain plasma within 30 minutes of collection.
-
Store plasma samples at -20°C or below until analysis.
6. Bioanalytical Method:
-
Analyze plasma samples for Stiripentol concentrations using a validated HPLC-UV, HPLC-FLD, or LC-MS/MS method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
7. Pharmacokinetic Analysis:
-
Calculate the following PK parameters using non-compartmental analysis: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-inf), terminal elimination half-life (t1/2), apparent oral clearance (CL/F), and apparent volume of distribution (Vz/F).
-
Summarize PK parameters using descriptive statistics.
8. Safety and Tolerability Assessment:
-
Monitor adverse events (AEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests throughout the study.
Visualizations
Caption: Workflow for a Single-Dose Stiripentol Pharmacokinetic Study.
Caption: Key Factors Contributing to Variability in Stiripentol Pharmacokinetics.
References
- 1. Reassessment of stiripentol pharmacokinetics in healthy adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Impact of CYP2C19 Phenotypes on Clinical Efficacy of Stiripentol in Japanese Patients With Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1, Open‐Label, Pharmacokinetic Trial to Investigate Possible Drug‐Drug Interactions Between Clobazam, Stiripentol, or Valproate and Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of CYP2C19 phenotypes on clinical efficacy of stiripentol in Japanese patients with Dravet syndrome. | Semantic Scholar [semanticscholar.org]
- 6. Population Pharmacokinetics of Stiripentol in Paediatric Patients with Dravet Syndrome Treated with Stiripentol, Valproate and Clobazam Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Therapeutic drug monitoring of stiripentol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol: Development, Validation, Kinetics, Structure Elucidation and Application to Commercial Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epilepsy.com [epilepsy.com]
- 13. Physiologically Based Pharmacokinetic Modeling of Clobazam and Stiripentol Co-Therapy in Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. diacomit.com [diacomit.com]
- 15. diacomit.com [diacomit.com]
- 16. Inhibitory effect of stiripentol on carbamazepine and saquinavir metabolism in human - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Stiripentol's Standing: A Comparative Analysis Against Newer Antiepileptic Drugs in Refractory Epilepsy
A comprehensive review of clinical data positions (+)-Stiripentol as a formidable contender in the treatment of Dravet syndrome, holding its own and, in some respects, surpassing the efficacy of newer antiepileptic drugs (AEDs) such as fenfluramine and cannabidiol. This guide provides a detailed comparison of their clinical performance, supported by experimental data and methodological insights for researchers and drug development professionals.
Stiripentol, an antiepileptic drug first developed in France, has been a cornerstone in the management of Dravet syndrome, a severe form of childhood epilepsy.[1][2] Its approval in Europe in 2007 and in the U.S. in 2018 for adjunctive therapy has provided a crucial treatment option for this patient population.[3] However, the recent emergence of newer AEDs, namely fenfluramine and cannabidiol, necessitates a thorough evaluation of their comparative efficacy and safety.[4][5]
A recent network meta-analysis of randomized controlled trials (RCTs) provides a robust framework for this comparison, offering a quantitative look at how these drugs stack up against each other in the context of Dravet syndrome treatment.[6][7][8]
Efficacy in Seizure Reduction: A Head-to-Head Comparison
The primary goal of antiepileptic therapy is the reduction of seizure frequency and, ideally, the achievement of seizure freedom. The available data indicates that Stiripentol and fenfluramine demonstrate similar efficacy in achieving clinically meaningful (≥50%) and profound (≥75%) reductions in monthly convulsive seizure frequency, with both being superior to cannabidiol.[6][7][8]
Notably, Stiripentol showed statistical superiority in achieving complete seizure freedom compared to both fenfluramine and cannabidiol.[4][6][7][8]
Table 1: Comparative Efficacy of Add-on Therapies in Dravet Syndrome
| Efficacy Outcome | Stiripentol (50 mg/kg/day) vs. Placebo | Fenfluramine (0.7 mg/kg/day) vs. Placebo | Cannabidiol (20 mg/kg/day) vs. Placebo | Stiripentol vs. Fenfluramine | Stiripentol vs. Cannabidiol | Fenfluramine vs. Cannabidiol |
| ≥50% Reduction in Monthly Convulsive Seizure Frequency (Responder Rate) | RR: 10.20[6] | RR: 7.20[6] | RR: 1.73[6] | RD: 1% (p=0.93)[6][7][8] | Statistically Superior[6][7][8] | Statistically Superior[6][7][8] |
| ≥75% Reduction in Monthly Convulsive Seizure Frequency | Data not directly reported in RR | Data not directly reported in RR | Data not directly reported in RR | RD: 6% (p=0.59)[6][7][8] | Statistically Superior[6][7][8] | Statistically Superior[6][7][8] |
| 100% Reduction in Monthly Convulsive Seizure Frequency (Seizure-Free) | Statistically Superior to Placebo | Statistically Superior to Placebo | 5% seizure-free vs 0% in placebo (p=0.08)[9][10] | RD: 26% (p<0.01)[6][7][8] | Statistically Superior[6][7][8] | Data suggests Stiripentol is superior[6][7][8] |
RR: Risk Ratio; RD: Risk Difference. Data is primarily sourced from a network meta-analysis of two placebo-controlled RCTs for each drug.[6][7][8]
Safety and Tolerability Profile
While efficacy is paramount, the safety and tolerability of a drug are critical for long-term patient compliance and quality of life. The network meta-analysis found no significant differences in the rates of serious adverse events (SAEs) among Stiripentol, fenfluramine, and cannabidiol.[6][7][8] However, a key differentiator emerged in the rate of discontinuation due to adverse events, with Stiripentol showing a lower risk compared to the newer agents, although the trials for Stiripentol were of a shorter duration.[6][7][8]
Table 2: Safety and Tolerability Comparison
| Safety Outcome | Stiripentol | Fenfluramine | Cannabidiol |
| Serious Adverse Events (SAEs) | No significant difference compared to others[6][7][8] | No significant difference compared to others[6][7][8] | No significant difference compared to others[6][7][8] |
| Discontinuation due to Adverse Events | Lower risk compared to others[6][7][8] | Higher risk compared to Stiripentol | Higher risk compared to Stiripentol |
| Common Adverse Events | Drowsiness, agitation, ataxia, hypotonia, weight loss/gain, decreased appetite, nausea[11] | Decreased appetite, somnolence, pyrexia, decreased blood glucose[12] | Diarrhea, vomiting, fatigue, pyrexia, somnolence, abnormal liver-function tests[9] |
Mechanisms of Action: A Multi-faceted Approach
The distinct mechanisms of action of these three drugs likely contribute to their varying efficacy and side-effect profiles.
Stiripentol exhibits a multi-modal mechanism. It is known to be a positive allosteric modulator of GABA-A receptors, enhancing GABAergic inhibitory neurotransmission.[11][13][14][15] Additionally, it inhibits several cytochrome P450 (CYP450) isoenzymes, which can increase the plasma concentrations of other co-administered antiepileptic drugs, notably clobazam.[13][16] This drug-drug interaction is considered a key component of its therapeutic effect in Dravet syndrome.[13]
Fenfluramine , originally an appetite suppressant, primarily targets the serotonin (5-HT) system.[16] Its anticonvulsant properties are thought to be mediated through its action on 5-HT2B and 5-HT2C receptors.[16]
Cannabidiol (CBD) has a more complex and not fully elucidated mechanism of action. It is believed to reduce excessive neuronal excitation by influencing the signaling of various neurotransmitters, including serotonin and GABA.[16]
Experimental Protocols: A Look at the Clinical Trials
The comparative data is derived from rigorous, double-blind, placebo-controlled clinical trials. Understanding the methodology of these trials is crucial for interpreting the results.
Stiripentol (STICLO Trials)
-
Study Design: The STICLO-France and STICLO-Italy trials were Phase 3, placebo-controlled studies.[3]
-
Participants: Children with Dravet syndrome (ages 3 and older) who were experiencing at least four generalized clonic or tonic-clonic seizures per month despite treatment with valproate and clobazam.[3]
-
Intervention: Patients were randomized to receive either Stiripentol (50 mg/kg/day) or a placebo as an add-on therapy.[6]
-
Primary Endpoint: The primary efficacy endpoint was the responder rate, defined as the percentage of patients with a ≥50% reduction in the frequency of generalized clonic or tonic-clonic seizures during the double-blind treatment period compared to baseline.
-
Duration: The trials included a baseline period followed by a treatment period. The network meta-analysis notes that the Stiripentol trials were of a shorter duration compared to those for fenfluramine and cannabidiol.[6][7][8]
Fenfluramine
-
Study Design: Multiple multicenter, randomized, double-blind, placebo-controlled, parallel-group, phase 3 clinical trials were conducted.[12][17][18]
-
Participants: Patients aged 2-18 years with a diagnosis of Dravet syndrome and poorly controlled convulsive seizures.[12] Some trials included patients not receiving Stiripentol, while others specifically enrolled patients who were on a stable regimen of Stiripentol.[17]
-
Intervention: Patients were randomized to receive placebo, fenfluramine 0.2 mg/kg/day, or fenfluramine 0.7 mg/kg/day (maximum dose of 26 mg/day).[12] The dose was titrated over two weeks and maintained for an additional 12 weeks.[12]
-
Primary Endpoint: The primary endpoint was the change from baseline in the frequency of monthly convulsive seizures compared to placebo.[17]
Cannabidiol
-
Study Design: A double-blind, placebo-controlled trial.[9][10]
-
Participants: 120 children and young adults (2 to 18 years of age) with Dravet syndrome and drug-resistant seizures.[9][10]
-
Intervention: Patients were randomly assigned to receive either a cannabidiol oral solution (20 mg per kilogram of body weight per day) or a placebo, in addition to their standard antiepileptic treatment.[9][10]
-
Primary Endpoint: The primary endpoint was the change in convulsive-seizure frequency over a 14-week treatment period compared with a 4-week baseline period.[9][10]
Conclusion
For researchers, scientists, and drug development professionals, the comparative analysis of this compound with newer antiepileptic drugs like fenfluramine and cannabidiol reveals a nuanced landscape. While all three agents offer significant benefits over placebo in the treatment of Dravet syndrome, Stiripentol demonstrates a compelling efficacy profile, particularly in its ability to achieve seizure freedom.[6][7][8] Its favorable profile regarding discontinuation due to adverse events further strengthens its position as a valuable therapeutic option.[6][7][8]
The distinct mechanisms of action and the potential for synergistic effects through pharmacokinetic interactions, as seen with Stiripentol, highlight important considerations for future drug development in the field of epilepsy. The robust clinical trial data underscores the importance of head-to-head or, in their absence, well-conducted network meta-analyses to inform clinical decision-making and guide the development of next-generation antiepileptic therapies.
References
- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]
- 2. dravetfoundation.org [dravetfoundation.org]
- 3. dravetsyndromenews.com [dravetsyndromenews.com]
- 4. vjneurology.com [vjneurology.com]
- 5. A Practical Guide to the Treatment of Dravet Syndrome with Anti-Seizure Medication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first‐line add‐on therapies for seizures in Dravet syndrome: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Trial of Cannabidiol for Drug-Resistant Seizures in the Dravet Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Stiripentol - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of stiripentol in the prevention and cessation of status epilepticus: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labiotech.eu [labiotech.eu]
- 17. Dravet Syndrome Study Design | FINTEPLA® (fenfluramine) oral solution [finteplahcp.com]
- 18. Fenfluramine-(FINTEPLA)-in-Dravet-syndrome--Results-of-a-third-randomized--placebo-controlled-clinical-trial-(Study-3) [aesnet.org]
Validating (+)-Stiripentol's Role in GABA-A Receptor Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Stiripentol's performance with alternative treatments for Dravet syndrome, focusing on its mechanism of action as a positive allosteric modulator of the GABA-A receptor. Experimental data, detailed methodologies, and signaling pathway visualizations are presented to offer a clear and objective overview for the scientific community.
Unveiling the Mechanism: Stiripentol and the GABA-A Receptor
This compound (STP) is an anti-epileptic drug primarily used as an adjunctive therapy for Dravet syndrome, a severe form of childhood epilepsy.[1][2] While its complete mechanism of action is multifaceted, a significant component of its anticonvulsant effect is attributed to the positive allosteric modulation of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[2]
Stiripentol enhances GABAergic neurotransmission by binding to a unique site on the GABA-A receptor, distinct from the binding sites of benzodiazepines and barbiturates.[2] This binding increases the sensitivity of the receptor to GABA, leading to a prolonged opening of the chloride ion channel and enhanced inhibitory postsynaptic currents.[1] Notably, Stiripentol exhibits a degree of subunit selectivity, demonstrating a greater potentiation of GABA-A receptors containing the α3 subunit.[2][3] This preference for α3-containing receptors, which are more prominently expressed in the developing brain, may contribute to its clinical efficacy in pediatric epilepsy syndromes like Dravet.[3]
Beyond direct GABA-A receptor modulation, Stiripentol also contributes to seizure control through other mechanisms:
-
Inhibition of Cytochrome P450 Enzymes: Stiripentol inhibits various cytochrome P450 isoenzymes, which are responsible for the metabolism of other anticonvulsant drugs. This action increases the plasma concentration and, consequently, the efficacy of co-administered antiepileptic medications.
-
Inhibition of Lactate Dehydrogenase (LDH): By inhibiting LDH, Stiripentol is thought to reduce neuronal excitability.
Comparative Efficacy of Dravet Syndrome Treatments
The following table summarizes the efficacy of Stiripentol compared to other prominent treatments for Dravet syndrome, namely Cannabidiol and Fenfluramine, based on a network meta-analysis of clinical trial data.
| Treatment | Responder Rate (≥50% Seizure Reduction) | Responder Rate (≥75% Seizure Reduction) | Seizure Freedom Rate (100% Reduction) | Common Adverse Events |
| This compound | High | High | Moderate | Somnolence, Decreased Appetite, Agitation, Ataxia, Weight Decrease, Hypotonia, Nausea, Tremor, Dysarthria, Insomnia |
| Cannabidiol | Moderate | Low | Low | Somnolence, Decreased Appetite, Diarrhea, Transaminase Elevations, Fatigue, Malaise, Rash, Insomnia |
| Fenfluramine | High | High | Low | Decreased Appetite, Diarrhea, Fatigue, Lethargy, Somnolence, Upper Respiratory Tract Infection |
In Vitro Efficacy: GABA-A Receptor Potentiation
The table below presents quantitative data on the in vitro potentiation of GABA-A receptor function by Stiripentol.
| Compound | Receptor Subtype | EC50 for GABA Potentiation |
| This compound | α3β3γ2L | ~25 µM[4] |
| This compound | α1β3γ2L | 35.5 ± 4.9 μM[1] |
Experimental Protocols
Detailed methodologies for key experiments used to validate the efficacy of anticonvulsant compounds are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This protocol is designed to measure the effect of a test compound on GABA-evoked currents in cultured cells expressing specific GABA-A receptor subunits.
Materials:
-
HEK293 cells transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α3β3γ2L).
-
External solution (in mM): 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4).
-
Internal solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).
-
GABA stock solution.
-
Test compound stock solution (e.g., Stiripentol).
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulator and perfusion system.
Procedure:
-
Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Approach a single, healthy cell with the recording pipette while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Establish a stable baseline response by applying a low concentration of GABA (e.g., EC10-EC20) for a short duration.
-
Co-apply the test compound with the same concentration of GABA.
-
Wash out the test compound and re-apply GABA alone to ensure the effect is reversible.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.
-
Calculate the percentage potentiation.
-
To determine the EC50, perform a concentration-response curve by applying various concentrations of the test compound with a fixed concentration of GABA.
-
Protocol 2: Maximal Electroshock (MES) Seizure Model in Mice
This in vivo model is used to assess the efficacy of a compound against generalized tonic-clonic seizures.
Materials:
-
Male albino mice (20-25 g).
-
Electroshock apparatus with corneal electrodes.
-
Saline solution (0.9%).
-
Test compound, vehicle control, and positive control (e.g., phenytoin).
-
Syringes and needles for administration.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment for at least one week.
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of mice (typically via oral gavage or intraperitoneal injection).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, determined in preliminary studies.
-
Induction of Seizure:
-
Gently restrain the mouse.
-
Apply a drop of saline to each cornea to ensure good electrical contact.
-
Place the corneal electrodes on the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
-
Observation and Endpoint:
-
Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound.
-
-
Data Analysis:
-
Record the number of animals protected in each group.
-
Calculate the percentage of protection for each treatment group.
-
The ED50 (the dose that protects 50% of the animals) can be determined by testing a range of doses.
-
Protocol 3: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice
This model is used to evaluate the efficacy of a compound against myoclonic and generalized seizures.
Materials:
-
Male albino mice (20-25 g).
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline).
-
Test compound, vehicle control, and positive control (e.g., diazepam).
-
Syringes and needles for administration.
-
Observation chambers.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory environment.
-
Compound Administration: Administer the test compound, vehicle, or positive control to different groups of mice.
-
Pre-treatment Time: Allow for the appropriate absorption time for the administered compound.
-
PTZ Administration: Administer a convulsant dose of PTZ subcutaneously or intraperitoneally.
-
Observation and Scoring:
-
Immediately after PTZ injection, place the mouse in an individual observation chamber.
-
Observe the animal's behavior for a set period (e.g., 30 minutes).
-
Score the seizure severity based on a standardized scale (e.g., Racine scale). The primary endpoint is often the presence or absence of generalized clonic seizures with loss of righting reflex.
-
-
Data Analysis:
-
Record the number of animals in each group that exhibit generalized clonic seizures.
-
Calculate the percentage of protection for each treatment group.
-
The latency to the first seizure and the seizure severity score can also be analyzed.
-
Visualizing the Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: GABA-A Receptor Signaling Pathway and Stiripentol's Modulation.
Caption: Multiple Mechanisms of Action of this compound.
Caption: Experimental Workflow for Anticonvulsant Drug Validation.
References
- 1. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Stiripentol Versus Racemic Stiripentol: A Comparative Analysis of Anticonvulsant Activity
A detailed examination for researchers and drug development professionals of the enantioselective anticonvulsant properties of stiripentol, supported by experimental data and mechanistic insights.
Stiripentol, an antiepileptic drug used in the treatment of Dravet syndrome, is a chiral molecule that exists as two enantiomers, (+)-stiripentol and (-)-stiripentol. The commercially available formulation is a racemic mixture of these two forms. Emerging research indicates a significant difference in the anticonvulsant potency and pharmacokinetic profiles of the individual enantiomers, suggesting that the therapeutic effects of racemic stiripentol are not simply the sum of its parts. This guide provides a comparative analysis of this compound and racemic stiripentol, focusing on their anticonvulsant activity, supported by experimental data from established preclinical models.
Quantitative Comparison of Anticonvulsant Activity
The anticonvulsant efficacy of stiripentol and its enantiomers has been evaluated in various animal models of epilepsy. The most commonly employed are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which is a model for myoclonic and absence seizures.
| Compound | Seizure Model | Animal Model | ED₅₀ / EC₅₀ | Citation |
| This compound | Intravenous Pentylenetetrazol (IV PTZ) | Rat | Brain EC₅₀: 15.2 µg/mL | [1] |
| (-)-Stiripentol | Intravenous Pentylenetetrazol (IV PTZ) | Rat | Brain EC₅₀: 36.1 µg/mL | [1] |
| Racemic Stiripentol | Maximal Electroshock (MES) | Mouse | ED₅₀: 277.7 mg/kg | [2] |
| Racemic Stiripentol | Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | ED₅₀: 115 mg/kg | [2] |
| Racemic Stiripentol | Subcutaneous Pentylenetetrazol (scPTZ) | Mouse | ED₅₀: 221.3 mg/kg | [2] |
ED₅₀ (Median Effective Dose): The dose of a drug that produces a therapeutic response in 50% of the population. EC₅₀ (Median Effective Concentration): The concentration of a drug that gives half-maximal response.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of anticonvulsant activity.
Maximal Electroshock (MES) Seizure Model
The MES test is a well-established preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Animal restrainers.
Procedure:
-
Animal Preparation: Adult male Swiss mice (22-26 g) are used for the experiment.[2] The test compound or vehicle is administered intraperitoneally (i.p.) at a specific time before the induction of seizures.
-
Electrode Application: At the time of testing, corneal electrodes are applied to the eyes of the restrained animal. A drop of saline solution is often applied to the corneas to ensure good electrical contact.
-
Stimulus Delivery: A high-frequency electrical stimulus (e.g., 50 Hz, 500 V for 0.2 seconds) is delivered through the corneal electrodes to induce a seizure.[2]
-
Observation: The animals are observed for the presence of a tonic hindlimb extension, which is the endpoint of the MES test. The abolition of the hindlimb tonic extension is considered a positive indication of anticonvulsant activity.
-
ED₅₀ Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED₅₀.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model
The scPTZ test is used to screen for anticonvulsant drugs that are effective against myoclonic and absence seizures.
Apparatus:
-
Syringes for subcutaneous injection.
-
Observation chambers for individual animals.
Procedure:
-
Animal Preparation: Adult male Swiss mice (22-26 g) are used.[2] The test compound or vehicle is administered i.p. prior to the injection of pentylenetetrazol (PTZ).
-
PTZ Administration: A convulsant dose of PTZ (e.g., 100 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.
-
Observation: Following PTZ administration, the animals are placed in individual observation chambers and observed for a set period (typically 30 minutes). The primary endpoint is the occurrence of clonic seizures lasting for at least 5 seconds.
-
Protection Criteria: An animal is considered protected if it does not exhibit clonic seizures within the observation period.
-
ED₅₀ Determination: The dose of the compound that protects 50% of the animals from clonic seizures is determined as the ED₅₀.
Mechanism of Action: A Multi-faceted Approach
The anticonvulsant activity of stiripentol is not attributed to a single mechanism but rather a combination of actions that modulate neuronal excitability.
GABAergic Neurotransmission Enhancement
A primary mechanism of stiripentol's action is the potentiation of γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This is achieved through several pathways:
-
Positive Allosteric Modulation of GABA-A Receptors: Stiripentol binds to a unique site on GABA-A receptors, increasing their affinity for GABA and enhancing the influx of chloride ions. This leads to hyperpolarization of the neuronal membrane and reduced excitability.[3]
-
Inhibition of GABA Transaminase: Stiripentol can inhibit the enzyme GABA transaminase, which is responsible for the breakdown of GABA, thereby increasing its synaptic concentration.
-
Inhibition of GABA Reuptake: There is some evidence to suggest that stiripentol may also inhibit the reuptake of GABA from the synaptic cleft.
Caption: Stiripentol's enhancement of GABAergic neurotransmission.
Inhibition of Cytochrome P450 Enzymes
Stiripentol is a known inhibitor of several cytochrome P450 (CYP450) enzymes, particularly CYP3A4 and CYP2C19. This property contributes to its anticonvulsant effect, especially when used as an adjunctive therapy, by increasing the plasma concentrations of co-administered antiepileptic drugs.
Caption: Stiripentol's inhibition of CYP450 enzymes.
Conclusion
The available evidence strongly suggests that the anticonvulsant activity of stiripentol is enantioselective, with the (+)-enantiomer being significantly more potent than the (-)-enantiomer. Racemic stiripentol's efficacy is likely a result of the additive effects of both enantiomers, but the distinct pharmacokinetic profiles of each enantiomer complicate this relationship when the racemate is administered. The multifaceted mechanism of action, involving both direct modulation of GABAergic neurotransmission and indirect effects through the inhibition of drug-metabolizing enzymes, underscores the complexity of stiripentol's pharmacology. Further research focusing on a direct comparison of the anticonvulsant profiles of this compound and racemic stiripentol in standardized models like the MES and scPTZ tests is warranted to fully elucidate the therapeutic potential of the pure enantiomer and to optimize its clinical application.
References
- 1. Comparative anticonvulsant potency and pharmacokinetics of (+)-and (-)-enantiomers of stiripentol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpccr.eu [jpccr.eu]
- 3. Stiripentol is anticonvulsant by potentiating GABAergic transmission in a model of benzodiazepine-refractory status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of (+)-Stiripentol's Efficacy in Dravet Syndrome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (+)-Stiripentol for the treatment of seizures associated with Dravet syndrome across multiple clinical studies. The data presented is intended to offer a comprehensive overview for researchers, scientists, and professionals involved in drug development.
Comparative Efficacy of Stiripentol in Dravet Syndrome
Stiripentol has consistently demonstrated clinically meaningful efficacy in reducing seizure frequency in patients with Dravet syndrome when used as an adjunctive therapy.[1] The following tables summarize the quantitative data from key randomized controlled trials and observational studies, providing a cross-study validation of its therapeutic effect.
Responder Rates (≥50% Reduction in Seizure Frequency)
| Study / Analysis | Patient Population | Treatment Arm | Responder Rate | Comparator / Control | Comparator Responder Rate |
| STICLO Trials (Post-hoc Analysis)[2] | 64 patients (mean age 9.2 years) | Stiripentol + Clobazam + Valproate | 72% (GTCS) | Placebo + Clobazam + Valproate | 7% (GTCS) |
| Japanese Open-Label Study[3] | 24 patients (1-30 years) | Stiripentol + Clobazam + Valproate | 66.7% (clonic/tonic-clonic) | - | - |
| Inoue et al. (Long-term)[4][5] | 24 patients | Stiripentol + Clobazam + Valproate | 54% (at 56 weeks) | - | - |
| 12-Year Observational Study[6] | 41 patients (median age 5.6 years) | Stiripentol (unrestricted polytherapy) | ~50% (GTCS) | - | - |
| Network Meta-Analysis[7] | - | Stiripentol + standard of care | Statistically superior to Cannabidiol | Cannabidiol + standard of care | - |
| Systematic Review & Meta-Analysis[8] | 1445 patients (epilepsy) | Stiripentol | 47.8% (Dravet Syndrome subgroup) | - | - |
GTCS: Generalized Tonic-Clonic Seizures
Seizure Freedom Rates
| Study / Analysis | Patient Population | Treatment Arm | Seizure-Free Rate | Comparator / Control | Comparator Seizure-Free Rate |
| STICLO Trials (Post-hoc Analysis)[2] | 64 patients | Stiripentol + Clobazam + Valproate | 38% (GTCS) | Placebo + Clobazam + Valproate | 0% (GTCS) |
| Japanese Open-Label Study[3] | 24 patients | Stiripentol + Clobazam + Valproate | 16.7% (4/24 patients) | - | - |
| Inoue et al. (Long-term)[4][5] | 24 patients | Stiripentol + Clobazam + Valproate | 8.3% (2/24 patients at 56 weeks) | - | - |
| Network Meta-Analysis[7] | - | Stiripentol + standard of care | Statistically superior to Fenfluramine and Cannabidiol | Fenfluramine/Cannabidiol + standard of care | - |
| Systematic Review & Meta-Analysis[8] | 1445 patients (epilepsy) | Stiripentol | 7.9% (Dravet Syndrome subgroup) | - | - |
Reduction in Status Epilepticus
| Study / Analysis | Patient Population | Key Finding |
| 12-Year Observational Study[6] | 26 patients with status epilepticus | ≥50% decrease in frequency in 42.3% (11/26 patients) |
| STIRUS Study (Real-world)[9] | 98 patients | Significant reduction in status epilepticus episodes |
| Systematic Review[10] | Multiple studies | A mean of 77% of patients became status epilepticus-free after stiripentol initiation |
Experimental Protocols
The efficacy of Stiripentol in Dravet syndrome has been evaluated through various study designs, primarily as an add-on therapy.
Randomized Controlled Trials (e.g., STICLO Studies)
-
Study Design: The STICLO trials were randomized, double-blind, placebo-controlled studies.[2]
-
Patient Population: Patients with a confirmed diagnosis of Dravet syndrome experiencing ongoing seizures despite treatment with valproate and clobazam.[2]
-
Intervention: Patients were randomized to receive either Stiripentol (50 mg/kg/day) or a placebo, in addition to their ongoing treatment of valproate and clobazam.[2]
-
Primary Efficacy Endpoint: The primary endpoint was the responder rate, defined as the percentage of patients with a ≥50% reduction in the frequency of generalized tonic-clonic seizures during the double-blind treatment period compared to baseline.[2][11]
-
Duration: The double-blind treatment period was typically two months, often followed by an open-label extension phase.[2]
Observational and Open-Label Studies
-
Study Design: These studies were prospective or retrospective, open-label, and observational, reflecting real-world clinical practice.[4][5][6]
-
Patient Population: Patients diagnosed with Dravet syndrome who were initiated on Stiripentol as part of their anti-seizure medication regimen.[4][5][6]
-
Intervention: Stiripentol was added to the existing anti-epileptic drug regimen, which commonly included clobazam and valproate.[4][5][6]
-
Efficacy Assessment: Efficacy was typically assessed by recording the frequency of various seizure types (generalized tonic-clonic, focal) and status epilepticus, and calculating the percentage reduction from baseline over a long-term follow-up period.[6]
Visualizations
Mechanism of Action of Stiripentol
The primary mechanism of action of Stiripentol is the potentiation of GABAergic neurotransmission.[12][13] This is achieved through multiple pathways, including acting as a positive allosteric modulator of GABA-A receptors and inhibiting the cytochrome P450 enzymes responsible for the metabolism of other anti-seizure medications like clobazam, thereby increasing their plasma concentrations and efficacy.[1][12][13]
Caption: Mechanism of Action of Stiripentol.
Cross-Study Validation Workflow
The process of cross-study validation involves a systematic approach to identify, evaluate, and synthesize data from multiple independent studies to confirm the efficacy of a drug.
Caption: Workflow for Cross-Study Validation.
References
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of add-on stiripentol to clobazam and valproate in Japanese patients with Dravet syndrome: additional supportive evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-term safety and efficacy of stiripentol for the treatment of Dravet syndrome: A multicenter, open-label study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjdpn.cn [wjdpn.cn]
- 6. Stiripentol efficacy and safety in Dravet syndrome: a 12-year observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurologylive.com [neurologylive.com]
- 10. Efficacy and safety of stiripentol in the prevention and cessation of status epilepticus: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hcplive.com [hcplive.com]
- 12. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Stiripentol and Cannabidiol for the Treatment of Refractory Epilepsy
For Immediate Release: December 13, 2025
This guide provides a detailed comparative analysis of (+)-Stiripentol and cannabidiol, two therapeutic agents employed in the management of refractory epilepsy, with a particular focus on their use in Dravet syndrome and Lennox-Gastaut syndrome. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their mechanisms of action, clinical efficacy, pharmacokinetic profiles, and the experimental methodologies used in key clinical trials.
Introduction
Refractory epilepsy, characterized by seizures that do not respond to conventional anti-epileptic drugs, presents a significant challenge in clinical practice. This compound, an aromatic alcohol, and cannabidiol, a non-psychoactive constituent of Cannabis sativa, have both emerged as important adjunctive therapies for specific severe epilepsy syndromes. This guide aims to provide an objective comparison of these two agents, supported by available experimental data, to inform further research and development in the field of epileptology.
Mechanisms of Action
The anticonvulsant effects of this compound and cannabidiol are attributed to their distinct and complex mechanisms of action, targeting different aspects of neuronal excitability.
This compound is primarily recognized as a positive allosteric modulator of GABAA receptors, enhancing the inhibitory effects of the neurotransmitter GABA.[1][2][3] Its mechanism is multifaceted and also involves:
-
Inhibition of Cytochrome P450 Enzymes: Stiripentol inhibits several CYP450 isoenzymes, notably CYP3A4 and CYP2C19. This leads to a reduction in the metabolism of other co-administered anti-epileptic drugs, such as clobazam and its active metabolite norclobazam, thereby increasing their plasma concentrations and anticonvulsant efficacy.[3]
-
Direct GABAergic Effects: It enhances GABAergic neurotransmission by increasing the opening duration of GABAA receptor channels.[1]
Cannabidiol (CBD) exhibits a multimodal mechanism of action that is not fully elucidated but is distinct from classical cannabinoid receptor agonism.[4] Its proposed mechanisms include:
-
Modulation of Intracellular Calcium: CBD is thought to antagonize G protein-coupled receptor 55 (GPR55) and desensitize the transient receptor potential vanilloid type 1 (TRPV1) channels, leading to a reduction in intracellular calcium release and neuronal excitability.[4]
-
Inhibition of Adenosine Reuptake: By inhibiting the equilibrative nucleoside transporter 1 (ENT1), CBD increases extracellular adenosine levels, which has neuroprotective and anticonvulsant effects.[4]
-
Interaction with Other Receptors: CBD also interacts with various other receptors, including serotonin (5-HT1A) and glycine receptors.
Below are diagrams illustrating the proposed signaling pathways for each compound.
Caption: Proposed mechanism of action for this compound.
Caption: Proposed multimodal mechanism of action for Cannabidiol.
Comparative Clinical Efficacy
Direct head-to-head clinical trials comparing this compound and cannabidiol are limited. However, data from placebo-controlled trials and a network meta-analysis provide insights into their relative efficacy, particularly in Dravet syndrome.
A network meta-analysis of randomized controlled trial data for licensed add-on therapies in Dravet Syndrome found that stiripentol (50 mg/kg/day) and fenfluramine (0.7 mg/kg/day) had similar efficacy in achieving ≥50% and ≥75% reductions in monthly convulsive seizure frequency, and both were statistically superior to licensed dose regimens of cannabidiol (10 or 20 mg/kg/day).[5][6] Stiripentol was also found to be statistically superior to both fenfluramine and cannabidiol in achieving seizure-free intervals.[5][6]
The following tables summarize key efficacy data from separate clinical trials.
Table 1: Efficacy of this compound in Dravet Syndrome (Adjunctive Therapy)
| Outcome | STICLO France[7] | STICLO Italy[7] | Retrospective Study (DS Cohort)[8][9] |
| Median Seizure Reduction | -62% | -74% | Not Reported |
| ≥50% Responder Rate | 71% | 67% | 44.4% |
| Seizure-Free Rate | 43% (9 of 21) | 15% (3 of 20) | 16.7% |
| Placebo Responder Rate | 5% | 9% | N/A |
Table 2: Efficacy of Cannabidiol in Refractory Epilepsy (Adjunctive Therapy)
| Outcome | Dravet Syndrome (20 mg/kg/day)[10] | Lennox-Gastaut Syndrome (20 mg/kg/day)[10] | Open-Label Extension (LGS)[11][12][13] |
| Median Seizure Reduction | 43% (convulsive) | 43.9% (drop) | 48-71% (drop) |
| ≥50% Responder Rate | 43% | Not Reported | Not Reported |
| Seizure-Free Rate | 1.5% (3 patients) | Not Reported | Not Reported |
| Placebo Seizure Reduction | Not Reported | 21.8% (drop) | N/A |
Pharmacokinetic Profiles and Drug Interactions
The pharmacokinetic profiles of this compound and cannabidiol are complex, with notable drug-drug interactions, particularly when co-administered with other anti-epileptic drugs.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Cannabidiol |
| Bioavailability | Not well-defined | Low and variable (oral) |
| Protein Binding | ~99% | High |
| Metabolism | Hepatic, via CYP1A2, CYP2C19, and CYP3A4 | Hepatic, primarily by CYP3A4 and CYP2C19 |
| Elimination Half-Life | 4.5 to 13 hours | 18-32 hours |
| Excretion | Mainly in urine as metabolites | Primarily in feces |
Drug-Drug Interactions:
-
Stiripentol: As a potent inhibitor of CYP3A4 and CYP2C19, stiripentol significantly increases the plasma concentrations of co-administered drugs metabolized by these enzymes, most notably clobazam.[3]
-
Cannabidiol: CBD is also an inhibitor of CYP2C19 and can increase the concentration of N-desmethylclobazam, the active metabolite of clobazam.[5] When co-administered with stiripentol, CBD can lead to a small increase in stiripentol exposure (a 17% increase in Cmax and a 30% increase in AUCtau).[14] Conversely, stiripentol may decrease the exposure to CBD's active metabolite, 7-OH-CBD.[5][6]
Experimental Protocols
Detailed experimental protocols for the pivotal clinical trials are often proprietary. However, the general methodology employed in these studies for refractory epilepsy can be summarized.
General Clinical Trial Workflow:
Caption: Generalized workflow for a randomized, placebo-controlled clinical trial in refractory epilepsy.
Key Methodological Components:
-
Study Design: Most pivotal trials are randomized, double-blind, placebo-controlled studies.
-
Patient Population: Patients with a confirmed diagnosis of a specific refractory epilepsy syndrome (e.g., Dravet syndrome, Lennox-Gastaut syndrome) who have failed to respond to multiple previous anti-epileptic drugs.
-
Intervention: Patients are typically randomized to receive either the investigational drug (stiripentol or cannabidiol) or a placebo, as an add-on to their existing stable anti-epileptic drug regimen.
-
Dosage: Dosing is usually initiated at a low level and titrated up to a target maintenance dose over a period of several weeks. For stiripentol, the target dose is often around 50 mg/kg/day, while for cannabidiol, it is typically 10-20 mg/kg/day.[7][10]
-
Efficacy Endpoints: The primary efficacy endpoint is typically the percentage change in seizure frequency from baseline during the maintenance period. Secondary endpoints often include the proportion of patients with a ≥50% reduction in seizure frequency (responder rate), the incidence of seizure freedom, and caregiver/clinician global impression of change.
-
Safety and Tolerability: Assessed through the monitoring and reporting of adverse events, laboratory tests, and physical examinations throughout the study.
-
Pharmacokinetic Assessments: Blood samples are collected at various time points to determine the pharmacokinetic profile of the investigational drug and to assess potential drug-drug interactions with concomitant medications.
Conclusion
Both this compound and cannabidiol have demonstrated efficacy in reducing seizure frequency in patients with specific forms of refractory epilepsy. Their mechanisms of action are distinct, with stiripentol primarily acting as a GABAergic agent and a metabolic inhibitor, while cannabidiol has a more complex, multimodal profile.
Comparative data from a network meta-analysis suggests that stiripentol may have a greater efficacy in reducing convulsive seizures and achieving seizure freedom in Dravet syndrome compared to cannabidiol.[5][6] However, both drugs represent valuable additions to the therapeutic armamentarium for these challenging conditions.
The choice of agent may depend on the specific epilepsy syndrome, the patient's concomitant medications, and the potential for drug-drug interactions. Further research, including head-to-head clinical trials, is warranted to more definitively establish the comparative efficacy and safety of these two important anti-epileptic drugs. Professionals are encouraged to consult the full prescribing information for each product for comprehensive guidance on their use.
References
- 1. med.virginia.edu [med.virginia.edu]
- 2. ADDITIONAL EFFICACY AND SAFETY EVIDENCE FOR STIRIPENTOL IN THE TREATMENT OF DRAVET SYNDROME - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. norml.org [norml.org]
- 5. A Phase 1, Open‐Label, Pharmacokinetic Trial to Investigate Possible Drug‐Drug Interactions Between Clobazam, Stiripentol, or Valproate and Cannabidiol in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Stiripentol Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Stiripentol Beyond Dravet Syndrome: A Retrospective Medical Record Review of Patients with Drug-Resistant Epilepsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cannabidiol in the Treatment of Epilepsy: A Focused Review of Evidence and Gaps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabidiol in patients with Lennox‐Gastaut syndrome: Interim analysis of an open‐label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term safety and efficacy of add-on cannabidiol in patients with Lennox-Gastaut syndrome: Results of a long-term open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of (+)-Stiripentol with Other Anticonvulsants: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-Stiripentol's synergistic effects when combined with other anticonvulsant drugs. The information presented herein is supported by experimental data from both preclinical and clinical studies, offering a comprehensive overview of its therapeutic potential and mechanisms of action.
Stiripentol (STP) is an anticonvulsant medication primarily indicated as an adjunctive therapy for the treatment of seizures associated with Dravet syndrome (DS), a severe form of epilepsy. Its efficacy is significantly enhanced when used in combination with other anti-epileptic drugs (AEDs), most notably clobazam (CLB) and valproate (VPA). This guide delves into the experimental evidence that substantiates these synergistic interactions.
Mechanisms of Synergy
Stiripentol's synergistic effects stem from a dual mechanism of action. Firstly, it possesses intrinsic anticonvulsant properties, primarily through the positive allosteric modulation of GABA-A receptors, which enhances GABAergic neurotransmission. Secondly, and crucially for its synergistic action, STP is a potent inhibitor of several cytochrome P450 (CYP450) enzymes, including CYP2C19 and CYP3A4. This inhibition slows the metabolism of co-administered AEDs, leading to increased plasma and brain concentrations, thereby potentiating their anticonvulsant effects.
Independent Validation of (+)-Stiripentol's Neuroprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of (+)-Stiripentol (STP) with other relevant agents, supported by available experimental data. The information is intended to assist researchers and professionals in drug development in evaluating the potential of STP as a neuroprotective agent.
Overview of this compound's Neuroprotective Profile
This compound, an antiepileptic drug primarily used in the treatment of Dravet syndrome, has demonstrated significant neuroprotective properties in various preclinical models. Its neuroprotective action is not attributed to a single mechanism but rather to a multi-target engagement involving the potentiation of GABAergic inhibition, modulation of ion channels, and regulation of cellular metabolism. These actions collectively contribute to reducing neuronal hyperexcitability and preventing cell death in response to excitotoxic insults.
Comparative Analysis of Neuroprotective Efficacy
Direct head-to-head comparative studies of this compound with other neuroprotective agents using standardized neuroprotection assays are limited in publicly available literature. However, a comparison can be drawn from independent studies on the neuroprotective effects of STP, Diazepam, and Valproic Acid in relevant preclinical models.
Table 1: In Vitro Neuroprotective Effects of this compound in a Neuronal-Astroglial Culture Model [1]
| Experimental Model | Insult | Treatment | Outcome |
| Rat Cortical Neuronal-Astroglial Cultures | Oxygen-Glucose Deprivation (OGD) | This compound (10-100 µM) | Significantly increased the number of surviving neurons relative to controls. |
| Rat Cortical Neuronal-Astroglial Cultures | Glutamate (40 µM for 20 min) | This compound (10-100 µM) | Significantly increased the number of surviving neurons relative to controls. |
Table 2: Comparison of Mechanistic Profiles of Neuroprotective Agents
| Agent | Primary Mechanism of Neuroprotection | Supporting Evidence |
| This compound | Multi-target: 1. Positive allosteric modulator of GABA-A receptors (α3 and δ subunit preference)[2]. 2. Blocker of voltage-gated sodium and T-type calcium channels[3]. 3. Inhibitor of lactate dehydrogenase (LDH)[4][5]. | Increased neuronal survival in OGD and glutamate toxicity models[1][6]. Reduced neuronal injury in status epilepticus models. |
| Diazepam | Positive allosteric modulator of GABA-A receptors. Also involves mitochondrial mechanisms independent of GABA-A receptors[7][8]. | Reduced neuronal death in in vivo ischemia models and in vitro excitotoxicity and oxidative stress models[7][8]. |
| Valproic Acid | Primarily a histone deacetylase (HDAC) inhibitor, also enhances GABAergic transmission and modulates voltage-gated sodium channels[9][10]. | Reduced infarct volume and improved cognitive function in a rat model of focal cerebral ischemia[9]. Showed neuroprotective effects in various neurodegenerative disease models[10]. |
Detailed Experimental Protocols
In Vitro Neuroprotection Assay for this compound[1]
-
Cell Culture: Primary neuronal-astroglial cultures were prepared from the cerebral cortex of rat embryos.
-
Experimental Models of Injury:
-
Oxygen-Glucose Deprivation (OGD): Cultures were subjected to a period of OGD to mimic ischemic conditions.
-
Glutamate Excitotoxicity: Cultures were exposed to a high concentration of glutamate (40 µM for 20 minutes) to induce excitotoxic neuronal death.
-
-
Treatment: this compound was added to the culture medium at concentrations ranging from 10 to 100 µM during the insult period.
-
Assessment of Neuroprotection: The number of surviving neurons was quantified and compared between treated and untreated (control) cultures. A significant increase in the number of surviving neurons in the presence of Stiripentol was indicative of its neuroprotective effect.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Neuroprotective Action
The neuroprotective effects of this compound are mediated through multiple pathways that converge to reduce neuronal damage.
Caption: Multi-target neuroprotective mechanism of this compound.
Experimental Workflow for In Vitro Neuroprotection Assay
The following diagram illustrates the general workflow for assessing the neuroprotective effects of a compound in an in vitro model of neuronal injury.
Caption: General workflow for in vitro neuroprotection studies.
Conclusion
The available evidence strongly supports the neuroprotective properties of this compound, which are mediated by a unique combination of mechanisms including enhancement of GABAergic neurotransmission, blockade of key ion channels, and modulation of cellular metabolism. While direct comparative efficacy data against other neuroprotective agents in standardized models are not extensive, the mechanistic profile of Stiripentol suggests it holds significant promise as a neuroprotective therapeutic. Further independent validation through head-to-head comparative studies is warranted to fully elucidate its relative efficacy and potential clinical applications in a broader range of neurological disorders beyond epilepsy.
References
- 1. Neuroprotective activity of stiripentol with a possible involvement of voltage-dependent calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Epilepsy treatment. Targeting LDH enzymes with a stiripentol analog to treat epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 7. Diazepam neuroprotection in excitotoxic and oxidative stress involves a mitochondrial mechanism additional to the GABAAR and hypothermic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective effects of sodium valproate on hippocampal cell and volume, and cognitive function in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sodium valproate's uncharted role in neuroprotection and neurotoxicity-A literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
A head-to-head comparison of (+)-Stiripentol and fenfluramine in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the preclinical profiles of two key anti-seizure medications, (+)-Stiripentol and fenfluramine. Both compounds have demonstrated efficacy in treating severe, treatment-resistant epilepsies, such as Dravet syndrome, but through distinct pharmacological mechanisms. This document summarizes their performance in established preclinical models and details the experimental protocols used to generate the supporting data.
Mechanism of Action: A Tale of Two Neurotransmitter Systems
This compound and fenfluramine exert their anticonvulsant effects by modulating different neurotransmitter systems. Stiripentol primarily enhances GABAergic inhibition, while fenfluramine's effects are largely mediated by the serotonergic system and sigma-1 receptors.
This compound is recognized as a positive allosteric modulator of GABA-A receptors, showing a preference for receptors containing an α3 subunit.[1][2][3] This subunit selectivity may contribute to its efficacy in childhood-onset epilepsies where α3-containing receptors are more highly expressed.[1][2] Beyond direct receptor modulation, stiripentol also increases synaptic GABA levels by inhibiting its reuptake and the activity of GABA transaminase, a key enzyme in GABA degradation. A further mechanism involves the inhibition of lactate dehydrogenase, which is thought to reduce neuronal excitability.[4][5]
Fenfluramine , on the other hand, enhances serotonergic neurotransmission. It achieves this by disrupting the vesicular storage of serotonin (5-HT) and inhibiting its reuptake, leading to increased extracellular 5-HT levels.[6] Additionally, fenfluramine and its active metabolite, norfenfluramine, act as agonists at several serotonin receptor subtypes.[7] A distinct and significant component of fenfluramine's mechanism is its role as a positive modulator of the sigma-1 receptor.[8][9][10][11] This dual action on both the serotonergic system and sigma-1 receptors is thought to contribute to its robust anti-seizure effects and potentially its impact on non-seizure comorbidities.[8][10]
Data Presentation: Efficacy in Preclinical Seizure Models
The following tables summarize the quantitative efficacy data for this compound and fenfluramine in common preclinical seizure models. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison within the same experiment. Variations in experimental conditions (e.g., animal strain, route of administration, time of testing) can influence outcomes.
Table 1: Efficacy in Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Seizure Models
| Compound | Model | Species | ED₅₀ (mg/kg) | 95% Confidence Interval |
| This compound | MES | Mouse | 277.7 | 254.9 - 302.5 |
| PTZ | Mouse | 221.3 | 155.1 - 315.9 | |
| Fenfluramine | MES | Mouse | 2.9 (at 4 hrs post-dosing) | 1.4 - 5.1 |
| 6 Hz (44 mA) | Mouse | 47.0 (at 0.5 hrs post-dosing) | 31.9 - 66.7 |
MES (Maximal Electroshock Seizure) test is a model for generalized tonic-clonic seizures.[12] PTZ (Pentylenetetrazol) test is a model for generalized seizures, particularly myoclonic and absence seizures.[13] The 6 Hz test is considered a model for focal seizures that secondarily generalize.[12]
Table 2: Efficacy in Preclinical Models of Dravet Syndrome
| Compound | Model | Species | Key Findings |
| This compound | Scn1aA1783V/WT Mouse Model (Hyperthermia-induced seizures) | Mouse | Monotherapy effective in 1-month-old mice, but not in mice 5 months or older.[14] Combination with clobazam significantly elevated the seizure-inducing body temperature in older mice.[14] Triple therapy with clobazam and valproic acid significantly increased the temperature threshold for seizures.[15] |
| Fenfluramine | Scn1a+/- Mouse Model | Mouse | Daily treatment with 15 mg/kg from PND 7 to 35-37 significantly reduced mortality (24% mortality in treated vs. 55% in control).[4][16] Reduced markers of neuroinflammation (degenerated myelin and activated microglia).[4][16] |
| scn1Lab-/- Zebrafish Model | Zebrafish | Significantly decreased epileptiform behavior and suppressed spontaneous electrographic seizure activity.[17] |
Experimental Protocols
In Vitro Receptor Modulation Assays
1. This compound: GABAA Receptor Modulation via Patch-Clamp Electrophysiology
-
Objective: To determine the direct modulatory effect of stiripentol on GABA-A receptor function.
-
Cell Line: Human Embryonic Kidney (HEK-293T) cells transiently transfected with cDNAs encoding for various GABA-A receptor subunits (e.g., α3β3γ2L).[18]
-
Methodology:
-
Whole-cell patch-clamp recordings are performed on transfected HEK-293T cells.
-
A baseline response to a low concentration of GABA is established.
-
Stiripentol is co-applied with GABA across a range of concentrations (e.g., 0.1 µM - 1 mM) to the cell.[18]
-
Changes in the GABA-evoked current (amplitude and duration) are measured to determine the modulatory effect of stiripentol.
-
To assess the mechanism, the effect of stiripentol on the GABA concentration-response curve is determined. A leftward shift indicates an increase in GABA potency.[18][19]
-
-
Key Findings: Stiripentol acts as a positive allosteric modulator, increasing the sensitivity of the GABA-A receptor to GABA without increasing the maximal response.[18][19] It shows greater potentiation at α3-containing receptors.[1][2][19]
2. Fenfluramine: Sigma-1 Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity and functional modulation of fenfluramine at the sigma-1 receptor.
-
Methods:
-
Radioligand Binding Assay:
-
Membrane preparations from tissues expressing sigma-1 receptors (e.g., guinea pig brain) are used.[8]
-
A radiolabeled ligand for the sigma-1 receptor is incubated with the membrane preparation in the presence of varying concentrations of fenfluramine.
-
The displacement of the radioligand by fenfluramine is measured to determine its binding affinity (Ki).[10][11]
-
-
Sigma-1 Receptor Functional Assay (BiP Dissociation Assay):
-
This cell-based assay measures the dissociation of the sigma-1 receptor from the endoplasmic reticulum stress protein BiP, a marker of receptor activation.[8][10]
-
Fenfluramine is applied to the cells alone and in the presence of a known sigma-1 receptor agonist (e.g., PRE-084).
-
The dissociation of the BiP/Sigma-1R complex is quantified by immunoprecipitation.[8]
-
-
-
Key Findings: Fenfluramine binds to the sigma-1 receptor and acts as a positive modulator, potentiating the activity of sigma-1 receptor agonists.[8][9][10][11]
In Vivo Seizure Models
1. Maximal Electroshock (MES) Seizure Model
-
Objective: To assess the efficacy of a compound against generalized tonic-clonic seizures.
-
Animal Model: Typically male CF-1 mice.[12]
-
Methodology:
-
Animals are administered the test compound (e.g., stiripentol or fenfluramine) or vehicle via a specific route (e.g., intraperitoneally, i.p.).
-
At a predetermined time after administration (to coincide with peak brain concentrations), a brief electrical stimulus is delivered through corneal or ear-clip electrodes.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure.
-
The dose at which 50% of the animals are protected from the seizure (ED₅₀) is calculated.[12]
-
2. Pentylenetetrazol (PTZ) Seizure Model
-
Objective: To evaluate the efficacy of a compound against generalized myoclonic and clonic seizures.
-
Methodology:
-
Animals are pre-treated with the test compound or vehicle.
-
A convulsant dose of pentylenetetrazol is administered (typically subcutaneously or intraperitoneally).
-
Animals are observed for a set period for the occurrence of seizures (e.g., clonic seizures of the forelimbs, generalized clonus).
-
The ED₅₀ is determined as the dose that protects 50% of the animals from the respective seizure endpoint. In some variations, the latency to seizure onset is measured.
-
3. Dravet Syndrome Mouse Model (Hyperthermia-Induced Seizures)
-
Objective: To model the fever-induced seizures characteristic of Dravet syndrome and evaluate therapeutic interventions.
-
Animal Model: Genetically engineered mice with a mutation in the Scn1a gene (e.g., Scn1aA1783V/WT or Scn1aRX/+).[14][15]
-
Methodology:
-
Dravet syndrome mice are administered the test compound(s) or vehicle.
-
The core body temperature of the mouse is gradually increased using a heat source (e.g., a heat lamp).
-
The body temperature at which a seizure is triggered is recorded.
-
The efficacy of the treatment is determined by a statistically significant increase in the temperature threshold for seizure induction compared to vehicle-treated controls.[14][15]
-
Mandatory Visualizations
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Fenfluramine.
References
- 1. The effects of stiripentol on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of stiripentol on GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interactions between modulators of the GABAA receptor: Stiripentol and benzodiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. dravetfoundation.org [dravetfoundation.org]
- 10. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation-of-the-Acute-Anticonvulsant-Efficacy-of-Fenfluramine-in-Mouse-Models-of-Acute-and-Chronic-Seizures [aesnet.org]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. Efficacy of stiripentol in hyperthermia-induced seizures in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy-of-triple-drug-therapy-of-stiripentol--clobazam-and-sodium-valproate-in-a-hyperthermia-induced-seizure-mouse-model-of-Dravet-Syndrome [aesnet.org]
- 16. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fenfluramine-in-the-Treatment-of-Drug-Resistant-Seizures--Back-Translation-using-Zebrafish-and-Mice [aesnet.org]
- 18. The anticonvulsant stiripentol acts directly on the GABAA receptor as a positive allosteric modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The anti-convulsant stiripentol acts directly on the GABA(A) receptor as a positive allosteric modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stiripentol inhibits spike‐and‐wave discharges in animal models of absence seizures: A new mechanism of action involving T‐type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy of stiripentol in the intravenous pentylenetetrazol infusion seizure model in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Long-Term Efficacy and Safety of (+)-Stiripentol in Longitudinal Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term efficacy and safety of (+)-Stiripentol (STP), a crucial anti-seizure medication, particularly in the context of Dravet syndrome. Drawing from longitudinal studies and comparative data, this document aims to be an objective resource for professionals in the field of neurology and drug development.
Abstract
This compound, marketed as Diacomit®, is an anti-seizure medication primarily used as an adjunctive therapy for seizures associated with Dravet syndrome, a severe form of childhood epilepsy.[1][2] Its long-term efficacy and safety have been the subject of numerous studies, demonstrating sustained seizure reduction in a significant portion of patients. This guide synthesizes findings from key longitudinal research, presents comparative data with other anti-seizure medications, details experimental protocols, and visualizes relevant biological pathways to offer a multifaceted assessment of Stiripentol's role in epilepsy management.
Introduction to Stiripentol
Stiripentol is a structurally unique compound that has demonstrated anticonvulsant and neuroprotective properties.[3] It is particularly effective in treating the difficult-to-control seizures characteristic of Dravet syndrome.[4][5][6] While initially approved for use in conjunction with clobazam and valproate, its application has been explored in other refractory epilepsies.[7][8] Understanding its long-term performance is critical for optimizing treatment strategies and informing future drug development.
Mechanism of Action
Stiripentol's anti-seizure effects are attributed to a multi-target mechanism of action.[1][2][9] It primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission.[1][2][10] Specifically, it shows a preference for α3 and δ subunit-containing GABA-A receptors.[1][2][10] Additionally, Stiripentol inhibits the cytochrome P450 (CYP450) isoenzymes, particularly CYP3A4, CYP2C19, and CYP1A2.[1][9][11] This inhibition leads to increased plasma concentrations of other co-administered anti-seizure medications, such as clobazam and its active metabolite norclobazam, thereby potentiating their therapeutic effects.[11][12] Other proposed mechanisms include the blockade of voltage-gated sodium and T-type calcium channels and the modulation of brain energy metabolism through the inhibition of lactate dehydrogenase.[1][2]
References
- 1. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Stiripentol efficacy and safety in Dravet syndrome: a 12-year observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term safety and efficacy of stiripentol for the treatment of Dravet syndrome: A multicenter, open-label study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. d-nb.info [d-nb.info]
- 8. Efficacy and Safety of Long-Term Treatment with Stiripentol in Children and Adults with Drug-Resistant Epilepsies: A Retrospective Cohort Study of 196 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] An Update on Stiripentol Mechanisms of Action: A Narrative Review | Semantic Scholar [semanticscholar.org]
- 10. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 11. diacomit.com [diacomit.com]
- 12. DISCUSSION - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Stiripentol in Dravet Syndrome: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trial data on (+)-Stiripentol for the treatment of Dravet syndrome. It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development efforts in the field of rare pediatric epilepsies.
Efficacy of Stiripentol: A Quantitative Comparison
Stiripentol has demonstrated significant efficacy in reducing seizure frequency in patients with Dravet syndrome when used as an adjunctive therapy. The pivotal STICLO (Stiripentol in Dravet syndrome) trials, STICLO-France and STICLO-Italy, established its superiority over placebo.[1][2] More recent network meta-analyses have compared stiripentol with other approved treatments, namely fenfluramine and cannabidiol.
A network meta-analysis of randomized controlled trial data found that stiripentol and fenfluramine showed similar efficacy in achieving a ≥50% and ≥75% reduction in monthly convulsive seizure frequency, and both were superior to cannabidiol.[3] Notably, stiripentol was found to be statistically superior to both fenfluramine and cannabidiol in achieving complete seizure freedom (100% reduction).[3]
Another systematic review and meta-analysis of 29 studies, including 1445 patients with epilepsy, found that in the subgroup of patients with Dravet syndrome, 47.8% achieved a ≥50% seizure reduction.[4] The seizure freedom rate in the Dravet syndrome group was 7.9%.[4]
Table 1: Efficacy of Stiripentol in the STICLO Trials (Pooled Data) [2][5]
| Outcome | Stiripentol Group (n=33) | Placebo Group (n=31) | P-value |
| ≥50% reduction in generalized tonic-clonic seizures | 72% | 7% | < 0.001 |
| ≥75% reduction in generalized tonic-clonic seizures | 56% | 3% | < 0.001 |
| Seizure-free from generalized tonic-clonic seizures | 38% | 0% | < 0.001 |
Table 2: Comparative Efficacy of Add-on Therapies for Dravet Syndrome (Network Meta-Analysis) [3][6]
| Outcome | Stiripentol | Fenfluramine | Cannabidiol |
| ≥50% Seizure Reduction | |||
| vs. Placebo (Risk Difference, 95% CI) | 65% (48% to 81%) | 64% (-20% to 22% vs STP) | Statistically inferior to STP & FFA |
| ≥75% Seizure Reduction | |||
| vs. Placebo (Risk Difference, 95% CI) | 53% (33% to 73%) | 47% (-15% to 27% vs STP) | Statistically inferior to STP & FFA |
| 100% Seizure Reduction (Seizure Freedom) | |||
| vs. Placebo (Risk Difference, 95% CI) | 26% (8% to 44%) | Statistically inferior to STP | Statistically inferior to STP |
Safety and Tolerability Profile
Stiripentol is generally considered to have an acceptable safety profile, though adverse events are common. The most frequently reported adverse events in a meta-analysis were drowsiness, behavioral changes, weight loss, and decreased appetite.[4]
In the STICLO trials, adverse events were more frequent in the stiripentol group, with somnolence, anorexia, and weight decrease being significantly more common than in the placebo group.[5] However, a network meta-analysis found no significant differences in the rates of serious adverse events between stiripentol, fenfluramine, and cannabidiol.[3] The risk of discontinuation due to adverse events was noted to be potentially lower for stiripentol.[3]
Table 3: Common Adverse Events Associated with Stiripentol (Meta-analysis Data) [4]
| Adverse Event | Pooled Percentage (95% CI) |
| Drowsiness | 28.2% (18.6-37.7%) |
| Behavioral Changes | 24.5% (9.2-39.7%) |
| Weight Loss | 22.6% (14.2-31.1%) |
| Decreased Appetite | 22.0% (14.7-29.3%) |
Table 4: Discontinuation and Serious Adverse Events (Network Meta-Analysis) [3]
| Outcome | Stiripentol | Fenfluramine | Cannabidiol |
| Discontinuation due to Adverse Events | Lower risk | Higher risk vs STP | Higher risk vs STP |
| Serious Adverse Events | No significant difference | No significant difference | No significant difference |
Experimental Protocols: The STICLO Trials
The pivotal evidence for stiripentol's efficacy in Dravet syndrome comes from two multicenter, randomized, double-blind, placebo-controlled studies: STICLO-France and STICLO-Italy.[1] These trials had nearly identical protocols.
Objective: To evaluate the efficacy and safety of stiripentol as an add-on therapy to valproate and clobazam in children with Dravet syndrome.
Study Design:
-
Baseline Period: A one-month observational period where patients continued their existing treatment of valproate and clobazam.
-
Double-Blind Treatment Period: A two-month period where eligible patients were randomized to receive either stiripentol (50 mg/kg/day) or a placebo, in addition to their ongoing valproate and clobazam treatment.
-
Open-Label Extension: A subsequent one-month period where all patients received stiripentol.
Inclusion Criteria:
-
Age 3 to 18 years.
-
A confirmed diagnosis of Dravet syndrome.
-
At least four generalized clonic or tonic-clonic seizures per month during the baseline period despite treatment with valproate and clobazam.
-
Normal laboratory test results (complete blood count, platelets, serum creatinine, and liver function tests).
Exclusion Criteria:
-
Use of other antiepileptic drugs besides valproate, clobazam, and rescue medication (intrarectal diazepam).
-
Concurrent treatment with theophylline for asthma.
-
Inability of parents or caregivers to accurately record seizure frequency.
-
Participation in another clinical study.
Primary Efficacy Endpoint: The primary outcome was the responder rate, defined as the percentage of patients with a ≥50% decrease in the frequency of generalized clonic or tonic-clonic seizures during the second month of the double-blind period compared to the baseline period.
Visualizing the Science
Mechanism of Action of Stiripentol
Stiripentol's anticonvulsant effect is believed to be multifactorial. It primarily acts as a positive allosteric modulator of GABA-A receptors, enhancing GABAergic neurotransmission.[7][8] Additionally, it inhibits the cytochrome P450 enzymes, which slows the metabolism of other co-administered antiepileptic drugs like clobazam, thereby increasing their plasma concentrations and efficacy.[9][10]
Caption: Mechanism of action of Stiripentol.
STICLO Clinical Trial Workflow
The STICLO trials followed a structured protocol to assess the efficacy and safety of stiripentol in a controlled manner.
Caption: Workflow of the STICLO clinical trials.
References
- 1. RESULTS - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Additional Results from Two Randomized, Placebo-Controlled Trials of Stiripentol in Dravet Syndrome Highlight a Rapid Antiseizure Efficacy with Longer Seizure-Free Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Safety Operating Guide
Proper Disposal of (+)-Stiripentol: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the proper handling and disposal of (+)-Stiripentol is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide offers a procedural, step-by-step approach for researchers, scientists, and drug development professionals.
Hazard Assessment and Classification
Based on available Safety Data Sheets (SDS), this compound is generally not classified as a hazardous substance according to Regulation (EC) No 1272/2008. However, it is crucial to consult the specific SDS provided by the manufacturer for the particular batch in use, as formulations and supplied information can vary.
Key safety information is summarized in the table below:
| Hazard Classification | Details | Primary Route of Exposure |
| GHS Classification | Not classified as hazardous | Oral |
| Signal Word | No signal word | |
| Hazard Statements | None | |
| Precautionary Statements | None |
Note: Data is aggregated from multiple sources and researchers should always refer to the manufacturer-specific Safety Data Sheet (SDS).
Disposal Workflow
The proper disposal of this compound, whether as a pure compound or as part of a formulated product, is governed by local, regional, and national regulations for non-hazardous pharmaceutical waste. Adherence to these regulations is mandatory. The following workflow provides a general guideline for laboratory personnel.
Personal protective equipment for handling (+)-Stiripentol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of (+)-Stiripentol in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and maintain laboratory integrity.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1] Below is a summary of its hazard classification.
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) - Category 4 | H302 | Warning | Harmful if swallowed[1] |
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment (PPE) is the most critical barrier to exposure. The following table outlines the recommended PPE for handling this compound, synthesized from various safety data sheets.
| Protection Type | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).[3] |
| Body Protection | A standard laboratory coat is required. For procedures with a risk of splashing or significant dust generation, wear additional protective clothing.[3] |
| Respiratory Protection | For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter or handle within a laboratory fume hood or other form of local exhaust ventilation.[2][3] |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Operational Plan:
-
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the work area, particularly the fume hood or ventilated enclosure, is clean and operational.
-
Have all necessary equipment (spatulas, weighing paper, containers) ready.
-
-
Weighing and Aliquoting:
-
Perform all manipulations that may generate dust, such as weighing and transferring, within a certified chemical fume hood or a ventilated balance enclosure.
-
Use anti-static weighing dishes to minimize dust dispersal.
-
Handle the powder gently to avoid creating airborne dust.
-
-
Dissolving:
-
When dissolving in solvents, add the solvent to the solid slowly to prevent splashing.
-
If sonication is required, ensure the container is securely capped.
-
Storage Plan:
| Condition | Recommendation |
| Temperature | Store in a tightly sealed container in a freezer at approximately -20°C. |
| Environment | Keep in a dry and well-ventilated place.[4] |
| Incompatibilities | Store away from strong oxidizing agents. |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For a small spill, gently cover the powder with an absorbent material to prevent it from becoming airborne.
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
Carefully scoop the spilled material into a sealed container for disposal.[1]
-
Clean the spill area with a suitable detergent and water.
-
-
Report: Report the incident to the laboratory supervisor.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Ingestion | If swallowed, rinse mouth with water. Call a poison center or doctor if you feel unwell.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2] |
Disposal Plan
All waste materials contaminated with this compound must be handled as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Unused Product:
-
Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[5] For non-medicinal research-grade material, if not returning to the supplier, it should be disposed of as chemical waste.
-
For disposal in household trash (not recommended for laboratory settings but for informational purposes), mix the substance with an unappealing material like coffee grounds or cat litter, place it in a sealed plastic bag, and then in the trash.[6]
-
-
Final Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, regional, and national regulations.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
